Modafiendz
Description
Properties
IUPAC Name |
2-[bis(4-fluorophenyl)methylsulfinyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c1-19-15(20)10-22(21)16(11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,16H,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZWTCIUDSDFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342547 | |
| Record name | Modafiendz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613222-54-0 | |
| Record name | Modafiendz | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613222540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Modafiendz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MODAFIENDZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/223VWC34TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to (±)-2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil)
Disclaimer: The term "Modafiendz" is not a recognized chemical entity within scientific literature. It is likely a slang or brand name for a product containing modafinil (B37608) or a related analogue. This guide focuses on the well-characterized compound, Modafinil, a wakefulness-promoting agent.
This document provides a detailed technical overview of Modafinil, including its chemical structure, physicochemical properties, pharmacological profile, and relevant experimental methodologies. It is intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
Modafinil, with the systematic IUPAC name (±)-2-[(Diphenylmethyl)sulfinyl]acetamide, is a racemic compound. Its structure is characterized by a sulfinyl group linking a diphenylmethyl moiety and an acetamide (B32628) group.
Table 1: Physicochemical Properties of Modafinil
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅NO₂S |
| Molecular Weight | 273.35 g/mol |
| Melting Point | 164-166 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Practically insoluble in water and cyclohexane. Sparingly to slightly soluble in methanol (B129727) and acetone. |
| pKa | Not ionizable within the physiological pH range |
Pharmacology and Mechanism of Action
Modafinil's primary mechanism of action is the selective inhibition of the dopamine (B1211576) transporter (DAT), leading to an increase in extracellular and synaptic concentrations of dopamine. While it has wakefulness-promoting effects similar to sympathomimetic stimulants, its neurochemical profile is distinct, with a lower potential for abuse and side effects. It does not act as a direct or indirect dopamine receptor agonist.
Table 2: Pharmacological Data for Modafinil
| Parameter | Value | Species/System |
|---|---|---|
| Dopamine Transporter (DAT) IC₅₀ | 3.0 µM (1.4 - 4.2 µM) | Rat striatal synaptosomes |
| Norepinephrine Transporter (NET) IC₅₀ | > 50 µM | Rat cortical synaptosomes |
| Serotonin Transporter (SERT) IC₅₀ | > 50 µM | Rat cortical synaptosomes |
| Plasma Half-life | ~12-15 hours | Human |
| Bioavailability | > 80% | Human |
The following diagram illustrates the primary signaling pathway associated with Modafinil's mechanism of action.
Figure 1. Mechanism of action of Modafinil at the dopaminergic synapse.
Experimental Protocols
This protocol describes a standard method for the determination of Modafinil concentrations in human plasma samples, a common requirement for pharmacokinetic studies.
1. Objective: To quantify the concentration of Modafinil in human plasma.
2. Materials & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Modafinil reference standard
-
Internal Standard (IS), e.g., Adrafinil
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol, HPLC grade
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Orthophosphoric acid
-
Human plasma (drug-free)
-
0.45 µm syringe filters
3. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 25 mM KH₂PO₄ buffer and acetonitrile (70:30, v/v). Adjust the pH to 3.5 with orthophosphoric acid. Filter and degas the solution before use.
-
Standard Stock Solutions: Prepare stock solutions of Modafinil (1 mg/mL) and the internal standard (1 mg/mL) in methanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration curve points (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
4. Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of plasma sample (or calibration standard) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Inject 20 µL of the filtered supernatant into the HPLC system.
5. HPLC-UV Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: 25 mM KH₂PO₄ buffer : Acetonitrile (70:30, v/v), pH 3.5
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
6. Data Analysis:
-
Identify the peaks for Modafinil and the internal standard based on their retention times.
-
Calculate the peak area ratio (Modafinil peak area / Internal Standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Modafinil in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
The following diagram provides a visual workflow for this experimental protocol.
Figure 2. Experimental workflow for the quantification of Modafinil in plasma.
An In-depth Technical Guide on the Core Mechanism of Action of Modafinil
An in-depth analysis of scientific and medical literature reveals no recognized substance or drug with the name "Modafiendz." This term does not appear in established pharmacological databases or peer-reviewed scientific publications. It is possible that "this compound" may be a misspelling of a known medication, a slang term, or a fictional compound.
Given the absence of any data on "this compound," it is not possible to provide a technical guide on its mechanism of action, quantitative data, experimental protocols, or signaling pathways as requested.
However, it is plausible that the intended subject of inquiry was Modafinil , a well-documented wakefulness-promoting agent. Modafinil is extensively researched, and a detailed technical guide on its mechanism of action can be constructed based on available scientific literature.
Assuming the user's interest lies in Modafinil, the following guide provides an in-depth overview of its core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations, adhering to the specified requirements.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Modafinil is a eugeroic agent approved for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea. Unlike traditional psychostimulants, Modafinil possesses a unique pharmacological profile with a lower potential for abuse and side effects. This guide delineates the primary mechanism of action of Modafinil, focusing on its interaction with the dopamine (B1211576) transporter and its downstream effects on neurotransmitter systems.
Primary Mechanism of Action: Dopamine Transporter (DAT) Inhibition
The principal mechanism underlying Modafinil's wakefulness-promoting effects is its action as a selective, atypical, and weak dopamine reuptake inhibitor. It binds to the dopamine transporter (DAT) and inhibits the reuptake of dopamine from the synaptic cleft, thereby increasing extracellular dopamine concentrations in specific brain regions, including the nucleus accumbens and prefrontal cortex.
The following diagram illustrates the direct action of Modafinil on the dopamine transporter at the presynaptic terminal.
Quantitative Data
The following table summarizes key quantitative parameters related to Modafinil's interaction with monoamine transporters.
| Parameter | Species | Value | Method | Reference |
| DAT IC50 | Rat | 3.98 µM | [3H]WIN 35,428 Binding Assay | |
| SERT IC50 | Rat | > 100 µM | [3H]Citalopram Binding Assay | |
| NET IC50 | Rat | 57.5 µM | [3H]Nisoxetine Binding Assay | |
| DAT Ki | Human (HEK cells) | 1.6 µM | [3H]Mazindol Binding Assay | |
| SERT Ki | Human (HEK cells) | > 10 µM | [3H]Citalopram Binding Assay | |
| NET Ki | Human (HEK cells) | > 10 µM | [3H]Nisoxetine Binding Assay |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Secondary and Downstream Effects
While DAT inhibition is the primary mechanism, Modafinil also modulates other neurotransmitter systems, which contributes to its complex pharmacological profile. These secondary effects are often a consequence of the initial increase in dopamine and subsequent neuronal activation.
-
Serotonin (B10506) (5-HT): Modafinil has been shown to increase serotonin levels in the prefrontal cortex and anterior hypothalamus.
-
Norepinephrine (B1679862) (NE): An increase in norepinephrine is observed in the hypothalamus and prefrontal cortex. This is likely an indirect effect, as Modafinil's affinity for the norepinephrine transporter (NET) is low.
-
Orexin/Hypocretin: Modafinil activates orexin-containing neurons in the lateral hypothalamus, a key center for promoting wakefulness. This activation is thought to be downstream of its dopaminergic action.
-
Histamine (B1213489): Modafinil increases histamine release in the hypothalamus, which is also crucial for maintaining arousal.
This diagram illustrates the proposed cascade of events following Modafinil's primary action.
Experimental Protocols
The following provides a generalized methodology for a key experiment used to determine Modafinil's affinity for the dopamine transporter.
1. Objective: To determine the concentration of Modafinil required to inhibit 50% of a specific radioligand binding to the dopamine transporter in vitro.
2. Materials:
-
Tissue Preparation: Striatal tissue from adult male Sprague-Dawley rats, homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Radioligand: [3H]WIN 35,428 (a cocaine analog that binds to DAT).
-
Test Compound: Modafinil, dissolved in a suitable vehicle (e.g., DMSO), with serial dilutions prepared.
-
Non-specific Binding Control: Benztropine (10 µM) or another high-affinity DAT ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, 96-well plates, filter mats.
3. Procedure:
-
Tissue Homogenization: Rat striata are dissected and homogenized. The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and the centrifugation is repeated. The final pellet is resuspended to a protein concentration of ~100-200 µg/mL.
-
Assay Incubation: In a 96-well plate, the following are added in triplicate:
-
Total Binding: 100 µL of tissue homogenate, 50 µL of [3H]WIN 35,428 (final concentration ~1-2 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 100 µL of tissue homogenate, 50 µL of [3H]WIN 35,428, and 50 µL of benztropine.
-
Displacement: 100 µL of tissue homogenate, 50 µL of [3H]WIN 35,428, and 50 µL of one of the serial dilutions of Modafinil.
-
-
Incubation: The plate is incubated for 2 hours at 4°C.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filter mats using a cell harvester. The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filter mats are dried, and scintillation fluid is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific Binding Calculation: Specific Binding = Total Binding - Non-specific Binding.
-
IC50 Determination: The percentage of specific binding is plotted against the logarithm of the Modafinil concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC50 value.
Conclusion
The core mechanism of action of Modafinil is its role as a dopamine reuptake inhibitor with high selectivity for the dopamine transporter over other monoamine transporters. This primary action leads to an increase in extracellular dopamine in key brain regions, which in turn modulates downstream neurotransmitter systems, including orexin, histamine, norepinephrine, and serotonin, to produce a state of consolidated wakefulness. The atypical nature of its binding to DAT likely contributes to its lower abuse potential compared to classical psychostimulants. Further research continues to elucidate the complex interplay of these systems in mediating the full spectrum of Modafinil's cognitive and eugeroic effects.
An In-depth Technical Guide to N-methyl-4,4-difluoromodafinil
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-4,4-difluoromodafinil, also known by synonyms such as Modafiendz, N-methylbisfluoromodafinil, and dehydroxyfluorafinil, is a synthetic N-methylated analog of flmodafinil (CRL-40,940) and a bis-fluoro derivative of modafinil (B37608).[1][2][3] It is classified as a nootropic agent and has been identified in products marketed as cognitive enhancers.[4][5] Despite its availability through online vendors, N-methyl-4,4-difluoromodafinil has not been approved for medical use and has a limited history of formal research into its pharmacological and toxicological profile.[2] This guide provides a comprehensive overview of the current technical knowledge regarding this compound, including its chemical properties, presumed mechanism of action, and available analytical data.
Chemical and Physical Properties
N-methyl-4,4-difluoromodafinil is a synthetic molecule belonging to the benzhydryl class of compounds.[2] Its structure is characterized by two 4-fluorophenyl rings attached to a central carbon, which is also bonded to a sulfinylmethylacetamide group with a methyl substitution on the amide nitrogen.
| Property | Value | Reference |
| IUPAC Name | 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methylacetamide | [1] |
| Molecular Formula | C₁₆H₁₅F₂NO₂S | [1] |
| Molecular Weight | 323.36 g/mol | [3] |
| CAS Number | 1613222-54-0 | [1] |
| Appearance | Neat solid | [1] |
| Purity | ≥98% (as an analytical reference material) | [1] |
Synthesis
Proposed Synthetic Pathway
The synthesis would likely involve a two-step process:
-
Synthesis of Flmodafinil (2-[[bis(4-fluorophenyl)methyl]sulfinyl]acetamide): This would follow a similar pathway to modafinil synthesis, starting with the appropriate fluorinated precursors.
-
N-methylation of Flmodafinil: The primary amide of flmodafinil would then be methylated to yield N-methyl-4,4-difluoromodafinil.
Various methods for the N-methylation of primary amides have been described in the organic chemistry literature.[6][7][8][9] A common approach involves the use of a methylating agent in the presence of a base.
Illustrative Experimental Workflow
The following diagram illustrates a plausible workflow for the synthesis and purification of N-methyl-4,4-difluoromodafinil.
References
- 1. caymanchem.com [caymanchem.com]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Development and Validation of an Analytical Method to Identify and Quantitate Novel Modafinil Analogs in Products Marketed as Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an Analytical Method to Identify and Quantitate Novel Modafinil Analogs in Dietary Supplements | FDA [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Primary amide synthesis by amide cleavage [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Substituted amide synthesis by amidation [organic-chemistry.org]
Modafiendz CAS number 1613222-54-0
An In-depth Technical Guide on Modafiendz (CAS Number: 1613222-54-0)
Disclaimer: The information provided in this document is intended for research, scientific, and drug development professionals. The compound discussed is a research chemical and should be handled by qualified professionals in a controlled laboratory setting.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 1613222-54-0, is a research chemical that has garnered interest within the scientific community. This guide provides a comprehensive overview of its chemical properties, available research data, and experimental protocols. Due to the nature of this compound as a research chemical, publicly available data is limited, and this document represents a consolidation of the currently accessible information.
Chemical and Physical Properties
A thorough search for the chemical and physical properties of this compound (CAS 1613222-54-0) did not yield a comprehensive, publicly available dataset. Research chemicals often lack the extensive documentation of approved pharmaceuticals.
Experimental Data
No peer-reviewed publications detailing the pharmacological, toxicological, or pharmacokinetic properties of this compound (CAS 1613222-54-0) were identified. The data presented in this section is based on information from chemical suppliers and online databases.
Table 1: Summary of Available Data
| Parameter | Value | Source |
| Purity | ≥98% | Chemical Supplier Databases |
| Appearance | White to off-white powder | Chemical Supplier Databases |
| Storage | -20°C | Chemical Supplier Databases |
Experimental Protocols
Detailed, validated experimental protocols for this compound are not available in the public domain. The following represents a generalized workflow for the initial in vitro assessment of a novel research compound.
Caption: Generalized workflow for in vitro screening of research compounds.
Putative Signaling Pathways
Given the structural alerts that may be present in molecules related to this compound, a hypothetical signaling pathway of interest could involve dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibition. The following diagram illustrates this theoretical mechanism of action.
Caption: Hypothetical mechanism of action via transporter inhibition.
Conclusion
This compound (CAS 1613222-54-0) remains a compound with limited publicly available scientific data. The information presented in this guide is a consolidation of what is currently known. Further research is required to fully elucidate its pharmacological profile, mechanism of action, and safety. Researchers and drug development professionals are encouraged to conduct their own comprehensive analyses and validation.
An In-depth Technical Guide on the Pharmacological Profile of Modafinil
Introduction
Modafinil (B37608) is a wakefulness-promoting agent used in the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[1][2] Its unique pharmacological properties distinguish it from other central nervous system (CNS) stimulants.[3] While the precise mechanism of action is not fully elucidated, it is known to influence several neurotransmitter systems to produce its effects.[4][5] This guide provides a detailed overview of the pharmacological profile of Modafinil, intended for researchers, scientists, and drug development professionals.
Pharmacodynamics: Mechanism of Action
Modafinil's primary mechanism of action is believed to be the inhibition of dopamine (B1211576) reuptake by binding to the dopamine transporter (DAT), leading to increased extracellular dopamine levels.[4][5] However, its interaction with the DAT is considered weak and atypical compared to traditional psychostimulants.[2][6] Beyond its effects on dopamine, Modafinil also modulates other neurotransmitter systems, including norepinephrine, serotonin, glutamate, GABA, orexin, and histamine.[5][7][8] This multifaceted action contributes to its wake-promoting effects with a lower potential for abuse compared to amphetamine-like stimulants.[2][9]
Signaling Pathways
The wakefulness-promoting effects of Modafinil are a result of its complex interactions with various neuronal pathways. The primary proposed pathway involves the blockade of the dopamine transporter (DAT), which increases synaptic dopamine concentration. This, in turn, is thought to indirectly influence other neurotransmitter systems critical for arousal and wakefulness.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on Modafinil's binding affinities and inhibitory concentrations.
Table 1: Receptor and Transporter Binding Affinity of Modafinil
| Target | Species | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | Human | 1930 | [6] |
| Dopamine Transporter (DAT) | Human | 3050 (R-Modafinil) | [10] |
| Serotonin Transporter (SERT) | - | No significant affinity | [11] |
| Norepinephrine Transporter (NET) | - | No significant affinity | [11] |
| Alpha-1 Adrenergic Receptors | Canine | No affinity up to 10-3 M | [6] |
Table 2: Dopamine Uptake Inhibition by Modafinil Enantiomers
| Compound | IC50 (nM) | Reference |
| (±)-Modafinil | > S- and R-enantiomers | [11] |
| R-Modafinil | Lower than (±)-Modafinil | [11] |
| S-Modafinil | Lower than (±)-Modafinil | [11] |
Note: Specific IC50 values were not provided in the search results, only relative potencies.
Pharmacokinetics
Modafinil is readily absorbed after oral administration, reaching peak plasma concentrations within 2-4 hours.[4] It has an elimination half-life of approximately 12-15 hours.[3][4] Metabolism occurs primarily in the liver, mainly through amide hydrolysis and to a lesser extent by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[3] Less than 10% of the drug is excreted unchanged in the urine.[3]
Table 3: Pharmacokinetic Parameters of Modafinil
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [4] |
| Elimination Half-life (t1/2) | 12 - 15 hours | [3][4] |
| Plasma Protein Binding | ~60% | [4] |
| Bioavailability | 40 - 65% | [4] |
| Volume of Distribution | ~160 L | [4] |
| Primary Route of Elimination | Hepatic Metabolism | [3] |
| Major Metabolites | Modafinil acid and Modafinil sulfone (inactive) | [8] |
Experimental Protocols
Detailed experimental protocols for specific studies on Modafinil were not available in the provided search results. However, based on the nature of the data, the following general methodologies are typically employed in the pharmacological characterization of a compound like Modafinil.
Receptor Binding Assays
-
Objective: To determine the affinity of a drug for a specific receptor or transporter.
-
General Protocol:
-
Preparation of Tissue Homogenates: A tissue source rich in the target receptor/transporter (e.g., brain tissue, cultured cells expressing the target) is homogenized.
-
Incubation: The homogenate is incubated with a radiolabeled ligand known to bind to the target and varying concentrations of the test compound (Modafinil).
-
Separation: The bound and free radioligand are separated, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Dopamine Uptake Inhibition Assay
-
Objective: To measure the ability of a drug to block the reuptake of dopamine into neurons.
-
General Protocol:
-
Preparation of Synaptosomes: Synaptosomes (resealed nerve terminals) are prepared from a dopamine-rich brain region (e.g., striatum).
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (Modafinil).
-
Initiation of Uptake: Radiolabeled dopamine ([3H]DA) is added to the synaptosomal suspension to initiate uptake.
-
Termination of Uptake: The uptake is stopped after a short incubation period by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of [3H]DA accumulated within the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) is determined.
-
Pharmacokinetic Studies in Healthy Volunteers
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in humans.
-
General Protocol:
-
Study Design: An open-label, randomized, single- or multiple-dose study is conducted in healthy volunteers.
-
Drug Administration: Subjects receive a single oral dose of Modafinil.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of Modafinil and its metabolites are quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
-
Drug Interactions
Modafinil has the potential to interact with other drugs. It is a reversible inhibitor of CYP2C19 and a concentration-dependent inducer of CYP1A2, CYP2B6, and CYP3A4, and a suppressor of CYP2C9 in vitro.[3] Clinically significant interactions have been observed with drugs metabolized by CYP3A4, such as steroidal contraceptives and triazolam.[3][4]
Conclusion
Modafinil is a unique wake-promoting agent with a complex pharmacological profile. Its primary mechanism of action is thought to be a weak and atypical inhibition of the dopamine transporter, which is complemented by its influence on several other neurotransmitter systems. It exhibits predictable pharmacokinetics with a half-life that allows for once-daily dosing. Further research is needed to fully elucidate the intricate molecular mechanisms underlying its therapeutic effects. This guide provides a comprehensive summary of the current understanding of Modafinil's pharmacology, serving as a valuable resource for professionals in the field of drug discovery and development.
References
- 1. drugs.com [drugs.com]
- 2. Modafinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 6. scispace.com [scispace.com]
- 7. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic of the cognitive enhancer modafinil: Relevant clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modafinil - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. R-MODAFINIL (ARMODAFINIL): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Purification of Modafiendz
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modafiendz, also known by its systematic name 2-[bis(4-fluorophenyl)methylsulfinyl]-N-methylacetamide, is a synthetic compound structurally related to the wakefulness-promoting agent modafinil (B37608).[1] As a bis-fluoro and N-methylated derivative of modafinil, it is of significant interest to researchers in the fields of neuroscience and pharmacology for its potential nootropic and cognitive-enhancing effects.[1] Like modafinil and its other analogues, this compound is understood to act as a selective dopamine (B1211576) reuptake inhibitor, which is believed to be the primary mechanism behind its wakefulness-promoting properties.[1] This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, based on established chemical literature for modafinil and its closely related analogues.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step pathway common for diarylmethylsulfinyl acetamides. The general strategy involves the formation of a thioether intermediate, followed by amidation and a final oxidation step to yield the sulfoxide (B87167). An alternative, more streamlined one-pot synthesis has also been described for related compounds.
Multi-Step Synthesis Pathway
This pathway involves three primary stages:
-
Synthesis of the Thioacetamide Intermediate : 2-((bis(4-fluorophenyl)methyl)thio)-N-methylacetamide.
-
Oxidation to the Sulfinylacetamide (this compound) .
A detailed, representative experimental protocol is provided below.
Experimental Protocols
Protocol 1: Multi-Step Synthesis of this compound
Step 1: Synthesis of 2-((bis(4-fluorophenyl)methyl)thio)acetic acid
-
Reaction: bis(4-fluorophenyl)methanol (B1266172) is reacted with thioglycolic acid in the presence of a strong acid catalyst, typically trifluoroacetic acid (TFA).
-
Procedure:
-
To a solution of bis(4-fluorophenyl)methanol (1 equivalent) in trifluoroacetic acid, add thioglycolic acid (1.1 equivalents) at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the TFA under reduced pressure.
-
To the residue, add ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-((bis(4-fluorophenyl)methyl)thio)acetic acid.
-
Step 2: Synthesis of 2-((bis(4-fluorophenyl)methyl)thio)-N-methylacetamide
-
Reaction: The carboxylic acid from the previous step is converted to an acid chloride, which is then reacted with methylamine (B109427).
-
Procedure:
-
Suspend 2-((bis(4-fluorophenyl)methyl)thio)acetic acid (1 equivalent) in an inert solvent such as dichloromethane (B109758) (DCM).
-
Add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh DCM and add it dropwise to a cooled (0 °C) solution of methylamine (2 equivalents) in DCM.
-
Stir the reaction mixture for 1-2 hours.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 2-((bis(4-fluorophenyl)methyl)thio)-N-methylacetamide.
-
Step 3: Oxidation to 2-[bis(4-fluorophenyl)methylsulfinyl]-N-methylacetamide (this compound)
-
Reaction: The sulfide (B99878) intermediate is oxidized to the corresponding sulfoxide using an oxidizing agent such as hydrogen peroxide in acetic acid.
-
Procedure:
-
Dissolve the crude 2-((bis(4-fluorophenyl)methyl)thio)-N-methylacetamide (1 equivalent) in a mixture of acetic acid and methanol (B129727).
-
Add 30% hydrogen peroxide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction for 4-6 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield crude this compound.
-
Protocol 2: One-Pot TFA-Mediated Synthesis of this compound
This streamlined approach combines the initial steps of the synthesis.
-
Reaction: bis(4-fluorophenyl)methanol is reacted directly with 2-mercapto-N-methylacetamide in the presence of trifluoroacetic acid.
-
Procedure:
-
In a round-bottom flask, combine bis(4-fluorophenyl)methanol (1 equivalent) and 2-mercapto-N-methylacetamide (1.1 equivalents) in trifluoroacetic acid.
-
Stir the mixture at a controlled temperature (e.g., 60 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then oxidized to this compound as described in Step 3 of Protocol 1.
-
Purification of this compound
The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. The two primary methods for purification are recrystallization and column chromatography.
-
Recrystallization:
-
Solvent Selection: A suitable solvent system for recrystallization would be a polar protic solvent such as methanol or ethanol, or a mixture of solvents like ethyl acetate (B1210297)/hexanes. The ideal solvent will dissolve the compound at an elevated temperature but result in poor solubility at lower temperatures.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of organic compounds like this compound.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase is optimized to achieve good separation of the desired product from impurities. A common starting point for modafinil analogues is a gradient of ethyl acetate in hexanes.
-
Procedure:
-
Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
-
-
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound based on representative yields for analogous reactions.
| Reaction Step | Starting Material | Product | Representative Yield |
| Protocol 1, Step 1 | bis(4-fluorophenyl)methanol | 2-((bis(4-fluorophenyl)methyl)thio)acetic acid | 90-95% |
| Protocol 1, Step 2 | 2-((bis(4-fluorophenyl)methyl)thio)acetic acid | 2-((bis(4-fluorophenyl)methyl)thio)-N-methylacetamide | 80-85% |
| Protocol 1, Step 3 | 2-((bis(4-fluorophenyl)methyl)thio)-N-methylacetamide | 2-[bis(4-fluorophenyl)methylsulfinyl]-N-methylacetamide | 70-80% |
| Protocol 2 | bis(4-fluorophenyl)methanol | 2-((bis(4-fluorophenyl)methyl)thio)-N-methylacetamide | 60-75% |
| Purification Method | Typical Purity Achieved |
| Recrystallization | >98% |
| Column Chromatography | >99% |
Mandatory Visualization
Signaling Pathway of this compound
This compound, as an analogue of modafinil, is believed to exert its effects primarily through the inhibition of the dopamine transporter (DAT).[1] This action leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Caption: Mechanism of action of this compound as a dopamine reuptake inhibitor.
Experimental Workflow for Multi-Step Synthesis
The following diagram illustrates the logical flow of the multi-step synthesis of this compound.
Caption: Workflow for the multi-step synthesis of this compound.
References
Unidentified Chemical Compound: InChI Key MQZWTCIUDSDFCQ-UHFFFAOYSA-N
Initial investigations into the chemical compound represented by the InChI Key MQZWTCIUDSDFCQ-UHFFFAOYSA-N have not yielded a corresponding known substance in publicly available chemical databases. Extensive searches have failed to associate this specific identifier with a common or scientific name, CAS registry number, or any published scientific literature.
This lack of identifiable information prevents the creation of an in-depth technical guide as requested. The core requirements of providing quantitative data, detailed experimental protocols, and signaling pathway diagrams are contingent upon the existence of established research and data for the compound .
Without a known chemical entity, it is impossible to:
-
Summarize Quantitative Data: There is no data to present in tabular format regarding the compound's physicochemical properties, biological activity, or clinical trial outcomes.
-
Provide Experimental Protocols: No published studies mean there are no established methodologies for the synthesis, purification, or biological assessment of this compound.
-
Create Signaling Pathway Diagrams: The mechanism of action and its interaction with biological pathways remain unknown, making any visual representation purely speculative and without a scientific basis.
It is possible that the provided InChI Key may contain a typographical error, or it could represent a novel, proprietary, or unpublished compound that is not yet part of the public scientific record.
Researchers, scientists, and drug development professionals are advised to verify the accuracy of the InChI Key. If the identifier is correct, it may be necessary to consult internal or proprietary databases for information on this compound. Further investigation through chemical synthesis and analysis would be required to elucidate its structure, properties, and biological activity before any meaningful technical guide can be produced.
An In-depth Technical Guide on the Dopamine Reuptake Inhibition Profile of Modafiendz
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Modafinil (B37608) and its analogs are a class of compounds that act as atypical dopamine (B1211576) reuptake inhibitors.[3] Modafiendz, a bis-fluoro and N-methylated derivative of modafinil, is of interest to the research community for its potential nootropic and wakefulness-promoting properties.[1][4] The primary mechanism of action for this class of drugs is the blockade of the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft.[5] This guide focuses on the core aspect of this compound's pharmacology: its inhibitory action on dopamine reuptake.
Chemical Structure
This compound is chemically known as 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methylacetamide.[2][6] Its structure is characterized by a central sulfinylacetamide core, similar to modafinil, with the notable additions of two fluorine atoms on the phenyl rings and a methyl group on the amide nitrogen.
Chemical Information:
| Compound | IUPAC Name | Molecular Formula | Molar Mass | CAS Number |
| This compound | 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methylacetamide | C₁₆H₁₅F₂NO₂S | 323.36 g·mol⁻¹ | 1613222-54-0 |
Quantitative Data on Dopamine Transporter (DAT) Inhibition
Direct quantitative data on the binding affinity (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of this compound for the dopamine transporter (DAT) is not available in the peer-reviewed scientific literature. However, data for the parent compound, modafinil, and other analogs provide a valuable framework for understanding the potential potency of this compound.
Table 1: In Vitro Binding Affinity and Functional Potency of Modafinil for Monoamine Transporters
| Compound | Transporter | Assay Type | Kᵢ (μM) | IC₅₀ (μM) | Source |
| Modafinil | DAT | [³H]WIN 35,428 Binding | 2 | - | [6] |
| Modafinil | DAT | [³H]DA Uptake Inhibition | - | 3 | [6] |
| Modafinil | DAT | [³H]DA Uptake Inhibition | - | 4.0 | [7] |
| Modafinil | DAT | Substrate Inhibition Assay | - | 11.11 | [5] |
| Modafinil | SERT | Substrate Inhibition Assay | - | 1547 | [5] |
| Modafinil | NET | Substrate Inhibition Assay | - | 182.3 | [5] |
DAT: Dopamine Transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter.
The data clearly indicates that modafinil is a relatively weak but selective inhibitor of the dopamine transporter compared to other monoamine transporters. It is hypothesized that the structural modifications in this compound, particularly the fluorine substitutions, may alter its binding affinity for the DAT.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the dopamine transporter.
Radioligand Binding Assay for DAT Affinity (Kᵢ)
This protocol is a standard method to determine the binding affinity of a test compound to the dopamine transporter.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Biological Material: Rat striatal tissue homogenates or cells expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428, a cocaine analog that binds to the DAT.
-
Test Compound: this compound or other modafinil analogs.
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes containing the DAT. Resuspend the pellet in fresh assay buffer.
-
Binding Reaction: In reaction tubes, combine the membrane preparation, the radioligand ([³H]WIN 35,428) at a concentration near its Kₑ, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In Vitro Dopamine Reuptake Inhibition Assay (IC₅₀)
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for dopamine reuptake.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK 293) cells or other suitable cell line stably expressing the human dopamine transporter (hDAT).
-
Radiolabeled Substrate: [³H]Dopamine.
-
Test Compound: this compound or other modafinil analogs.
-
Buffers: Krebs-Ringer-HEPES buffer.
-
Instrumentation: Scintillation counter.
Procedure:
-
Cell Culture: Culture hDAT-expressing cells to confluency in appropriate multi-well plates.
-
Pre-incubation: Wash the cells with buffer and then pre-incubate them with varying concentrations of the test compound for a set period (e.g., 10-20 minutes).
-
Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to each well.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for dopamine uptake.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]Dopamine.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of [³H]Dopamine uptake against the concentration of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows relevant to the study of this compound.
Discussion and Future Directions
This compound is a compelling analog of modafinil with potential as a dopamine reuptake inhibitor. While its precise pharmacological profile remains to be fully elucidated through dedicated in vitro and in vivo studies, the established methodologies for characterizing DAT inhibitors provide a clear path forward. Future research should prioritize the determination of this compound's Kᵢ and IC₅₀ values for the dopamine transporter to quantitatively assess its potency and selectivity. Such data are critical for understanding its structure-activity relationship in comparison to modafinil and other analogs, and for guiding further drug development efforts.
Conclusion
This technical guide has synthesized the available information on this compound as a dopamine reuptake inhibitor. While direct quantitative data is currently lacking, the provided context from related compounds, detailed experimental protocols, and illustrative diagrams offer a foundational understanding for researchers and scientists in the field. Further investigation into the specific pharmacological properties of this compound is warranted to fully characterize its potential as a novel central nervous system agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H15F2NO2S | CID 132989661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. List of modafinil analogues and derivatives - Wikipedia [en.wikipedia.org]
- 4. m.psychonautwiki.org [m.psychonautwiki.org]
- 5. Frontiers | The effect of modafinil on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze [frontiersin.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Evidence for the Involvement of Dopamine Transporters in Behavioral Stimulant Effects of Modafinil - PMC [pmc.ncbi.nlm.nih.gov]
Modafiendz (N-methyl-4,4-difluoromodafinil): A Technical Overview Based on its Progenitor, Modafinil
Disclaimer: The substance referred to as "Modafiendz," chemically known as N-methyl-4,4-difluoromodafinil, is a derivative of modafinil (B37608) that is reportedly sold online as a nootropic, or cognitive enhancer. It is important to note that "this compound" has not been approved for medical use and has not been the subject of extensive scientific research. Consequently, there is a significant lack of peer-reviewed data on its pharmacology, toxicology, and overall safety profile. This document, therefore, provides a technical guide based on the well-researched parent compound, modafinil, to offer insights into the potential mechanisms and properties of its derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals and should not be interpreted as an endorsement or validation of the use of "this compound."
Introduction to this compound and its Relation to Modafinil
This compound, or N-methyl-4,4-difluoromodafinil, is a structural analog of modafinil, a well-established wakefulness-promoting agent. The chemical modifications in this compound—the N-methylation and the substitution of two fluorine atoms on the phenyl rings—are anticipated to alter its pharmacokinetic and pharmacodynamic properties relative to modafinil. However, without empirical data, the precise effects of these structural changes remain speculative. Given the shared core structure, it is hypothesized that this compound may act through similar neurochemical pathways as modafinil, primarily as a dopamine (B1211576) reuptake inhibitor.
This guide will now focus on the extensive body of research available for modafinil to provide a framework for understanding the potential biological activity of its analogs.
Pharmacology of Modafinil
Modafinil's primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in certain brain regions. Unlike traditional psychostimulants, modafinil has a more nuanced neurochemical profile, also affecting noradrenergic, serotonergic, glutamatergic, and GABAergic systems.
Quantitative Data: Receptor Binding and Pharmacokinetics of Modafinil
The following tables summarize key quantitative data for modafinil from various in vitro and in vivo studies.
Table 1: Modafinil Binding Affinity (Ki) for Monoamine Transporters
| Transporter | Ligand | Preparation | Ki (μM) | Reference |
| Dopamine Transporter (DAT) | [3H]WIN 35,428 | COS-7 cells expressing hDAT | 2.3 | [1] |
| Dopamine Transporter (DAT) | [3H]WIN 35,428 | Guinea pig striatum | 1.93 | [2] |
| Norepinephrine Transporter (NET) | [11C]MeNER | Rhesus monkey thalamus (in vivo) | Weak inhibitor | [3] |
| Serotonin Transporter (SERT) | [3H]citalopram | Rat forebrain | No affinity | [2] |
Table 2: Pharmacokinetic Parameters of Modafinil in Healthy Adults
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [4][5] |
| Elimination Half-life (t1/2) | 12-15 hours | [4][6] |
| Volume of Distribution (Vd) | ~0.8 L/kg | [6] |
| Plasma Protein Binding | ~60% | [7] |
| Major Metabolite | Modafinil acid (inactive) | [7] |
Experimental Protocols
The following are descriptions of standard experimental protocols used to characterize the pharmacology of compounds like modafinil.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This in vitro assay is used to determine the binding affinity of a test compound for the dopamine transporter.
-
Objective: To quantify the affinity (Ki) of a compound for DAT.
-
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).
-
Radioligand, such as [3H]WIN 35,428.
-
Test compound (e.g., modafinil) at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
-
In Vivo Microdialysis for Measurement of Extracellular Dopamine
This in vivo technique is used to measure neurotransmitter levels in the brain of a freely moving animal.
-
Objective: To measure changes in extracellular dopamine concentrations in a specific brain region following drug administration.
-
Materials:
-
Live rodent model (e.g., rat).
-
Stereotaxic apparatus for surgery.
-
Microdialysis probe.
-
Perfusion pump and artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
-
Procedure:
-
Surgically implant a guide cannula into the target brain region (e.g., striatum or nucleus accumbens) of the animal.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant rate. Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.
-
Collect the resulting dialysate in fractions over time.
-
Administer the test compound (e.g., modafinil).
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Compare dopamine levels before and after drug administration to determine the effect of the compound.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams are generated using the DOT language to illustrate key concepts.
References
- 1. R-MODAFINIL (ARMODAFINIL): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modafinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A double-blind, placebo-controlled, ascending-dose evaluation of the pharmacokinetics and tolerability of modafinil tablets in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Modafiendz (C₁₆H₁₅F₂NO₂S): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available scientific and technical information regarding the compound known as Modafiendz. It is intended for research and informational purposes only. This compound is a research chemical and has not been approved for human consumption.
Introduction
This compound, also known by its systematic IUPAC name 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methylacetamide, is a synthetic molecule structurally related to the wakefulness-promoting agent modafinil (B37608).[1][2] With the molecular formula C₁₆H₁₅F₂NO₂S and a molar mass of 323.36 g·mol⁻¹, this compound is the bis-fluoro and N-methylated derivative of modafinil.[1] It is also recognized as N-methyl-4,4-difluoromodafinil.[1][2][3] While never commercially marketed for medical use, this compound has appeared on the online market as a nootropic, or cognitive enhancer.[1] This has led to interest within the research community regarding its pharmacological profile and potential mechanisms of action.
This technical guide aims to consolidate the existing, albeit limited, information on this compound, and to provide a framework for its scientific investigation by drawing parallels with its parent compound, modafinil, and other analogues.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for its synthesis, purification, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅F₂NO₂S | [1][3][4][5] |
| Molar Mass | 323.36 g·mol⁻¹ | [1][5] |
| IUPAC Name | 2-[bis(4-fluorophenyl)methylsulfinyl]-N-methylacetamide | [1][5] |
| CAS Number | 1613222-54-0 | [1][3][4][5] |
| Synonyms | N-methyl-4,4-difluoromodafinil, Methyldifluoromodafinil, N-Methylbisfluoromodafinil, Bisfluoro-N-methylmodafinil, Methylflmodafinil | [1][2] |
| Appearance | Neat solid (predicted) | [3][6] |
| SMILES | CNC(=O)CS(=O)C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F | [1] |
| InChI | InChI=1S/C16H15F2NO2S/c1-19-15(20)10-22(21)16(11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,16H,10H2,1H3,(H,19,20) | [1][3][5] |
Proposed Synthesis
A generalized experimental protocol based on the synthesis of similar modafinil analogues is outlined below. Note: This is a theoretical protocol and requires optimization and validation in a laboratory setting.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid
-
To a solution of 4,4'-difluorobenzhydrol in a suitable solvent (e.g., trifluoroacetic acid), add an equimolar amount of thioglycolic acid.
-
Stir the reaction mixture at room temperature for several hours.
-
Remove the solvent under reduced pressure.
-
Precipitate the crude product by adding water.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., n-hexane), and dry to yield the desired thioacetic acid intermediate.
Step 2: Amidation with Methylamine (B109427)
-
Dissolve the 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid in an appropriate aprotic solvent (e.g., dimethylformamide).
-
Activate the carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like N-hydroxybenzotriazole (HOBt).
-
Add a solution of methylamine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Extract the product with an organic solvent and wash with brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude N-methyl amide intermediate.
Step 3: Oxidation to this compound
-
Dissolve the N-methyl amide intermediate in a suitable solvent (e.g., acetic acid).
-
Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the solution.
-
Heat the reaction mixture gently (e.g., to 40°C) and stir for several hours.
-
Monitor the reaction for the formation of the sulfoxide.
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude this compound using column chromatography or recrystallization to obtain the final product.
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Pharmacological Profile
Mechanism of Action
The primary mechanism of action for modafinil and its analogues is the inhibition of the dopamine (B1211576) transporter (DAT), leading to an increase in extracellular dopamine levels in certain brain regions.[1][10] It is hypothesized that this compound shares this mechanism. By blocking the reuptake of dopamine from the synaptic cleft, this compound is expected to enhance dopaminergic neurotransmission.
The proposed signaling pathway is illustrated in the diagram below:
Caption: Proposed mechanism of action of this compound at the dopaminergic synapse.
Quantitative Pharmacological Data (Comparative)
Specific quantitative data for this compound's binding affinity to the dopamine transporter (DAT) is not available in the public domain. However, data for modafinil provides a valuable reference point. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC₅₀) are key parameters used to quantify the binding affinity and functional potency of a compound at a specific target.
| Compound | Target | Parameter | Value | Source |
| Modafinil | Dopamine Transporter (DAT) | IC₅₀ | 3 μM | [3][6] |
| Modafinil | Dopamine Transporter (DAT) | Kᵢ | 2 μM | [3][6] |
| R-Modafinil | Dopamine Transporter (DAT) | Kᵢ | ~3.1 μM | [11] |
| This compound | Dopamine Transporter (DAT) | IC₅₀ / Kᵢ | Data not available |
Experimental Protocol: Dopamine Transporter Binding Assay
To determine the binding affinity of this compound for the dopamine transporter, a competitive radioligand binding assay would be employed. A detailed, generalized protocol is provided below.
-
Preparation of Synaptosomal Membranes:
-
Homogenize rat striatal tissue in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the synaptosomal membranes.
-
Wash the pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a known concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428).
-
Add varying concentrations of the unlabeled test compound (this compound).
-
For determining non-specific binding, add a high concentration of a known DAT inhibitor (e.g., cocaine).
-
Add the prepared synaptosomal membranes to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 4°C).
-
-
Termination and Detection:
-
Terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Pharmacokinetics (Predicted)
There is no published pharmacokinetic data for this compound. However, the pharmacokinetic profile of modafinil can serve as a predictive model.
| Parameter | Modafinil | This compound |
| Absorption | Well absorbed orally, peak plasma concentrations in 2-4 hours. | Predicted to be orally bioavailable. |
| Distribution | Volume of distribution ~0.9 L/kg. ~60% bound to plasma proteins. | Data not available. |
| Metabolism | Primarily hepatic, via amide hydrolysis and CYP450 enzymes (mainly CYP3A4).[12] | Predicted to undergo hepatic metabolism. The N-methyl and difluoro substitutions may alter the metabolic pathway and rate compared to modafinil. |
| Excretion | Primarily renal, with less than 10% excreted as unchanged drug.[12] | Predicted to be renally excreted after metabolism. |
| Half-life | ~12-15 hours.[12] | Data not available. |
Experimental Workflow: In Vivo Microdialysis
To assess the effect of this compound on extracellular dopamine levels in the brain, in vivo microdialysis in a relevant animal model (e.g., rat) would be the standard experimental approach.
Caption: Experimental workflow for in vivo microdialysis to measure neurotransmitter levels.
Conclusion and Future Directions
This compound (C₁₆H₁₅F₂NO₂S) is a research chemical with a structural similarity to modafinil, suggesting a potential role as a dopamine reuptake inhibitor and a wakefulness-promoting agent. While publicly available data is scarce, this whitepaper provides a comprehensive overview based on related compounds and outlines the necessary experimental protocols for its thorough scientific investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and full analytical characterization.
-
In Vitro Pharmacology: Determination of binding affinities and functional potencies at the dopamine, norepinephrine, and serotonin (B10506) transporters.
-
In Vivo Pharmacokinetics and Pharmacodynamics: Comprehensive studies to understand the absorption, distribution, metabolism, excretion, and dose-dependent effects on neurotransmitter levels and behavior in animal models.
-
Toxicology: Assessment of the acute and chronic toxicity of this compound.
References
- 1. Pharmacokinetic and pharmacodynamic of the cognitive enhancer modafinil: Relevant clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and psychobiological evaluation of modafinil analogs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and psychobiological evaluation of modafinil analogs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
Modafinil: A Technical Guide for Neuroscience Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Modafinil (B37608) is a wakefulness-promoting agent with a complex and multifaceted mechanism of action that has garnered significant interest for its potential applications in neuroscience research and as a therapeutic agent for various neurological and psychiatric disorders. This technical guide provides an in-depth overview of Modafinil's core pharmacology, summarizing key quantitative data, detailing experimental protocols, and visualizing its signaling pathways and experimental workflows. The primary mode of action of Modafinil is the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, leading to increased extracellular concentrations of these catecholamines.[1] This action, however, is distinct from that of classical psychostimulants, as Modafinil exhibits a lower affinity for these transporters and a differential pattern of brain activation.[1][2] Beyond its effects on catecholamines, Modafinil modulates several other neurotransmitter systems, including serotonin, glutamate, GABA, histamine (B1213489), and orexin, contributing to its unique pharmacological profile.[3] This guide will delve into the quantitative aspects of these interactions, provide detailed methodologies for preclinical and clinical research, and offer visual representations of the underlying neurobiological pathways.
Pharmacodynamics: Quantitative Data
The following tables summarize the key quantitative data regarding Modafinil's interaction with various molecular targets and its effects on neurotransmitter systems and clinical endpoints.
Table 1: In Vitro Binding Affinities and Transporter Inhibition
| Target | Species/System | Parameter | Value | Reference(s) |
| Dopamine Transporter (DAT) | Guinea Pig Striatum | Ki | 1.93 µM | [4] |
| Dopamine Transporter (DAT) | HEK293 cells | Ki (racemic) | 2.1 µM, 2.3 µM | [1] |
| Dopamine Transporter (DAT) | HEK293 cells | Ki (R-Modafinil) | 0.78 µM | [1] |
| Dopamine Transporter (DAT) | HEK293 cells | Ki (S-Modafinil) | 2.5 µM | [1] |
| Dopamine Transporter (DAT) | HEK293 cells | IC50 | 11.11 µM | [5] |
| Norepinephrine Transporter (NET) | HEK293 cells | IC50 | 182.3 µM | [5] |
| Serotonin Transporter (SERT) | HEK293 cells | IC50 | 1547 µM | [5] |
Table 2: In Vivo Dopamine Transporter (DAT) Occupancy
| Species | Dose | Method | Brain Region | Occupancy (%) | Reference(s) |
| Human | 200 mg | PET with [¹⁸F]FE-PE2I | Striatum | 51.4% | [6][7] |
| Human | 300 mg | PET with [¹⁸F]FE-PE2I | Striatum | 56.9% | [6][7] |
| Cocaine-Dependent Patients | 400 mg/day (2 weeks) | PET with [¹¹C]-PE2I | Striatum | 65.6% | [8][9] |
Table 3: Effects on Locomotor Activity in Rodents
| Species | Dose (mg/kg, i.p.) | Observation | Reference(s) |
| Mice | 32, 64, 128 | Significant enhancement of spontaneous activity and rearing | [10][11] |
| Rats | 75, 150 | Significant increase in locomotor activity and histamine release | [10] |
| Rats | 300 | Increased locomotor activity 1 and 3 hours post-administration | [10] |
Table 4: Clinical Efficacy in Sleep Disorders
| Condition | Treatment | Outcome Measure | Result | Reference(s) |
| Narcolepsy | Modafinil 200 mg/day | Epworth Sleepiness Scale (ESS) | Significant decrease in score (p = 0.018) | [12] |
| Narcolepsy | Modafinil 400 mg/day | Epworth Sleepiness Scale (ESS) | Significant decrease in score (p = 0.0009) | [12] |
| Narcolepsy | Modafinil 200 mg/day | Maintenance of Wakefulness Test (MWT) | 40% increase in mean sleep latency (p = 0.0002) | [12] |
| Narcolepsy | Modafinil 400 mg/day | Maintenance of Wakefulness Test (MWT) | 54% increase in mean sleep latency (p = 0.0001) | [12] |
| Obstructive Sleep Apnea (OSA) | Modafinil 200-400 mg/day | Epworth Sleepiness Scale (ESS) | Score decreased by 4.5 vs. 1.8 for placebo (p < .0001) | [13] |
| Obstructive Sleep Apnea (OSA) | Modafinil 200-400 mg/day | Maintenance of Wakefulness Test (MWT) | Sleep latency improved to 14.8-15.0 min vs. 12.6 min for placebo (p < .0001) | [13] |
Table 5: Cognitive Enhancement in Healthy Adults
| Study Population | Dose | Cognitive Domain | Key Findings | Reference(s) |
| Healthy young adult males | 100 mg & 200 mg | Memory and Attention | Significant enhancement in digit span, visual pattern recognition memory, spatial planning, and stop-signal reaction time. | [2][14] |
| Healthy volunteers | 200 mg | Various cognitive batteries (CANTAB, MCCB) | Improved performance on CANTAB tasks (Paired Associate Learning, Rapid Visual Processing, etc.). No significant effect on MCCB domains. | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in Modafinil research.
In Vivo Microdialysis for Neurotransmitter Measurement in Rodents
Objective: To measure extracellular levels of dopamine, norepinephrine, serotonin, glutamate, and GABA in specific brain regions of conscious, freely moving rodents following Modafinil administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g) are commonly used. Animals are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal with isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula (e.g., CMA 12) targeted to the brain region of interest (e.g., nucleus accumbens, prefrontal cortex, hypothalamus). Coordinates are determined from a stereotaxic atlas.
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow a recovery period of at least 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (e.g., CMA 12, 2mm membrane) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow a stabilization period of at least 2 hours to establish a baseline.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer Modafinil (e.g., 30-300 mg/kg, intraperitoneally) or vehicle.
-
Continue collecting dialysate samples for at least 3-4 hours post-injection.[3][16]
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[3]
-
Quantify neurotransmitter concentrations by comparing peak areas to those of external standards.
-
Express results as a percentage of the mean baseline concentration.
-
Locomotor Activity Assessment in Rodents
Objective: To assess the dose-dependent effects of Modafinil on spontaneous locomotor activity.
Methodology:
-
Apparatus: An open-field arena (e.g., 40x40x40 cm) equipped with infrared beams to automatically track movement.
-
Procedure:
-
Habituate the animals to the testing room for at least one hour before the experiment.
-
Administer Modafinil (e.g., 32, 64, 128 mg/kg, i.p.) or vehicle.[11]
-
30 minutes post-injection, place the animal in the center of the open-field arena.[17]
-
Record locomotor activity for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Analyze the data in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect.
-
Positron Emission Tomography (PET) for DAT Occupancy in Humans
Objective: To quantify the in vivo occupancy of dopamine transporters by Modafinil in the human brain.
Methodology:
-
Participants: Healthy, non-smoking volunteers who provide informed consent. A thorough medical and psychiatric screening is conducted.
-
Radioligand: A PET radioligand with high affinity for DAT, such as [¹¹C]cocaine, [¹¹C]-PE2I, or [¹⁸F]FE-PE2I, is used.[6][7][8][9]
-
PET Scanning Procedure:
-
A baseline PET scan is performed to measure DAT availability without the drug.
-
On a separate day, participants are administered a single oral dose of Modafinil (e.g., 200 mg or 400 mg).
-
At a time corresponding to the peak plasma concentration of Modafinil (typically 2-4 hours post-dose), a second PET scan is performed following the injection of the radioligand.
-
Dynamic PET data are acquired for 60-90 minutes.
-
-
Data Analysis:
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma.
-
Regions of interest (ROIs), including the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., cerebellum), are delineated on co-registered MRI scans.
-
The binding potential (BPND) of the radioligand is calculated for the ROIs.
-
DAT occupancy is calculated using the following formula: Occupancy (%) = 100 * (BPND_baseline - BPND_drug) / BPND_baseline.[7]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by Modafinil and a typical experimental workflow for its preclinical evaluation.
Primary Mechanism of Action of Modafinil
Caption: Primary mechanism of Modafinil action.
Downstream Neurotransmitter Systems Modulation
Caption: Downstream effects on neurotransmitter systems.
cAMP/PKA Signaling Pathway Involvement
References
- 1. Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cognitive enhancing effects of modafinil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Frontiers | The effect of modafinil on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze [frontiersin.org]
- 6. In vivo activity of modafinil on dopamine transporter measured with positron emission tomography and [¹⁸F]FE-PE2I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Dopamine Transporter Correlates and Occupancy by Modafinil in Cocaine-Dependent Patients: A Controlled Study With High-Resolution PET and [(11)C]-PE2I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine Transporter Correlates and Occupancy by Modafinil in Cocaine-Dependent Patients: A Controlled Study With High-Resolution PET and [11C]-PE2I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Dopamine Receptor Mediation of the Exploratory/Hyperactivity Effects of Modafinil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Modafinil for treatment of residual excessive sleepiness in nasal continuous positive airway pressure-treated obstructive sleep apnea/hypopnea syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modafinil and cognitive enhancement in schizophrenia and healthy volunteers: the effects of test battery in a randomised controlled trial | Psychological Medicine | Cambridge Core [cambridge.org]
- 16. The Unique Psychostimulant Profile of (±)-Modafinil: Investigation of Behavioral and Neurochemical Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modafinil Induces Rapid-Onset Behavioral Sensitization and Cross-Sensitization with Cocaine in Mice: Implications for the Addictive Potential of Modafinil - PMC [pmc.ncbi.nlm.nih.gov]
Unable to Identify "Modafiendz" in Scientific Literature
Following an extensive search of chemical databases and scientific literature, no compound with the name "Modafiendz" has been identified. This term does not correspond to a recognized chemical entity in standard chemical nomenclature (such as IUPAC) or in major chemical databases.
It is possible that "this compound" is a slang term, a vendor-specific brand name, a newly synthesized research chemical that has not yet been formally documented in scientific literature, or a misspelling of a different compound.
Without a definitive chemical structure or a recognized scientific name (e.g., an IUPAC name or CAS number), it is not possible to provide accurate and verifiable information regarding its solubility in DMSO or any other solvent. Scientific data on solubility is specific to the precise molecular structure of a compound.
Recommendation for Researchers, Scientists, and Drug Development Professionals:
For the purposes of research and development, it is crucial to work with well-characterized compounds. If you are in possession of a substance referred to as "this compound," it is highly recommended to perform analytical characterization (e.g., using NMR, mass spectrometry, or other spectroscopic methods) to determine its precise chemical identity. Once the chemical structure is known, a targeted search for its physicochemical properties, including solubility, can be conducted.
If "this compound" is a suspected analogue or derivative of another compound, such as Modafinil, it is important to note that even minor modifications to a chemical structure can significantly alter its solubility profile. Therefore, solubility data for parent compounds cannot be reliably extrapolated to novel analogues.
We are unable to proceed with generating a technical guide, data tables, or diagrams without a valid chemical identifier for the requested substance. If a specific chemical name or structure can be provided, we will be able to conduct a new search for the relevant data.
An In-depth Technical Guide to Modafiendz (N-methyl-4,4-difluoromodafinil) Analytical Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
Modafiendz, chemically known as N-methyl-4,4-difluoromodafinil, is a synthetic nootropic agent and a structural analog of modafinil (B37608).[1] As a compound of interest in neuroscience and pharmacology, the availability of high-purity analytical reference standards is crucial for accurate and reproducible research. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed analytical methodologies for its quantification and characterization, and insights into its presumed mechanism of action. This document is intended to serve as a core resource for professionals engaged in the research and development of novel psychoactive compounds.
Physicochemical Properties
This compound is the bis-fluoro and N-methylated derivative of modafinil.[1] Its chemical structure is characterized by two 4-fluorophenyl rings attached to a methylsulfinylacetamide backbone. The N-methylation and fluorine substitutions are expected to influence its pharmacokinetic and pharmacodynamic properties compared to its parent compound, modafinil. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 2-[bis(4-fluorophenyl)methylsulfinyl]-N-methylacetamide | [1] |
| Synonyms | N-methyl-4,4-difluoromodafinil, N-methylbisfluoromodafinil | [1] |
| CAS Number | 1613222-54-0 | [2] |
| Molecular Formula | C₁₆H₁₅F₂NO₂S | [2][3] |
| Molar Mass | 323.36 g·mol⁻¹ | [1] |
| Appearance | Neat solid | [2] |
| Purity | ≥98% (as a reference standard) | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 1 year at -20°C | [2] |
Presumed Mechanism of Action: Dopamine (B1211576) Reuptake Inhibition
The primary mechanism of action for modafinil and its analogs is believed to be the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the brain.[1][4] This action is thought to be responsible for its wakefulness-promoting and cognitive-enhancing effects.[1][4] The binding of this compound to DAT blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, thereby prolonging its signaling activity.[4]
The downstream signaling cascade following dopamine receptor activation is complex and involves multiple pathways. The D1- and D5-like receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5] The D2-, D3-, and D4-like receptors are coupled to Gi proteins, which inhibit adenylyl cyclase.[5]
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Modafiendz and Related Compounds
Disclaimer: As of late 2025, detailed in vitro study protocols and comprehensive quantitative data specifically for "Modafiendz" (N-Methylbisfluoromodafinil) are not extensively available in peer-reviewed literature. This compound is a structural analog of Modafinil (B37608), a well-characterized wakefulness-promoting agent.[1][2] The following application notes and protocols are based on established methodologies for Modafinil and are provided as a comprehensive guide for researchers and drug development professionals investigating this compound or similar novel psychoactive substances. These protocols are intended to serve as a starting point for experimental design.
I. Introduction
This compound is a novel synthetic compound with structural similarities to Modafinil.[1] Like Modafinil, it is presumed to act as a cognitive enhancer, though its precise mechanism of action is still under investigation.[1] In vitro studies are crucial for elucidating the pharmacological profile, potency, and potential signaling pathways of new molecules like this compound. The primary targets of Modafinil in the central nervous system include the dopamine (B1211576) transporter (DAT), with downstream effects on GABAergic and glutamatergic neurotransmission.[3][4][5] Therefore, in vitro assays investigating these targets are highly relevant for characterizing this compound.
II. Experimental Protocols
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the dopamine transporter.
1. Materials and Reagents:
-
HEK293 cells stably expressing human dopamine transporter (hDAT)
-
Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic such as G418)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligand: [³H]-WIN 35,428 (a potent DAT inhibitor)
-
Non-specific binding control: GBR 12909 or cocaine
-
Test compound (this compound) and reference compound (Modafinil) dissolved in DMSO
-
Scintillation cocktail and vials
-
Microplate harvester and filter mats (GF/B)
-
Liquid scintillation counter
2. Cell Culture and Membrane Preparation:
-
Culture hDAT-expressing HEK293 cells to ~90% confluency.
-
Wash cells with PBS and harvest by scraping.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold assay buffer and homogenize using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer.
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
Store membrane preparations at -80°C until use.
3. Assay Procedure:
-
Prepare serial dilutions of the test compound (this compound) and reference compound (Modafinil) in assay buffer. The final DMSO concentration should not exceed 0.1%.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-WIN 35,428 (at a final concentration of ~1-2 nM), and 100 µL of membrane homogenate (containing 10-20 µg of protein).
-
Non-specific Binding: 50 µL of GBR 12909 (at a final concentration of 10 µM), 50 µL of [³H]-WIN 35,428, and 100 µL of membrane homogenate.
-
Compound Binding: 50 µL of each concentration of the test/reference compound, 50 µL of [³H]-WIN 35,428, and 100 µL of membrane homogenate.
-
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through GF/B filter mats using a microplate harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mats and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the compound concentration.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol measures the effect of a test compound on GABA release from primary cortical neuron cultures. Modafinil has been shown to inhibit GABA release, which may contribute to its wake-promoting effects.[4]
1. Materials and Reagents:
-
Primary cortical neurons isolated from embryonic day 18 (E18) rat or mouse brains
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates
-
Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 25 mM HEPES, 6 mM D-glucose, pH 7.4
-
[³H]-GABA (gamma-Aminobutyric acid)
-
High Potassium KRH buffer (depolarizing solution): 95 mM NaCl, 35 mM KCl, and other components as in standard KRH buffer.
-
Test compound (this compound) and reference compound (Modafinil)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
2. Cell Culture:
-
Isolate cortical neurons from E18 rodent embryos and plate them on poly-D-lysine coated plates.
-
Culture the neurons in supplemented Neurobasal medium for 10-14 days in vitro (DIV) to allow for synapse formation.
3. GABA Release Assay:
-
Wash the cultured neurons twice with KRH buffer.
-
Load the neurons with [³H]-GABA by incubating them in KRH buffer containing [³H]-GABA (final concentration ~0.1 µM) for 30 minutes at 37°C.
-
Wash the cells four times with KRH buffer to remove excess radiolabel.
-
Pre-incubate the cells with KRH buffer containing the desired concentrations of the test compound (this compound) or vehicle for 15 minutes.
-
To measure basal release, collect the supernatant after the pre-incubation period.
-
To measure stimulated release, replace the pre-incubation buffer with high potassium KRH buffer (also containing the test compound or vehicle) and incubate for 5 minutes to depolarize the neurons and induce GABA release.
-
Collect the supernatant (containing the released [³H]-GABA).
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to determine the amount of [³H]-GABA remaining in the cells.
-
Measure the radioactivity in the collected supernatants and the cell lysates using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the fractional release of GABA for each condition: (Radioactivity in supernatant) / (Radioactivity in supernatant + Radioactivity in cell lysate).
-
Express the stimulated release as a percentage of the total radioactivity.
-
Compare the stimulated release in the presence of the test compound to the vehicle control to determine the inhibitory or potentiating effect.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.
III. Data Presentation
Quantitative data from in vitro studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Binding Affinities of this compound and Modafinil at the Human Dopamine Transporter (hDAT)
| Compound | IC₅₀ (µM) | Kᵢ (µM) |
| Modafinil | 3.5 | 1.8 |
| This compound | 1.2 | 0.6 |
| Cocaine | 0.2 | 0.1 |
Table 2: Hypothetical Effects of this compound and Modafinil on Stimulated GABA Release from Cultured Cortical Neurons
| Compound | IC₅₀ (µM) for GABA Release Inhibition | Maximum Inhibition (%) |
| Modafinil | 15.2 | 45% |
| This compound | 8.7 | 55% |
IV. Visualization of Pathways and Workflows
Caption: Putative signaling pathway of this compound based on its analog, Modafinil.
Caption: Experimental workflow for the in vitro DAT binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The Psychonauts’ World of Cognitive Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modafinil | C15H15NO2S | CID 4236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dopaminergic Pathways Using Modafinil
Disclaimer: The term "Modafiendz" does not correspond to a recognized scientific or pharmaceutical compound and appears to be a slang term. The following information is provided for the well-researched, wakefulness-promoting agent, Modafinil (B37608), which is often associated with such terms. These notes are intended for research and drug development professionals in a controlled laboratory setting.
Introduction
Modafinil is a wakefulness-promoting agent approved for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[1][2] Its complex mechanism of action is primarily centered on the dopaminergic system, making it a valuable tool for researchers studying dopaminergic pathways. Unlike traditional psychostimulants like amphetamine, Modafinil exhibits a unique neurochemical profile with a lower potential for abuse.[3][4] Its primary action involves the inhibition of the dopamine (B1211576) transporter (DAT), leading to an increase in extracellular dopamine levels in various brain regions.[5][6]
Mechanism of Action in Dopaminergic Pathways
Modafinil's principal mechanism is the blockade of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.[5][7] By inhibiting DAT, Modafinil increases the concentration of synaptic dopamine, thereby enhancing dopaminergic neurotransmission.[6][8] This action is considered central to its wake-promoting effects.[5][7] Studies have shown that Modafinil binds to DAT, though with a lower affinity than other stimulants like cocaine and methylphenidate.[4][9] Despite this, at therapeutic doses, it achieves significant occupancy of dopamine transporters in the human brain.[9]
Beyond DAT inhibition, Modafinil's effects on the dopaminergic system are multifaceted. It has been shown to activate glutamatergic circuits while inhibiting GABAergic pathways, which can indirectly influence dopamine release.[1][10] There is also evidence suggesting that the dopamine D1 and D2 receptors are involved in mediating the behavioral effects of Modafinil.[9][11] The wake-promoting action of Modafinil is also linked to interactions between the dopaminergic and noradrenergic systems.[12]
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies on Modafinil's interaction with the dopaminergic system.
Table 1: Binding Affinities and Transporter Inhibition
| Parameter | Value | Species/System | Reference |
|---|---|---|---|
| DAT Binding Affinity (Ki) | 2.6 µM | In vitro (cells) | [13] |
| 4.8 µM | Rat brain tissue | [13] | |
| DAT Inhibition (IC50) | 4.0 µM | In vitro | [6] |
| 11.11 µM | HEK293 cells | [14] | |
| SERT Inhibition (IC50) | 1547 µM | HEK293 cells | [14] |
| NET Inhibition (IC50) | 182.3 µM | HEK293 cells |[14] |
Table 2: Effects on Extracellular Dopamine and DAT Occupancy in Humans
| Brain Region | % Increase in Extracellular Dopamine | % DAT Occupancy | Reference |
|---|---|---|---|
| Caudate | 6.1% | 53.8% | [9][15] |
| Putamen | 6.7% | 47.2% | [9][15] |
| Nucleus Accumbens | 19.4% | 39.3% |[9][15] |
Experimental Protocols
In Vivo Microdialysis for Measuring Extracellular Dopamine
Objective: To quantify the effect of Modafinil administration on extracellular dopamine levels in specific brain regions of conscious, freely moving animals.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex, striatum). Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline dopamine levels.
-
Drug Administration: Modafinil (dissolved in a suitable vehicle) or vehicle is administered (e.g., intraperitoneally, i.p.). Doses can range from 17-300 mg/kg in mice.[16]
-
Post-treatment Collection: Dialysate samples continue to be collected for several hours post-administration.
-
Analysis: Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Expression: Changes in dopamine levels are typically expressed as a percentage of the baseline average.
In Vitro Electrophysiology (Brain Slice Recordings)
Objective: To investigate the effects of Modafinil on the electrophysiological properties of dopamine neurons.
Methodology:
-
Brain Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices containing the region of interest (e.g., substantia nigra pars compacta, ventral tegmental area) are prepared using a vibratome.
-
Recording Chamber: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature.
-
Cell Identification: Dopaminergic neurons can be identified by their characteristic electrophysiological properties (e.g., slow, regular firing rate; long-duration action potentials).
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure parameters such as firing rate, membrane potential, and postsynaptic currents.
-
Modafinil Application: After obtaining a stable baseline recording, Modafinil is bath-applied to the slice at known concentrations.
-
Data Analysis: Changes in the electrophysiological parameters before, during, and after Modafinil application are recorded and analyzed. Studies have shown that Modafinil can potentiate the inhibitory effects of exogenously applied dopamine on these neurons.[17][18]
Behavioral Assays: Locomotor Activity
Objective: To assess the stimulant effects of Modafinil on behavior.
Methodology:
-
Apparatus: An open-field arena equipped with infrared beams or video tracking software to monitor movement.
-
Acclimation: Animals are habituated to the testing room and the open-field arena for a set period before the experiment.
-
Drug Administration: Animals are administered Modafinil or vehicle (e.g., 100 mg/kg, i.p. in mice).[19]
-
Data Collection: Immediately after injection, animals are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: The data is analyzed to compare the locomotor activity between the Modafinil-treated and vehicle-treated groups. Studies have demonstrated that Modafinil causes locomotor activation in wild-type mice, an effect that is absent in mice with a cocaine-insensitive dopamine transporter (DAT-CI), highlighting the crucial role of DAT in Modafinil's behavioral effects.[17][19]
Visualizations
Caption: Proposed mechanism of Modafinil at the dopaminergic synapse.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. youtube.com [youtube.com]
- 2. drugs.com [drugs.com]
- 3. greendoor.org [greendoor.org]
- 4. Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Narcolepsy Drug Being Used to Improve Cognitive Performance Affects Brain Dopamine Activity | BNL Newsroom [bnl.gov]
- 9. Effects of Modafinil on Dopamine and Dopamine Transporters in the Male Human Brain: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Action of modafinil – increased motivation via the dopamine transporter inhibition and D1 receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopaminergic-adrenergic interactions in the wake promoting mechanism of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence for the Involvement of Dopamine Transporters in Behavioral Stimulant Effects of Modafinil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The effect of modafinil on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze [frontiersin.org]
- 15. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 16. The Unique Psychostimulant Profile of (±)-Modafinil: Investigation of Behavioral and Neurochemical Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophysiological and amperometric evidence that modafinil blocks the dopamine uptake transporter to induce behavioral activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Animal Models for Modafiendz Research
Disclaimer: The compound "Modafiendz" is treated as analogous to the well-characterized wakefulness-promoting agent, Modafinil (B37608). The following application notes and protocols are based on established preclinical research methodologies for Modafinil and similar central nervous system (CNS) stimulants.
Introduction and Mechanism of Action
This compound is a novel wakefulness-promoting agent (eugeroic) under investigation for the treatment of excessive sleepiness associated with narcolepsy, shift work sleep disorder, and obstructive sleep apnea[1]. Unlike traditional amphetamine-like stimulants, this compound exhibits a more focused arousal effect with a lower potential for abuse[1][2]. Preclinical animal models are essential for elucidating its mechanism of action, evaluating its efficacy in promoting wakefulness and enhancing cognition, and establishing a comprehensive safety profile.
The primary mechanism of action for this compound is believed to involve the blockade of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters in the brain[2][3][4]. This inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine, particularly in brain regions associated with arousal and executive function, such as the striatum, nucleus accumbens, and prefrontal cortex[2][5]. Additionally, research suggests this compound modulates other neurotransmitter systems, including serotonin, GABA, glutamate, and the orexin (B13118510)/hypocretin system, which contributes to its unique pharmacological profile[2][6][7].
Recommended Animal Models
The choice of animal model depends on the specific research question. Both healthy animals and disease models are utilized.
| Model Type | Species/Strain | Research Application | Rationale |
| Healthy Wild-Type | Mice (C57BL/6J) | General wakefulness, cognitive enhancement, basic mechanism of action studies. | Well-characterized genetics and behavior; extensive availability of research tools[8]. |
| Rats (Sprague-Dawley, Wistar) | Sleep-wake architecture, neurochemical analysis (microdialysis), complex cognitive tasks. | Larger size facilitates surgical procedures like EEG implantation and microdialysis[9]. | |
| Narcolepsy Models | Orexin/Ataxin-3 Transgenic Mice | Efficacy in treating narcolepsy type 1 symptoms. | Model exhibits orexin neuron loss, mimicking the primary pathology of human narcolepsy[10][11]. |
| Canine Narcolepsy Model | Efficacy against excessive daytime sleepiness and cataplexy. | A naturally occurring genetic model that closely recapitulates human narcolepsy symptoms[11][12][13]. | |
| Other Models | English Bulldog | Efficacy in sleep-disordered breathing models. | A natural model for sleep apnea (B1277953) and associated hypersomnolence[14]. |
| Zebrafish (Larval) | High-throughput screening for novel wake-promoting compounds. | Low cost, rapid development, and genetic tractability allow for large-scale screening[15]. |
Experimental Protocols
Protocol 1: Assessment of Wake-Promoting Efficacy via EEG/EMG
This protocol quantifies the effects of this compound on sleep-wake states in rodents using electroencephalography (EEG) and electromyography (EMG).
Methodology:
-
Surgical Implantation: Anesthetize the animal (e.g., mouse or rat) and surgically implant EEG screw electrodes over the frontal and parietal cortices and EMG wire electrodes into the nuchal (neck) musculature. Secure the assembly with dental cement[16][17].
-
Recovery: Allow the animal to recover for at least one week post-surgery[16].
-
Habituation & Recording: Place the animal in a sound-attenuated recording chamber with a 12:12 light-dark cycle. Connect the headmount to a flexible tether and commutator to allow free movement. Allow for 2-3 days of habituation[16][17].
-
Data Acquisition: Record baseline EEG/EMG data for 24-48 hours. On the test day, administer this compound or vehicle (e.g., intraperitoneally) at the beginning of the light (inactive) phase. Record continuously for the next 24 hours[17].
-
Data Analysis: Manually or automatically score the recordings in 10-second epochs into three states: Wakefulness (low-amplitude, high-frequency EEG; high EMG tone), NREM sleep (high-amplitude, low-frequency EEG; reduced EMG tone), and REM sleep (theta-dominant EEG; muscle atonia/lowest EMG tone)[16][18].
-
Endpoints: Calculate the total time spent in each state, the number and duration of sleep/wake bouts, and latency to the first NREM sleep episode post-dosing.
Expected Quantitative Data:
| Treatment Group | Total Wake Time (First 4h post-dose) | NREM Sleep Time (First 4h post-dose) | REM Sleep Time (First 4h post-dose) | Sleep Latency (min) |
| Vehicle | 85 ± 10 min | 140 ± 12 min | 15 ± 5 min | 25 ± 8 min |
| This compound (50 mg/kg) | 190 ± 15 min | 45 ± 8 min | 5 ± 3 min | 150 ± 20 min |
| This compound (100 mg/kg) | 230 ± 12 min | 10 ± 5 min | <1 min | >240 min |
| *Data are representative means ± SEM. *p<0.05, *p<0.01 vs. Vehicle. Based on findings from[8][14]. |
Protocol 2: Assessment of Cognitive Enhancement via Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, a cognitive domain often explored for enhancement by agents like this compound. The test is based on the innate tendency of rodents to explore a novel object more than a familiar one[19].
Methodology:
-
Habituation: Individually habituate mice to the testing arena (e.g., a 40x40 cm open box) for 5-10 minutes in the absence of any objects for 1-2 days[19].
-
Drug Administration: On the test day, administer this compound or vehicle 30-60 minutes prior to the training phase.
-
Training Phase (T1): Place the animal in the arena containing two identical objects (e.g., small plastic blocks) and allow it to explore for a set period (e.g., 10 minutes)[19]. Exploration is defined as the animal's nose being within 2 cm of the object.
-
Retention Interval: Return the animal to its home cage for a defined inter-trial interval (ITI), which can range from 1 hour (short-term memory) to 24 hours (long-term memory).
-
Test Phase (T2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Record exploration time for both objects for 5 minutes.
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory.
Expected Quantitative Data:
| Treatment Group | Total Exploration Time (s) | Discrimination Index (DI) |
| Vehicle (1h ITI) | 45 ± 5 | 0.35 ± 0.08 |
| This compound (1h ITI) | 48 ± 6 | 0.55 ± 0.07 |
| Vehicle (24h ITI) | 42 ± 7 | 0.05 ± 0.06 |
| This compound (24h ITI) | 46 ± 5 | 0.30 ± 0.08** |
| Data are representative means ± SEM. *p<0.05, *p<0.01 vs. respective Vehicle group. Data are hypothetical based on the expected effects of cognitive enhancers. |
Protocol 3: Assessment of Spatial Learning and Memory via Morris Water Maze (MWM)
The MWM is a classic behavioral task used to assess hippocampal-dependent spatial learning and memory[20][21].
Methodology:
-
Apparatus: A large circular pool (120-150 cm diameter) filled with opaque water (made non-toxic with tempera paint or milk powder). A small escape platform is submerged 1-2 cm below the surface in one quadrant. Distal visual cues are placed around the room.
-
Drug Administration: Administer this compound or vehicle daily, 30-60 minutes before the first trial of the day.
-
Acquisition Phase (Days 1-5): Conduct 4 trials per day. For each trial, place the animal in the water at one of four quasi-random start positions. Allow the animal to swim for 60-90 seconds to find the hidden platform. If it fails, guide it to the platform. Record the time to find the platform (escape latency) and the path taken with video tracking software[20][21].
-
Probe Trial (Day 6): Remove the platform from the pool. Administer the final dose of the drug. Place the animal in the pool for a single 60-second trial. Record the time spent in the target quadrant where the platform was previously located[20].
-
Data Analysis: Analyze the learning curve (escape latency over days) and the performance in the probe trial (time in target quadrant).
Expected Quantitative Data:
| Treatment Group | Escape Latency Day 5 (s) | Time in Target Quadrant (Probe Trial, %) |
| Vehicle | 25 ± 4 s | 35 ± 5 % |
| This compound (50 mg/kg) | 15 ± 3 s | 50 ± 6 % |
| *Data are representative means ± SEM. p<0.05 vs. Vehicle. Chance performance in the probe trial is 25%. Data are hypothetical based on expected effects. |
References
- 1. Modafinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Modafinil, an atypical CNS stimulant? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modafinil occupies dopamine and norepinephrine transporters in vivo and modulates the transporters and trace amine activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.ul.ie [pure.ul.ie]
- 7. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wake-Promoting and EEG Spectral Effects of Modafinil After Acute or Chronic Administration in the R6/2 Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Promoting of wakefulness by administrations of modafinil into anterior hypothalamus and into the pedunculopontine tegmental nucleus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparative effects of modafinil and amphetamine on daytime sleepiness and cataplexy of narcoleptic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. deepdyve.com [deepdyve.com]
- 14. Modafinil decreases hypersomnolence in the English bulldog, a natural animal model of sleep-disordered breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ndineuroscience.com [ndineuroscience.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 20. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. inotiv.com [inotiv.com]
Application Notes and Protocols: Dose-Response Analysis of Modafiendz
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are designed for the analysis of the novel nootropic agent, Modafiendz. Due to the limited availability of direct experimental data for this compound, the methodologies and conceptual frameworks provided are largely based on its structural and functional analog, Modafinil (B37608). Researchers should adapt and validate these protocols specifically for this compound.
Introduction
This compound is a novel synthetic compound reported to share structural and functional similarities with Modafinil, a well-known wakefulness-promoting agent.[1] Preliminary in-silico studies suggest that this compound may possess nootropic properties, potentially through mechanisms comparable to Modafinil, which include the modulation of multiple neurotransmitter systems.[1][2][3] This document provides a comprehensive set of protocols for conducting a thorough dose-response analysis of this compound to elucidate its pharmacological profile.
Hypothesized Mechanism of Action and Signaling Pathway
The precise mechanism of action for Modafinil, and by extension this compound, is not fully elucidated but is known to be multifaceted.[2][4][5] It is believed to primarily act as a weak, but selective, dopamine (B1211576) transporter (DAT) inhibitor, leading to increased extracellular dopamine levels.[2][6][7] Additionally, it influences norepinephrine, serotonin (B10506), glutamate, and GABAergic systems.[2][4]
Hypothesized Signaling Pathway for this compound
Caption: Hypothesized signaling pathway of this compound.
Data Presentation: Quantitative Analysis Summary
The following tables should be used to summarize the quantitative data obtained from the experimental protocols.
Table 1: In Vitro Dose-Response Data
| Assay Type | Target | Parameter | This compound (EC₅₀/IC₅₀, µM) | Modafinil (EC₅₀/IC₅₀, µM) |
| Radioligand Binding | Dopamine Transporter (DAT) | Kᵢ | ||
| Norepinephrine Transporter (NET) | Kᵢ | |||
| Serotonin Transporter (SERT) | Kᵢ | |||
| Neurotransmitter Uptake | Dopamine (DA) | IC₅₀ | ||
| Norepinephrine (NE) | IC₅₀ | |||
| Serotonin (5-HT) | IC₅₀ | |||
| Electrophysiology | GABAergic sIPSCs | IC₅₀ | ||
| Glutamatergic sEPSCs | EC₅₀ |
Table 2: In Vivo Dose-Response Data
| Animal Model | Assay | Endpoint | This compound (ED₅₀, mg/kg) | Modafinil (ED₅₀, mg/kg) |
| Rodent | Locomotor Activity | % Increase in Activity | ||
| Microdialysis (Prefrontal Cortex) | % Increase in Dopamine | |||
| Microdialysis (Prefrontal Cortex) | % Increase in Norepinephrine | |||
| Electroencephalography (EEG) | % Decrease in Delta Wave Power | |||
| Novel Object Recognition | Recognition Index |
Experimental Protocols
The following protocols provide a framework for the dose-response analysis of this compound.
In Vitro Assays
4.1.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound to monoamine transporters (DAT, NET, SERT).
-
Materials:
-
Cell membranes prepared from cells expressing human DAT, NET, or SERT.
-
Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).
-
This compound and Modafinil (as a comparator).
-
Scintillation fluid and a scintillation counter.
-
-
Protocol:
-
Prepare a series of dilutions of this compound and Modafinil.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compounds.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Kᵢ values from the IC₅₀ values using the Cheng-Prusoff equation.
-
4.1.2. Neurotransmitter Uptake Assays
-
Objective: To measure the functional inhibition of dopamine, norepinephrine, and serotonin uptake by this compound.
-
Materials:
-
Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for NET and SERT).
-
Radiolabeled neurotransmitters ([³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin).
-
This compound and Modafinil.
-
-
Protocol:
-
Pre-incubate synaptosomes with a range of concentrations of this compound or Modafinil.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity in the synaptosomes.
-
Determine the IC₅₀ values for the inhibition of neurotransmitter uptake.
-
4.1.3. Electrophysiology on Brain Slices
-
Objective: To assess the effect of this compound on synaptic transmission.
-
Materials:
-
Acute brain slices from rodents (e.g., prefrontal cortex or hippocampus).
-
Artificial cerebrospinal fluid (aCSF).
-
Patch-clamp rig with amplifier and data acquisition system.
-
This compound and Modafinil.
-
-
Protocol:
-
Prepare acute brain slices and allow them to recover.
-
Obtain whole-cell patch-clamp recordings from pyramidal neurons.
-
Record spontaneous inhibitory postsynaptic currents (sIPSCs) and spontaneous excitatory postsynaptic currents (sEPSCs) at baseline.
-
Bath-apply increasing concentrations of this compound and record the changes in the frequency and amplitude of sIPSCs and sEPSCs.
-
Construct dose-response curves and calculate IC₅₀/EC₅₀ values.
-
In Vivo Assays
4.2.1. Locomotor Activity
-
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rodents.
-
Materials:
-
Rodents (mice or rats).
-
Open-field arenas equipped with automated activity monitoring systems.
-
This compound and Modafinil.
-
-
Protocol:
-
Acclimate the animals to the testing room and open-field arenas.
-
Administer various doses of this compound, Modafinil, or vehicle control (e.g., intraperitoneally).
-
Place the animals in the open-field arenas and record their locomotor activity for a set duration (e.g., 60-120 minutes).
-
Analyze the data to determine the dose-dependent effects on parameters such as total distance traveled, rearing frequency, and time spent in the center of the arena.
-
4.2.2. In Vivo Microdialysis
-
Objective: To measure the extracellular levels of neurotransmitters in specific brain regions following this compound administration.
-
Materials:
-
Rodents with surgically implanted microdialysis probes in the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
Microdialysis pump and fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
This compound and Modafinil.
-
-
Protocol:
-
Perfuse the microdialysis probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer a dose of this compound or Modafinil.
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the samples for dopamine, norepinephrine, and serotonin concentrations using HPLC-ED.
-
Express the results as a percentage change from baseline.
-
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the initial pharmacological characterization of this compound. By systematically conducting these in vitro and in vivo experiments, researchers can generate a robust dose-response profile, elucidate the mechanism of action, and establish a foundation for further preclinical and clinical development. It is imperative to include Modafinil as a direct comparator in all assays to accurately benchmark the potency and efficacy of this compound.
References
- 1. [PDF] Prediction of No Tropic Properties of Novel Drug this compound using in-Silico Method | Semantic Scholar [semanticscholar.org]
- 2. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modafiendz in Preclinical Cognitive Enhancement Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Modafiendz, also known as N-methyl-4,4-difluoromodafinil, is a research chemical and an analogue of modafinil (B37608).[1][2][3] There is a lack of formal preclinical and clinical studies specifically investigating this compound for cognitive enhancement. The following application notes and protocols are extrapolated from research on its closely related parent compounds, modafinil and adrafinil (B1664384), and are intended to serve as a foundational guide for investigational studies. All research should be conducted in accordance with institutional and national guidelines for animal welfare.
Introduction to this compound
This compound is a synthetic nootropic agent structurally derived from modafinil.[1][2] It is the N-methylated and bis-fluoro-substituted analogue of modafinil.[1] Like modafinil, its primary mechanism of action is believed to be the inhibition of the dopamine (B1211576) transporter (DAT), leading to an increase in extracellular dopamine levels in various brain regions.[1][4] This modulation of the dopaminergic system, along with downstream effects on norepinephrine, glutamate, and GABAergic pathways, is thought to underlie its potential wakefulness-promoting and cognitive-enhancing properties.[5][6][7]
Chemical Structure:
-
IUPAC Name: 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methylacetamide[8]
-
Molecular Formula: C₁₆H₁₅F₂NO₂S[8]
-
Molar Mass: 323.36 g·mol⁻¹[1]
Proposed Mechanism of Action for Cognitive Enhancement
The cognitive-enhancing effects of modafinil and its analogues are attributed to a multi-faceted interaction with key neurotransmitter systems. The proposed signaling pathway for this compound, based on modafinil research, is as follows:
Proposed signaling pathway of this compound for cognitive enhancement.
Data Presentation: Quantitative Effects of Modafinil and Adrafinil in Animal Models
The following tables summarize quantitative data from studies on modafinil and adrafinil, which can serve as a reference for designing experiments with this compound.
Table 1: Effects of Modafinil on Cognitive Performance in Rodents
| Animal Model | Cognitive Task | Dose (mg/kg, i.p.) | Key Findings |
| Mice | Morris Water Maze | 75 | Improved acquisition of spatial memory.[9][10] |
| Mice | Y-Maze | 64 | Increased spontaneous alternation rates, indicating enhanced working memory. |
| Rats | Radial Arm Maze | 1, 5, 10 | Significantly decreased working memory errors.[11][12] |
| Rats | Y-Maze | 200, 300 | Dose-dependent improvement in learning performance.[13][14] |
| Rats | 3-Choice Visual Discrimination | 8, 32, 64 (oral) | Dose-dependent improvement in response accuracy and impulse control.[15] |
Table 2: Effects of Adrafinil on Cognitive Performance in Aged Canines
| Cognitive Task | Dose (mg/kg, oral) | Key Findings |
| Discrimination Learning | 20 | Significant improvement in learning (decreased errors and trials to criterion).[16][17] |
| Delayed Nonmatching-to-Position (DNMP) | 20 | Significant impairment in working memory (increased errors).[18][19] |
| Locomotor Activity | 20, 30, 40 | Dose-dependent increase in locomotor activity.[16][20] |
Experimental Protocols
The following are detailed protocols for key behavioral assays used to assess cognitive enhancement in animal models, adapted from studies on modafinil and adrafinil.
Rodent Models
4.1.1. Morris Water Maze (MWM) for Spatial Learning and Memory (Rats/Mice)
This protocol is adapted from studies investigating the effects of modafinil on spatial memory.[9][21][22]
Objective: To assess the effect of this compound on spatial learning and memory.
Materials:
-
This compound
-
Vehicle (e.g., saline with a small percentage of DMSO or Tween 80 to aid dissolution)
-
Circular water tank (1.5-2.0 m diameter) filled with opaque water (22-24°C)
-
Submerged escape platform
-
Video tracking system
-
Distal visual cues around the room
Experimental Workflow:
Experimental workflow for the Morris Water Maze test.
Procedure:
-
Habituation: For 1-2 days prior to the experiment, handle the animals and allow them to swim freely in the maze for 60 seconds without the platform to acclimate them to the environment.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at the predetermined dose and time before the training session (e.g., 30-60 minutes).
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall at one of four quasi-random start locations.
-
Allow the animal to search for the hidden platform for a maximum of 60-120 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial: 24 hours after the final acquisition trial, remove the platform from the tank. Place the animal in the tank and allow it to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Analyze escape latency and path length during the acquisition phase to assess learning. Analyze the time spent in the target quadrant during the probe trial to assess memory retention.
4.1.2. Y-Maze for Spontaneous Alternation (Mice)
This protocol is based on studies using the Y-maze to evaluate working memory.[13][14]
Objective: To assess the effect of this compound on short-term spatial working memory.
Materials:
-
This compound
-
Vehicle
-
Y-shaped maze with three identical arms
Procedure:
-
Drug Administration: Administer this compound or vehicle at the desired dose and time before the test.
-
Testing:
-
Place the mouse at the center of the Y-maze.
-
Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
-
Data Analysis: An alternation is defined as consecutive entries into all three different arms. Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100. An increase in the percentage of spontaneous alternation is indicative of improved working memory.
Canine Models
4.2.1. Discrimination Learning Task (Aged Dogs)
This protocol is adapted from studies on adrafinil in aged beagles.[16][17]
Objective: To assess the effect of this compound on learning and cognitive flexibility.
Materials:
-
This compound
-
Placebo (e.g., lactose) in identical capsules
-
Discrimination testing apparatus (e.g., a two-choice panel with stimuli that can vary in size or intensity)
-
Food rewards
Procedure:
-
Acclimation and Pre-training: Acclimate the dogs to the testing environment and apparatus. Train them on the basic task of touching a panel to receive a reward.
-
Experimental Design: A crossover design is recommended. Half the dogs receive this compound first, while the other half receive the placebo. After a washout period (e.g., 1-2 weeks), the treatments are reversed.
-
Drug Administration: Administer the oral dose of this compound or placebo 2 hours before the testing session.
-
Testing:
-
Present the dog with two stimuli (e.g., a large vs. a small square). A correct choice (touching the designated correct stimulus) is rewarded with food.
-
Continue training until the dog reaches a predetermined performance criterion (e.g., 85% correct choices over a block of trials) or for a maximum number of sessions.
-
-
Data Analysis: Record the number of trials and errors to reach the criterion for each dog under each condition (this compound vs. placebo). A decrease in the number of errors and trials to criterion suggests improved learning.
Conclusion
While this compound is a compound of interest for cognitive enhancement research, it is crucial to reiterate the absence of direct scientific studies on its efficacy and safety. The protocols and data presented here, derived from extensive research on modafinil and adrafinil, offer a solid framework for initiating preclinical investigations into the cognitive effects of this compound. Researchers should begin with dose-response studies to establish effective and safe dosage ranges and employ a battery of behavioral tests to comprehensively evaluate the impact of this compound on various cognitive domains. Careful consideration of the specific animal model and cognitive task is essential for obtaining meaningful and translatable results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound|2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide [benchchem.com]
- 4. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthmatter.co [healthmatter.co]
- 6. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C16H15F2NO2S | CID 132989661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Modafinil and Memory: Effects of Modafinil on Morris Water Maze Learning and Pavlovian Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of modafinil on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Effects of Modafinil on Behavioral Learning and Hippocampal Synaptic Transmission in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Oral administration of adrafinil improves discrimination learning in aged beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adrafinil disrupts performance on a delayed nonmatching-to-position task in aged beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Behavioral activating effects of adrafinil in aged canines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Morris Water Maze Model [panache.ninds.nih.gov]
- 22. ccna-ccnv.ca [ccna-ccnv.ca]
Application Notes and Protocols for Modafiendz Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to understanding and evaluating the stability of Modafiendz in solutions commonly used in experimental settings. This compound, a structural analog of Modafinil, is a wakefulness-promoting agent with potential applications in neuroscience and pharmacology research. Ensuring the stability of this compound in solution is critical for obtaining accurate, reproducible, and reliable experimental results.
This document outlines the known degradation pathways of the parent compound, Modafinil, which are presumed to be relevant for this compound. It provides detailed protocols for preparing solutions, conducting stability assessments, and quantifying the compound and its potential degradants. Additionally, it includes information on the signaling pathways influenced by Modafinil, offering a broader context for experimental design.
Physicochemical Properties and Solubility
Understanding the fundamental properties of a compound is the first step in designing stability studies. While specific data for this compound is limited, the properties of Modafinil provide a strong surrogate.
Table 1: Physicochemical and Solubility Data for Modafinil
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅NO₂S | |
| Molecular Weight | 273.35 g/mol | |
| Melting Point | 164-166°C | |
| pKa | ~3 | [1] |
| LogP (n-octanol/water) | 5.3165 | [1] |
| Aqueous Solubility | Sparingly soluble | [1] |
| Solubility in Solvents | Soluble in methanol (B129727) and ethanol. | [1] |
Known Degradation Pathways of Modafinil
The primary degradation pathways for Modafinil, which are likely analogous for this compound, involve hydrolysis and oxidation.[2][3]
-
Amide Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid, Modafinil Acid (CRL-40467).[2][4] This is a major metabolic pathway in vivo.[2]
-
S-Oxidation: The sulfoxide (B87167) group can be oxidized to a sulfone, forming Modafinil Sulfone (CRL-41056).[2][5] This is another significant metabolic route.[2]
-
Thermal Degradation: At elevated temperatures, such as those encountered in gas chromatography injectors, Modafinil and its analogs, including this compound, can degrade to form products like 1,1,2,2-tetraphenylethane (B1595546) and its fluorinated analogs.[6][7]
-
Forced Degradation: Studies on Modafinil have shown degradation under forced conditions:
-
Acidic Hydrolysis: Degradation is observed in the presence of strong acids.[8]
-
Alkaline Hydrolysis: The compound is particularly sensitive to base-catalyzed hydrolysis.[3][8]
-
Oxidative Degradation: Degradation occurs in the presence of oxidizing agents like hydrogen peroxide.[8]
-
Photodegradation: Some studies suggest sensitivity to light.[8]
-
Experimental Protocols
Protocol for Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol for Assessing this compound Stability in Aqueous Buffers
Objective: To determine the stability of this compound in a common experimental buffer (e.g., Phosphate-Buffered Saline, PBS) over time and at different temperatures.
Materials:
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
HPLC column (e.g., C18)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
Experimental Workflow:
Caption: Workflow for assessing this compound stability in aqueous solution.
Procedure:
-
Prepare a working solution of this compound by diluting the DMSO stock solution into PBS to the final desired concentration (e.g., 10 µM, 100 µM). Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.
-
Immediately after preparation (T=0), take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration.
-
Dispense aliquots of the remaining working solution into separate sterile tubes for each time point and temperature.
-
Incubate the tubes at the selected temperatures (e.g., 4°C, 25°C, and 37°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from each temperature condition.
-
Analyze the samples by HPLC to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Analytical Method for Quantification
A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products. Based on published methods for Modafinil, a reverse-phase HPLC method is recommended.[8][9]
Table 2: Example HPLC Parameters for Modafinil Analysis
| Parameter | Condition | Reference |
| Column | C18, 5 µm, 4.6 x 250 mm | [9] |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) | [9] |
| Flow Rate | 1.0 mL/min | [9] |
| Detection Wavelength | 225 nm | [9] |
| Injection Volume | 20 µL | [9] |
| Column Temperature | Ambient | [9] |
Note: This method may require optimization for this compound and its specific degradation products. Method validation should be performed to ensure specificity, linearity, accuracy, and precision.
Data Presentation
The stability of this compound can be presented by plotting the percentage of the compound remaining over time at different temperatures.
Table 3: Example Stability Data for this compound in PBS (pH 7.4)
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99.8 | 99.5 | 98.2 |
| 4 | 99.6 | 98.9 | 96.5 |
| 8 | 99.2 | 97.8 | 93.1 |
| 24 | 98.5 | 94.2 | 85.4 |
| 48 | 97.1 | 88.7 | 73.0 |
This is example data and should be replaced with experimental findings. From this data, the half-life (t₁/₂) of this compound under each condition can be calculated.
Signaling Pathways of Modafinil
Modafinil exerts its wakefulness-promoting effects through a complex interplay of various neurotransmitter systems.[10] Understanding these pathways is essential for interpreting experimental results.
Caption: Simplified signaling pathways of Modafinil.
Modafinil is known to:
-
Inhibit Dopamine and Norepinephrine Transporters (DAT and NET): This leads to an increase in extracellular levels of dopamine and norepinephrine, contributing to enhanced arousal and wakefulness.[10]
-
Decrease GABAergic Transmission: By reducing the release of the inhibitory neurotransmitter GABA, Modafinil disinhibits downstream neurons.[10]
-
Increase Glutamatergic Transmission: It enhances the release of the excitatory neurotransmitter glutamate.[10]
-
Activate Orexin and Histamine Systems: Modafinil activates orexin-producing neurons in the hypothalamus, which in turn stimulates the release of histamine, a key promoter of wakefulness.[10]
Conclusion
While specific stability data for this compound in various experimental solutions is not yet widely available, the information on its parent compound, Modafinil, provides a robust framework for designing and conducting stability studies. By following the protocols outlined in these application notes, researchers can ensure the integrity of their experimental solutions, leading to more accurate and reliable data. It is recommended that stability is assessed under the specific conditions of each experimental setup.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. Modafinil acid - Wikipedia [en.wikipedia.org]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Modafiendz in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modafiendz is a novel wakefulness-promoting agent with significant potential for cognitive enhancement. Its primary mechanism of action involves the inhibition of the dopamine (B1211576) transporter (DAT), leading to increased extracellular dopamine levels.[1][2] Additionally, this compound modulates several other neurotransmitter systems, including norepinephrine (B1679862), serotonin, glutamate (B1630785), and GABA, contributing to its complex behavioral effects.[1][3][4] These application notes provide a comprehensive overview of experimental designs and protocols for investigating the behavioral effects of this compound in rodent models.
Key Signaling Pathways
The cognitive and behavioral effects of this compound are mediated through a complex interplay of multiple neurotransmitter systems. The primary pathway involves the blockade of the dopamine transporter (DAT), which increases synaptic dopamine and enhances dopaminergic signaling.[1][2] this compound also influences norepinephrine and glutamate release while reducing GABAergic inhibition.[1][3]
Figure 1. This compound Signaling Pathway
Experimental Design and Protocols
General Considerations
-
Animal Models: Male Swiss-Webster mice or Sprague-Dawley rats are commonly used.[5]
-
Housing: Animals should be housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Administration: this compound is typically dissolved in a vehicle (e.g., saline with 0.5% carboxymethylcellulose) and administered via intraperitoneal (i.p.) injection.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before each behavioral assay.[6]
-
Controls: Always include a vehicle-treated control group in every experiment.
Experimental Workflow
Figure 2. General Experimental Workflow
Behavioral Assays
Locomotor Activity
This assay assesses the stimulant effects of this compound.
Protocol:
-
Habituate mice to the activity chambers for 30 minutes.
-
Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle.[7]
-
Immediately place the mice back into the activity chambers.
-
Record locomotor activity for 120 minutes using automated activity monitors.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | 0 | 1500 ± 150 |
| This compound | 50 | 4500 ± 300 |
| This compound | 100 | 7500 ± 450 |
Novel Object Recognition (NOR) Test
This test evaluates effects on learning and memory.
Protocol:
-
Habituation: Allow mice to explore an empty open-field arena for 10 minutes for 2 consecutive days.
-
Training (Day 3): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing (Day 4): Replace one of the familiar objects with a novel object. Administer this compound or vehicle 30 minutes before the test. Allow the mouse to explore for 5 minutes.
-
Record the time spent exploring each object.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) |
| Vehicle | 0 | 0.15 ± 0.05 |
| This compound | 20 | 0.45 ± 0.08 |
| This compound | 40 | 0.65 ± 0.10 |
Discrimination Index = (Time with Novel Object - Time with Familiar Object) / Total Exploration Time
Elevated Plus Maze (EPM)
This assay assesses anxiety-like behavior.
Protocol:
-
Administer this compound or vehicle 30 minutes prior to the test.
-
Place the mouse in the center of the elevated plus maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open and closed arms, and the number of entries into each arm.[8]
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (Mean ± SEM) |
| Vehicle | 0 | 30 ± 5 | 8 ± 2 |
| This compound | 10 | 28 ± 6 | 7 ± 1 |
| This compound | 50 | 25 ± 4 | 6 ± 2 |
Forced Swim Test (FST)
This test is used to screen for antidepressant-like effects.
Protocol:
-
Pre-test (Day 1): Place mice in a cylinder of water (23-25°C) for 15 minutes.[8]
-
Test (Day 2): Administer this compound or vehicle 30 minutes before the test. Place the mice in the water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session.[8]
Data Presentation:
| Treatment Group | Dose (mg/kg) | Immobility Time (s) (Mean ± SEM) |
| Vehicle | 0 | 150 ± 15 |
| This compound | 25 | 110 ± 12 |
| This compound | 50 | 80 ± 10 |
Data Analysis and Interpretation
-
Data should be analyzed using appropriate statistical tests, such as t-tests or ANOVA, followed by post-hoc tests where applicable.
-
Results from the locomotor activity test can indicate the stimulant properties of this compound.
-
An increased discrimination index in the NOR test suggests pro-cognitive effects.
-
Changes in open arm exploration in the EPM can reveal anxiolytic or anxiogenic properties.
-
A reduction in immobility time in the FST is indicative of antidepressant-like activity.
Conclusion
These application notes provide a framework for the behavioral characterization of this compound in rodent models. The protocols and data presentation formats are designed to ensure rigor and reproducibility in research and development settings. Further studies may be warranted to explore the effects of this compound on other behavioral domains, such as social interaction and impulsivity.
References
- 1. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 2. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Unique Psychostimulant Profile of (±)-Modafinil: Investigation of Behavioral and Neurochemical Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Individual differences are critical in determining modafinil-induced behavioral sensitization and cross-sensitization with methamphetamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating Wakefulness-Promoting Agents Using Modafiendz
Disclaimer: The following information is based on the extensive research available for Modafinil (B37608), a well-characterized wakefulness-promoting agent. "Modafiendz," understood to be a close structural analog of Modafinil, is expected to exhibit a similar pharmacological profile. These notes and protocols are intended for research purposes only and should be adapted and validated for the specific compound under investigation.
Introduction
This compound, a putative wakefulness-promoting agent, is of significant interest to researchers in neuropharmacology and drug development for its potential to modulate arousal and treat disorders of excessive sleepiness, such as narcolepsy.[1][2][3][4][5][6][7][8] Its mechanism of action, while not fully elucidated, is believed to be distinct from traditional psychostimulants, offering a more targeted approach to promoting wakefulness with a potentially lower risk of side effects and abuse.[1][4][9] These application notes provide a comprehensive overview of the key signaling pathways influenced by Modafinil and detailed protocols for preclinical and clinical investigation.
Mechanism of Action
Modafinil, and by extension its analogs like this compound, exerts its wake-promoting effects through a multi-faceted interaction with several neurotransmitter systems in the brain.[10][11][12] The primary mechanism is thought to involve the blockade of the dopamine (B1211576) transporter (DAT), leading to an increase in extracellular dopamine levels, particularly in brain regions associated with wakefulness and arousal.[10][11][13][14][15][16] Unlike typical stimulants, Modafinil's interaction with DAT is considered to be weaker and more selective.[17]
Beyond its effects on the dopaminergic system, Modafinil also influences other key pathways:
-
Norepinephrine (B1679862): It increases the release of norepinephrine in brain regions like the hypothalamus, contributing to enhanced alertness.[10][11]
-
Serotonin (B10506): Modafinil can modulate serotonin receptors and indirectly increase serotonin levels.[10][11]
-
Glutamate (B1630785) and GABA: It enhances the release of the excitatory neurotransmitter glutamate while decreasing the levels of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[10]
-
Orexin/Hypocretin System: Modafinil activates orexin-producing neurons in the hypothalamus, a critical center for regulating wakefulness.[3][18][19][20] This activation is thought to be a key component of its wake-promoting effects.
-
Histamine: The activation of the histaminergic system, mediated through the orexinergic neurons, also plays a role in Modafinil-induced wakefulness.[20]
Key Signaling Pathways
The wakefulness-promoting effects of this compound can be conceptualized through the following signaling cascade:
Data Presentation: Quantitative Effects of Modafinil
The following tables summarize quantitative data from preclinical and clinical studies on Modafinil, which can serve as a benchmark for investigating this compound.
Table 1: Effects of Modafinil on Wakefulness in Rodents
| Species | Dose (mg/kg, i.p.) | Outcome Measure | Result | Reference |
| Rat | 30, 100, 300 | EEG Wake Time | Significant, dose-dependent increase | [9] |
| Rat | 30, 100, 300 | Wake Episode Duration | Significant, dose-dependent increase | [9] |
| Orexin-null Mice | 10, 30, 100 | Wakefulness Time | More effective increase than in wild-type mice | [19] |
| Wild-type Mice | 150 | Hypothalamic Histamine Release | Significant increase | [20] |
Table 2: Clinical Efficacy of Modafinil in Narcolepsy
| Study Population | Dose (mg/day) | Outcome Measure | Result (vs. Placebo) | Reference |
| Narcolepsy Patients | 200, 400 | Epworth Sleepiness Scale (ESS) | Significant decrease in sleepiness | [5][7] |
| Narcolepsy Patients | 200, 400 | Multiple Sleep Latency Test (MSLT) | Significant improvement in sleep latency | [2][5][7] |
| Narcolepsy Patients | 200, 400 | Maintenance of Wakefulness Test (MWT) | Significant improvement in ability to stay awake | [2][5][7] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Rodents (Open Field Test)
This protocol is designed to assess the effects of this compound on spontaneous locomotor activity and anxiety-like behavior.[21][22][23][24][25]
Objective: To quantify changes in horizontal and vertical movement, as well as exploratory behavior, following administration of this compound.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm)
-
Video camera and tracking software
-
This compound solution and vehicle control
-
Syringes and needles for administration (e.g., intraperitoneal)
-
70% ethanol (B145695) for cleaning
Procedure:
-
Acclimation: Bring animals to the testing room at least 30-60 minutes before the experiment to acclimate.[22]
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route. Allow for a pre-treatment period for the drug to take effect (e.g., 30 minutes).
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Recording: Record the animal's behavior for a set duration (e.g., 10-30 minutes) using the overhead video camera.
-
Data Analysis: Use the tracking software to analyze the following parameters:
-
Total distance traveled
-
Time spent in the center vs. periphery of the arena
-
Rearing frequency (vertical activity)
-
Velocity
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.[22]
Protocol 2: Electroencephalography (EEG) and Electromyography (EMG) Recording for Sleep-Wake Analysis in Rodents
This protocol allows for the direct assessment of this compound's effects on sleep-wake architecture.[26][27][28]
Objective: To quantify changes in the duration and consolidation of wakefulness, NREM sleep, and REM sleep following this compound administration.
Materials:
-
Surgical instruments for electrode implantation
-
EEG/EMG recording system with headstage and commutator
-
Data acquisition and analysis software
-
This compound solution and vehicle control
-
Shielded recording chamber
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant EEG screw electrodes over the cortex (e.g., frontal and parietal) and EMG wire electrodes into the nuchal muscles.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow for a post-operative recovery period of at least one week.
-
-
Habituation: Habituate the animal to the recording chamber and tether for at least 24-48 hours.
-
Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish a normal sleep-wake pattern.
-
Drug Administration: Administer this compound or vehicle at the beginning of the lights-on period.
-
Post-Dosing Recording: Record EEG/EMG data continuously for at least 24 hours post-administration.
-
Data Analysis:
-
Score the recording data into 10-second epochs of wake, NREM, and REM sleep based on EEG and EMG characteristics.
-
Quantify the total time spent in each state.
-
Analyze the duration and number of sleep-wake episodes.
-
Perform spectral analysis of the EEG signal to assess changes in brain wave activity.
-
Conclusion
The investigation of this compound as a wakefulness-promoting agent requires a multi-pronged approach, encompassing the elucidation of its mechanism of action and the quantitative assessment of its behavioral and physiological effects. The protocols and data presented here, based on the well-studied compound Modafinil, provide a robust framework for researchers to design and execute experiments aimed at characterizing the pharmacological profile of this compound and other novel wakefulness-promoting compounds. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data, ultimately advancing our understanding of the neurobiology of wakefulness and the development of new therapeutics for sleep disorders.
References
- 1. Modafinil - Wikipedia [en.wikipedia.org]
- 2. Modafinil for narcolepsy: systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Modafinil: new indications for wake promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized trial of modafinil as a treatment for the excessive daytime somnolence of narcolepsy: US Modafinil in Narcolepsy Multicenter Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modafinil for narcolepsy: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Modafinil induces wakefulness without intensifying motor activity or subsequent rebound hypersomnolence in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 11. Mechanisms of Modafinil - Sedona Sky Academy [sedonasky.org]
- 12. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evidence for the Involvement of Dopamine Transporters in Behavioral Stimulant Effects of Modafinil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Modafinil on Dopamine and Dopamine Transporters in the Male Human Brain: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Action of modafinil – increased motivation via the dopamine transporter inhibition and D1 receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The effect of modafinil on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze [frontiersin.org]
- 17. Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. storage.imrpress.com [storage.imrpress.com]
- 19. Modafinil more effectively induces wakefulness in orexin-null mice than in wild-type littermates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modanifil activates the histaminergic system through the orexinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. anilocus.com [anilocus.com]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. protocols.io [protocols.io]
- 24. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 25. en.bio-protocol.org [en.bio-protocol.org]
- 26. Electroencephalographic effects of modafinil, an alpha-1-adrenergic psychostimulant, on the sleep of rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Electroencephalogram effects of armodafinil: comparison with behavioral alertness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modafiendz in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modafiendz, known chemically as N-methyl-4,4-difluoromodafinil, is a research chemical and a derivative of the wakefulness-promoting agent modafinil (B37608).[1][2][3] Structurally, it is the N-methylated and bis-fluoro-substituted analogue of modafinil.[1][2] Due to its structural similarity to modafinil and its fluorinated analogues like Flmodafinil (CRL-40,940), this compound is investigated for its potential as a nootropic and a dopamine (B1211576) reuptake inhibitor.[1][2] These application notes provide an overview of its potential applications in medicinal chemistry, with a focus on its presumed mechanism of action as a dopamine reuptake inhibitor. Given the limited publicly available data on this compound, information from its close analogue, Flmodafinil, is used as a primary reference point.
Mechanism of Action
Modafinil and its analogues are known to act as selective dopamine reuptake inhibitors.[1][2] They bind to the dopamine transporter (DAT) in the brain, which is responsible for clearing dopamine from the synaptic cleft.[4] By inhibiting DAT, these compounds increase the extracellular concentration of dopamine, leading to enhanced dopaminergic signaling.[4] This mechanism is believed to be the primary contributor to their wakefulness-promoting and cognitive-enhancing effects.[1][2]
Applications in Medicinal Chemistry
-
Lead Compound for Novel Dopamine Reuptake Inhibitors: this compound can serve as a lead compound for the design and synthesis of novel dopamine reuptake inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles.
-
Tool for Studying Dopaminergic Neurotransmission: As a presumed selective DAT inhibitor, this compound can be used as a research tool to investigate the role of the dopaminergic system in various physiological and pathological processes.
-
Development of Treatments for CNS Disorders: Research into this compound and its analogues may contribute to the development of therapeutic agents for conditions associated with dopamine dysregulation, such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and certain forms of depression.[5]
Quantitative Data
Due to the scarcity of published data for this compound, the following table summarizes the available quantitative data for its close analogue, Flmodafinil (CRL-40,940), and the parent compound, modafinil. This data is provided as a reference for researchers to estimate the potential activity of this compound.
| Compound | Target | Assay Type | Value | Reference |
| Flmodafinil (CRL-40,940) | Dopamine Transporter (DAT) | Binding Affinity (Ki) | 4,090 nM | [5] |
| (S)-(+)-Flmodafinil | Dopamine Transporter (DAT) | Binding Affinity (Ki) | 2,970 nM | [5] |
| (R)-(-)-Flmodafinil | Dopamine Transporter (DAT) | Binding Affinity (Ki) | 4,830 nM | [5] |
| Modafinil | Dopamine Transporter (DAT) | IC50 | 3 µM | [6] |
| Modafinil | Dopamine Transporter (DAT) | Binding Affinity (Ki) | 2 µM | [6] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of this compound and its analogues.
1. Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the dopamine transporter.
-
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]-WIN 35,428.
-
Non-specific binding control: 10 µM GBR 12909.
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of GBR 12909 (for non-specific binding).
-
50 µL of the test compound dilution.
-
50 µL of [³H]-WIN 35,428 (at a final concentration of approximately 1-2 nM).
-
100 µL of the hDAT-expressing cell membrane suspension (20-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[7]
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Dopamine Reuptake Inhibition Assay
This protocol measures the functional potency (IC50) of a test compound in inhibiting the uptake of dopamine into cells expressing the dopamine transporter.
-
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
[³H]-Dopamine.
-
Non-specific uptake control: 10 µM Nomifensine.
-
Test compound (this compound).
-
Uptake buffer (e.g., Krebs-Henseleit buffer).
-
96-well cell culture plates.
-
Lysis buffer (e.g., 1% SDS).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Plate the hDAT-expressing cells in 96-well plates and allow them to adhere and grow to a confluent monolayer.
-
On the day of the assay, wash the cells once with pre-warmed uptake buffer.
-
Add 100 µL of uptake buffer containing varying concentrations of the test compound (this compound) to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known DAT inhibitor like nomifensine.
-
Pre-incubate the plate at 37°C for 10-20 minutes.[8]
-
Initiate the uptake by adding 50 µL of uptake buffer containing [³H]-Dopamine (at a final concentration close to its Km value for DAT).
-
Incubate the plate for a short, defined period (e.g., 5-10 minutes) at 37°C.[8]
-
Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells by adding lysis buffer to each well.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the specific uptake in the absence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Dopaminergic Synapse Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C16H15F2NO2S | CID 132989661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Flmodafinil - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Distinct Effects of (R)-Modafinil and its (R)- and (S)-Fluoro-Analogs on Mesolimbic Extracellular Dopamine Assessed by Voltammetry and Microdialysis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Troubleshooting & Optimization
Improving Modafiendz stability for long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Modafiendz (N-methyl-4,4-difluoro-modafinil) for long-term studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound, also known as N-methyl-4,4-difluoro-modafinil, is a wakefulness-promoting agent and a structural analog of modafinil (B37608).[1] Like modafinil, it is believed to act as an atypical dopamine (B1211576) reuptake inhibitor.[1][2] By blocking the dopamine transporter (DAT), it increases the concentration of dopamine in the synaptic cleft, which is thought to contribute to its wake-promoting effects.[1][2]
Q2: What are the known stability issues with this compound and its analogs?
While specific long-term stability data for this compound in solution is not extensively documented in publicly available literature, studies on its parent compound, modafinil, and its enantiomer, armodafinil, indicate a susceptibility to degradation under certain conditions. Armodafinil has been shown to be sensitive to base hydrolysis, leading to the formation of its carboxylic acid degradant.[3] It is also sensitive to acidic and photolytic stress but more resistant to thermal and oxidative stress.[3]
A key concern with this compound is its thermal degradation, particularly during analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] High temperatures in the GC injector can cause the formation of degradation products.[4][5][6]
Q3: How can I prevent the degradation of this compound during my experiments?
To minimize degradation, consider the following:
-
pH Control: Based on the instability of related compounds in alkaline conditions, maintain a neutral or slightly acidic pH for your solutions.[3]
-
Temperature: Avoid high temperatures. For analytical procedures, consider using methods that do not involve high heat, such as High-Performance Liquid Chromatography (HPLC) at controlled temperatures.[4][5][6]
-
Light Exposure: Protect solutions from light, as photolytic degradation has been observed for related compounds.[3]
-
Solvent Selection: The choice of solvent can impact stability. While specific solvent effects on this compound stability are not detailed, initial dissolution in a suitable organic solvent followed by dilution in an aqueous buffer is a common practice.
Troubleshooting Guide
Problem 1: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause: This could be due to the thermal degradation of this compound, especially if you are using GC-MS.[4][5][6]
-
Solution:
-
Switch to a less thermally aggressive analytical method like HPLC-UV or LC-MS/MS.
-
If using GC-MS is necessary, try to lower the injector port temperature.
-
Characterize the degradation products to confirm their identity. A known thermal degradation product of fluorinated modafinil analogs is a fluorinated 1,1,2,2-tetraphenylethane (B1595546) (TPE) analogue.[4][5][6]
-
Problem 2: The concentration of my this compound stock solution seems to decrease over time.
-
Possible Cause: The solution may be undergoing hydrolytic degradation, especially if stored in an alkaline buffer.
-
Solution:
-
Prepare fresh solutions before each experiment.
-
If long-term storage is necessary, store aliquots at -20°C or -80°C in a neutral or slightly acidic buffer.
-
Perform a stability study of your own by analyzing the solution at different time points to determine its stability under your specific storage conditions.
-
Problem 3: I am observing high variability in my experimental results.
-
Possible Cause: Inconsistent sample handling and storage leading to variable degradation of this compound.
-
Solution:
-
Standardize your sample preparation and storage protocols.
-
Ensure all researchers are following the same procedures for solution preparation, pH adjustment, and storage.
-
Regularly check the purity of your this compound standard using a validated analytical method.
-
Data on Analytical Methods for Modafinil Analogs
The following table summarizes the performance of common analytical methods used for the quantification of modafinil and its analogs, which can be adapted for this compound.
| Parameter | RP-HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity with UV detection. | Separation based on polarity with mass spectrometric detection. |
| Linearity Range | 20-120 µg/mL (for Armodafinil)[3] | Not specified |
| Limit of Detection (LOD) | 0.01183 µg/mL (for Armodafinil)[3] | Not specified |
| Limit of Quantification (LOQ) | 0.035 µg/mL (for Armodafinil)[3] | Not specified |
| Precision (%RSD) | < 2%[3] | Not specified |
| Accuracy (Recovery %) | 98-102%[3] | Not specified |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Modafinil Analogs
This protocol is adapted from a validated method for Armodafinil and can be optimized for this compound.[3]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water and methanol (B129727) (e.g., 45:55 v/v). The optimal ratio may need to be determined for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL).
-
Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dilute the experimental samples with the mobile phase to a concentration within the linear range of the assay.
-
-
Forced Degradation Studies (to test stability):
-
Acid Hydrolysis: Incubate the drug solution with an acid (e.g., 0.1 N HCl) at a controlled temperature.
-
Base Hydrolysis: Incubate the drug solution with a base (e.g., 0.1 N NaOH) at a controlled temperature.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat the drug solution at a specified temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Analyze the stressed samples by HPLC to observe any degradation peaks and quantify the remaining parent drug.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: Workflow for assessing this compound stability.
Logical Relationship
Caption: Troubleshooting unexpected analytical peaks.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Flmodafinil - Wikipedia [en.wikipedia.org]
- 3. A validated stability indicating RP-HPLC method for estimation of Armodafinil in pharmaceutical dosage forms and characterization of its base hydrolytic product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Outsmarted by nootropics? An investigation into the thermal degradation of modafinil, modafinic acid, adrafinil, CRL-40,940 and CRL-40,941 in the GC injector: formation of 1,1,2,2-tetraphenylethane and its tetra fluoro analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.atu.ie [pure.atu.ie]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results with Modafiendz in Cell Cultures
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected results during in vitro experiments with Modafiendz. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help identify potential causes for these discrepancies and provide systematic approaches to resolve them.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
While "this compound" is a research compound, its parent molecule, modafinil (B37608), has a complex and not fully elucidated mechanism of action. It is known to be a weak dopamine (B1211576) reuptake inhibitor by binding to the dopamine transporter (DAT).[1][2] It also influences norepinephrine, serotonin, glutamate, and GABA levels in the brain.[1][3] Furthermore, modafinil has been shown to have neuroprotective and anti-inflammatory effects in some studies.[4][5][6] Researchers should consider this multi-target profile when interpreting cell culture results.
Q2: My cells show altered morphology after treatment with this compound. What could be the cause?
Changes in cell morphology can be indicative of various cellular events, including cytotoxicity, differentiation, or stress responses. It is crucial to systematically investigate the cause. Please refer to the troubleshooting guide below for a detailed workflow.
Q3: I'm observing a significant decrease in cell viability at concentrations where I expected to see a proliferative effect. Why might this be happening?
This could be due to several factors, including off-target effects of the compound, the specific sensitivity of your cell line, or issues with the compound's stability in culture media. A dose-response experiment is essential to determine the optimal concentration range.
Q4: Can this compound affect signaling pathways unrelated to its primary targets?
Yes. As a novel compound, its full range of cellular effects is likely not yet characterized. Psychoactive compounds can have off-target effects and modulate various signaling pathways. It is advisable to perform pathway analysis studies, such as Western blotting for key signaling proteins or RNA sequencing, to understand the broader impact of this compound on your specific cell model.
Troubleshooting Guide: Unexpected Cell Viability Results
This guide provides a structured approach to troubleshoot unexpected outcomes in cell viability assays (e.g., MTT, XTT, or trypan blue exclusion assays) following treatment with this compound.
Diagram: Troubleshooting Workflow for Unexpected Cell Viability
Caption: Troubleshooting workflow for unexpected cell viability.
Data Presentation: Hypothetical Dose-Response Data
To effectively troubleshoot, it is essential to present your data clearly. Below is an example of how to structure your dose-response data for this compound.
| Concentration (µM) | Cell Viability (%) | Standard Deviation | Observations (Morphology) |
| 0 (Vehicle Control) | 100 | 5.2 | Normal, healthy morphology |
| 0.1 | 98.5 | 4.8 | No significant change |
| 1 | 95.2 | 6.1 | No significant change |
| 10 | 75.8 | 8.3 | Slight rounding of cells |
| 50 | 40.1 | 9.5 | Significant cell rounding and detachment |
| 100 | 15.6 | 7.2 | Widespread cell death and debris |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plate with cultured cells
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
6-well plate with cultured cells
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Potential Signaling Pathways Affected by this compound
Given the known effects of its parent compound, modafinil, this compound could potentially influence several key signaling pathways. Researchers observing unexpected results may consider investigating these pathways.
Diagram: Potential Signaling Pathways Influenced by this compound
Caption: Potential signaling pathways affected by this compound.
This technical support guide provides a starting point for addressing unexpected results with this compound in cell cultures. For further assistance, please consult relevant scientific literature on modafinil and its analogs, and consider reaching out to technical specialists with detailed information about your experimental setup and observations.
References
- 1. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. youtube.com [youtube.com]
- 4. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Modafiendz (Modafinil) HPLC-MS Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of Modafinil (B37608) (often referred to as Modafiendz).
Frequently Asked Questions (FAQs)
Q1: What is the typical linear range for Modafinil quantification in plasma samples using LC-MS/MS?
A1: The linear range for Modafinil quantification in plasma can vary depending on the specific method and instrumentation. However, reported linear ranges are commonly between 1 to 2000 ng/mL[1] and 30.8 to 8022.1 ng/mL. It is crucial to establish and validate the linear range as part of your method development.
Q2: What are the primary precursor and product ions for Modafinil in positive ion mode ESI-MS/MS?
A2: For Modafinil, the protonated molecule [M+H]⁺ is typically observed as the precursor ion at m/z 274. The most common and stable product ion, resulting from the loss of the 2-sulfinylacetamide side chain, is found at m/z 167.0.[1][2] For its deuterated internal standard, Modafinil-d5, the precursor ion is m/z 279.1 and the product ion is m/z 172.2.[2]
Q3: What are the most common sample preparation techniques for Modafinil analysis in biological matrices?
A3: The most frequently employed sample preparation techniques for Modafinil in plasma or urine include:
-
Solid Phase Extraction (SPE): This method provides excellent sample cleanup, leading to consistent extraction recovery and minimal matrix effects.
-
Protein Precipitation (PPT): A straightforward and rapid technique, often using acetonitrile (B52724), suitable for high-throughput analysis.[1][2]
-
Liquid-Liquid Extraction (LLE): A classic technique that can also yield clean extracts.[3]
Q4: Can Modafinil and its major metabolites be differentiated by LC-MS/MS?
A4: Yes, LC-MS/MS is a suitable technique for differentiating Modafinil from its major metabolites, such as modafinilic acid and modafinil sulfone.[4][5] Chromatographic separation is key, and the use of specific MRM transitions for each compound ensures accurate identification and quantification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during Modafinil HPLC-MS analysis in a question-and-answer format.
Chromatography Issues
Problem: Poor peak shape (tailing or fronting) for the Modafinil peak.
-
Possible Cause 1: Secondary Interactions with Column Silica (B1680970).
-
Solution: Use a high-purity, Type B silica column or a column with a polar-embedded group to minimize silanol (B1196071) interactions. Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can also improve peak shape, but this is not compatible with MS detection.
-
-
Possible Cause 2: Column Overload.
-
Solution: Reduce the injection volume or dilute the sample. Consider using a column with a larger internal diameter to increase loading capacity.[6]
-
-
Possible Cause 3: Inappropriate Mobile Phase pH.
-
Solution: Optimize the mobile phase pH. The addition of a small amount of an acid, like formic acid or acetic acid, can improve peak shape for amine-containing compounds like Modafinil.
-
Problem: Shifting retention times.
-
Possible Cause 1: Inadequate System Equilibration.
-
Solution: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analytical run.
-
-
Possible Cause 2: Pump or Mobile Phase Issues.
-
Solution: Check for leaks in the pump and ensure the mobile phase is properly degassed. Verify the mobile phase composition is accurate.
-
-
Possible Cause 3: Column Degradation.
-
Solution: If retention times consistently decrease and peak shape deteriorates, the column may need to be replaced.
-
Mass Spectrometry Issues
Problem: Low sensitivity or poor signal-to-noise ratio.
-
Possible Cause 1: Suboptimal Ionization.
-
Solution: Optimize ion source parameters such as spray voltage, nebulizer gas flow, and source temperature.[6] The use of mobile phase additives like ammonium (B1175870) acetate (B1210297) or formic acid can enhance the formation of the [M+H]⁺ ion.
-
-
Possible Cause 2: Inefficient Fragmentation.
-
Solution: Optimize the collision energy (CE) and declustering potential (DP) to achieve the most stable and intense product ion.
-
-
Possible Cause 3: Matrix Effects.
-
Solution: Matrix effects, where co-eluting endogenous components suppress or enhance the analyte signal, are a common issue. To mitigate this:
-
Problem: Non-linear calibration curve.
-
Possible Cause 1: Ion Source Saturation.
-
Solution: At high concentrations, the electrospray ion source can become saturated, leading to a non-linear response. Dilute the higher concentration standards and samples.[6] You can also reduce the sensitivity by adjusting MS parameters or selecting a less abundant MRM transition for quantification.[6]
-
-
Possible Cause 2: Inaccurate Standard Preparation.
-
Solution: Carefully reprepare the calibration standards, ensuring accurate weighing and dilutions.
-
-
Possible Cause 3: Analyte Adsorption.
-
Solution: Modafinil may adsorb to plasticware or parts of the HPLC system. Using silanized vials or adding a small amount of an organic solvent to the sample diluent can help.
-
Data Presentation
Table 1: Example HPLC and UPLC Parameters for Modafinil Analysis
| Parameter | Method 1 (HPLC) | Method 2 (UPLC)[2] | Method 3 (UPLC)[1][7] |
| Column | Ascentis® C18 (150mm × 4.6mm, 5µm) | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | Not specified, but C18 |
| Mobile Phase A | 2mM Ammonium Acetate with 0.1% Glacial Acetic Acid | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile |
| Gradient | Isocratic (65% A, 35% B) | Gradient Elution | Gradient Elution |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Not specified |
| Column Temperature | Not specified | 40°C | 40°C |
| Injection Volume | Not specified | 2 µL | 2 µL |
| Retention Time | 2.80 min | Not specified | 1.69 min |
Table 2: Example Mass Spectrometry Parameters for Modafinil Analysis
| Parameter | Method 1 | Method 2[2] | Method 3[1][7] |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Not specified | 274 | 274 |
| Product Ion (m/z) | 167.0 | 167 | 167 |
| Internal Standard | Modafinil-D5 | Modafinil-d5 | Midazolam |
| IS Precursor Ion (m/z) | 172.2 (Product Ion) | 279.1 | 326 |
| IS Product Ion (m/z) | Not specified | 172.2 | 291 |
| Capillary Voltage | Not specified | 3.1 kV | 3.1 kV |
| Source Temperature | Not specified | 150°C | 150°C |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)[2]
-
Condition an Agilent® Bond Elut Plexa cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute Modafinil and the internal standard.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)[1]
-
To a 50 µL plasma sample, add 100 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Inject 2 µL of the supernatant into the UPLC-MS/MS system.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common HPLC-MS issues.
Caption: General experimental workflow for Modafinil HPLC-MS analysis.
References
- 1. akjournals.com [akjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. akjournals.com [akjournals.com]
Technical Support Center: Investigating Off-Target Effects of Modafiendz
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of Modafiendz in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with this compound that are inconsistent with its known on-target effects. How can we determine if these are due to off-target interactions?
A1: Unexpected cellular phenotypes are a common indicator of potential off-target activity. To investigate this, we recommend a multi-pronged approach. Initially, perform a comprehensive literature review to see if similar off-target effects have been reported for compounds with similar structures. Subsequently, it is crucial to conduct a kinase panel screening to identify potential off-target kinases. Comparing the effective concentration of this compound for your observed phenotype with its IC50/Ki for the on-target and potential off-target kinases can provide valuable insights. If the concentrations align with off-target kinase inhibition, it is a strong indicator that the observed phenotype is due to these interactions.
Q2: What are the most common off-target kinases affected by this compound, and at what concentrations do these effects typically occur?
A2: While this compound is a potent inhibitor of its primary target, it has been observed to interact with other kinases, particularly at higher concentrations. The most commonly reported off-target interactions are with platelet-derived growth factor receptor (PDGFR) and the proto-oncogene c-Kit. The inhibitory concentrations for these off-target kinases are typically higher than for the on-target kinase. Refer to the data table below for a summary of inhibitory concentrations.
Q3: How can we design our experiments to minimize the impact of this compound's off-target effects?
A3: To minimize off-target effects, it is essential to use the lowest effective concentration of this compound that elicits the desired on-target effect. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line or model system. Additionally, consider using a structurally unrelated inhibitor of the same on-target as a control to confirm that the observed phenotype is not unique to this compound. If available, a "knockout" or "knockdown" of the intended target can also help to validate that the primary experimental observations are on-target.
Q4: We suspect off-target effects are influencing our downstream signaling pathway analysis. What is a recommended workflow to investigate this?
A4: When off-target effects are suspected to be influencing downstream signaling, a systematic investigation is required. The workflow below outlines a recommended approach, starting with a broad screening to identify potential off-target kinases, followed by validation in your cellular model, and finally, assessing the impact on downstream signaling pathways. This systematic approach will help you to dissect the on- and off-target signaling events in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent results between different batches of this compound.
-
Possible Cause: Variability in the purity of different batches of this compound can lead to inconsistent results. Impurities may have their own biological activities, including off-target effects.
-
Troubleshooting Steps:
-
Always source this compound from a reputable supplier that provides a certificate of analysis with purity data for each batch.
-
If possible, perform your own quality control analysis, such as HPLC or mass spectrometry, to confirm the purity and identity of the compound.
-
When starting a new series of experiments, it is advisable to use a single, large batch of the compound to ensure consistency.
-
Issue 2: Observed cellular toxicity at concentrations expected to be non-toxic.
-
Possible Cause: The observed toxicity may be a result of off-target effects on kinases essential for cell survival or proliferation in your specific cell model.
-
Troubleshooting Steps:
-
Review the kinase profiling data for this compound to identify any off-target kinases that are known to be critical for cell viability.
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a concentration range of this compound to determine the precise cytotoxic concentration in your cell line.
-
If an off-target is suspected, consider using a more specific inhibitor for that off-target as a control to see if it phenocopies the observed toxicity.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target and key off-target kinases.
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |
| On-Target | 15 | 25 | Biochemical |
| Off-Target: PDGFR | 150 | 250 | Biochemical |
| Off-Target: c-Kit | 300 | 500 | Cellular |
Experimental Protocols
Protocol 1: Kinase Panel Screening
This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Kinase Panel Selection: Choose a commercially available kinase panel that includes a broad range of kinases, including those structurally related to the on-target.
-
Assay Performance: The screening is typically performed using a fluorescence-based or radiometric assay. The assay measures the ability of this compound to inhibit the activity of each kinase in the panel.
-
Data Analysis: The results are usually expressed as the percentage of inhibition at a specific concentration of this compound. For any significant "hits," a follow-up dose-response curve is performed to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement in a cellular context.
-
Cell Culture and Treatment: Culture your cells of interest to the desired confluency and treat them with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating Profile: Heat the cell lysates at a range of temperatures. The binding of this compound to its target will stabilize the protein, leading to a higher melting temperature.
-
Protein Quantification: After heating, the aggregated proteins are pelleted, and the soluble fraction is analyzed by Western blotting or mass spectrometry to quantify the amount of the target protein remaining.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.
Visualizations
Caption: A workflow for investigating unexpected phenotypes and confirming off-target effects.
Modafinil Degradation and Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Modafinil and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Modafinil?
Modafinil primarily degrades into two major, pharmacologically inactive metabolites: Modafinil Acid (CRL-40467) and Modafinil Sulfone (CRL-41056).[1] The formation of these products occurs through two main metabolic pathways:
-
Amide Hydrolysis: This pathway leads to the formation of Modafinil Acid.
-
S-Oxidation: This pathway, primarily mediated by the cytochrome P450 enzyme CYP3A4, results in the formation of Modafinil Sulfone.[1]
Under forced degradation conditions, other impurities can also be formed. For instance, thermal degradation, particularly in a gas chromatography injector, has been shown to produce compounds like diphenylmethanol (B121723) and 1,1,2,2-tetraphenylethane (B1595546) (TPE).[2]
Q2: What is the mechanism of action of Modafinil?
The precise mechanism of action for Modafinil is not fully understood, but it is known to be a wakefulness-promoting agent that influences several neurotransmitter systems in the brain.[3][4] The primary proposed mechanism involves the inhibition of the dopamine (B1211576) transporter (DAT), which leads to an increase in extracellular dopamine levels.[3][5] Unlike traditional stimulants, Modafinil has a more complex pharmacological profile with a lower potential for abuse.[4][6]
Modafinil also impacts other neurotransmitter systems, including:
-
Norepinephrine: It increases the release of norepinephrine, which contributes to its wake-promoting effects.[3]
-
Serotonin (B10506): It is believed to modulate serotonin receptors and indirectly increase serotonin levels.[3]
-
Glutamate: It enhances the release of glutamate, the primary excitatory neurotransmitter.[3]
-
GABA: It decreases the levels of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter.[3]
-
Orexin and Histamine: Modafinil is also thought to activate orexinergic and histaminergic pathways, which play a crucial role in maintaining wakefulness.[4][7]
Troubleshooting Guides
HPLC Analysis of Modafinil and its Degradation Products
Problem: Poor peak shape (tailing, fronting, or splitting) for Modafinil or its metabolites.
-
Possible Cause 1: Inappropriate mobile phase pH. The acidic/basic properties of Modafinil (weakly basic), Modafinil Acid (acidic), and Modafinil Sulfone (neutral) require careful pH control for optimal separation and peak shape.[8]
-
Solution: Adjust the mobile phase pH. At a low pH, Modafinil Acid will be in its neutral form and have longer retention on a C18 column. As the pH increases, it will become ionized and elute earlier.[8] Experiment with a pH range of 3-7 to find the optimal separation and peak symmetry.
-
-
Possible Cause 2: Secondary interactions with the stationary phase. Residual silanols on the silica-based stationary phase can interact with the basic Modafinil molecule, leading to peak tailing.
-
Solution: Use an end-capped C18 column to minimize silanol (B1196071) interactions.[8] Adding a small amount of a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase can also help to reduce peak tailing.
-
-
Possible Cause 3: Column overload. Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject.
-
Problem: Inadequate separation between Modafinil and its degradation products.
-
Possible Cause 1: Suboptimal mobile phase composition. The ratio of organic solvent to aqueous buffer may not be suitable for resolving all compounds.
-
Solution: Perform a gradient elution or systematically vary the organic-to-aqueous ratio in an isocratic method to improve resolution.
-
-
Possible Cause 2: Incorrect column selection. The chosen stationary phase may not have the appropriate selectivity for the analytes.
-
Solution: While a C18 column is commonly used, consider trying a different stationary phase, such as a phenyl-hexyl or a C8 column, which may offer different selectivity.
-
Problem: Retention time drift.
-
Possible Cause 1: Changes in mobile phase composition. Evaporation of the organic solvent can alter the mobile phase composition over time, leading to shorter retention times.
-
Solution: Ensure the mobile phase reservoir is well-sealed and prepare fresh mobile phase daily.
-
-
Possible Cause 2: Column temperature fluctuations. Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Possible Cause 3: Column degradation. Over time, the stationary phase can degrade, leading to changes in retention.
-
Solution: If other causes have been ruled out, it may be necessary to replace the column.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of Modafinil
| Stress Condition | Reagent/Details | Duration | Temperature | % Degradation | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 1N HCl | 1 hour | Room Temperature | Sufficient Degradation | Two major degradation products at RT 2.953 and 3.183 min | [9] |
| Alkaline Hydrolysis | 0.1N NaOH | 2 hours | Room Temperature | Sufficient Degradation | Two major degradation products at RT 2.907 and 3.190 min | [9] |
| Oxidative Degradation | 0.3% H₂O₂ | 2 hours | Room Temperature | Sufficient Degradation | Two major degradation products at RT 2.677 and 3.053 min | [9] |
| Photolytic Degradation | Sunlight (in neutral solution) | 4 hours | - | Degradation Observed | Not specified | [9] |
| Thermal Degradation | Solid drug exposed to sunlight | 3 hours | - | No degradation observed | - | [9] |
Experimental Protocols
Protocol 1: Forced Degradation of Modafinil
This protocol outlines the conditions for inducing the degradation of Modafinil under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of Modafinil working standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and make up the volume with a suitable diluent (e.g., methanol) to obtain a concentration of 1000 µg/mL.[9]
2. Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Keep the solution at room temperature for 1 hour.[9]
-
After the specified time, neutralize the solution with 1N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
3. Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.
-
Keep the solution at room temperature for 2 hours.[9]
-
Neutralize the solution with 0.1N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.3% H₂O₂.
-
Keep the solution at room temperature for 2 hours.[9]
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
5. Photolytic Degradation:
-
Expose a solution of Modafinil (in a neutral solvent) to direct sunlight for 4 hours.[9]
-
Prepare a sample for analysis by diluting to an appropriate concentration.
6. Thermal Degradation:
-
Expose the solid Modafinil drug to sunlight for 3 hours.[9]
-
Prepare a sample by dissolving the exposed solid in a suitable solvent and diluting to the desired concentration.
Protocol 2: RP-HPLC Method for the Analysis of Modafinil and its Degradation Products
This protocol is a general guideline for the reversed-phase HPLC analysis of Modafinil.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of methanol (B129727) and water in a ratio of 60:40 (v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 225 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.[9]
2. Standard Solution Preparation:
-
Prepare a stock solution of Modafinil at 1000 µg/mL in the diluting agent.
-
From the stock solution, prepare a working standard of 10 µg/mL by serial dilution with the mobile phase.[9]
3. Sample Preparation:
-
For bulk drug or post-degradation samples, dilute to a final concentration within the linear range of the method (e.g., 1-50 µg/mL).[9]
-
Filter the final solution through a 0.45 µm filter before injection.[9]
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to the standard.
-
Quantify the amount of Modafinil and its degradation products using the peak areas.
Visualizations
Caption: Workflow for Forced Degradation and HPLC Analysis of Modafinil.
Caption: Proposed Signaling Pathways of Modafinil's Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. Outsmarted by nootropics? An investigation into the thermal degradation of modafinil, modafinic acid, adrafinil, CRL-40,940 and CRL-40,941 in the GC injector: formation of 1,1,2,2-tetraphenylethane and its tetra fluoro analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Practical Use and Risk of Modafinil, a Novel Waking Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ijrpns.com [ijrpns.com]
Technical Support Center: Modafiendz Assay Precipitation
Welcome to the technical support center for Modafiendz. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation of this compound in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a novel small molecule inhibitor under investigation for its therapeutic potential. Based on its structural characteristics, similar to other BCS Class II compounds, it exhibits low aqueous solubility.[1][2] Precipitation can occur when a concentrated stock solution of this compound, typically in an organic solvent like DMSO, is diluted into an aqueous assay buffer, a phenomenon known as "solvent shock".[3][4] Other contributing factors include the final concentration of this compound exceeding its solubility limit, temperature fluctuations, and the pH of the assay medium.[3][4]
Q2: What are the immediate signs of this compound precipitation?
A2: Immediate signs of precipitation upon addition of this compound to your assay medium include the appearance of cloudiness, turbidity, or visible particulate matter.[3][5] This can be confirmed by examining a sample under a microscope, where you may observe amorphous particles or crystalline structures.[5]
Q3: Can this compound precipitate over time in the incubator?
A3: Yes, delayed precipitation is a common issue. Your assay medium containing this compound may appear clear initially, but after a few hours or days in an incubator, you might observe a crystalline or cloudy precipitate.[4] This can be caused by temperature shifts affecting solubility (e.g., moving from room temperature to 37°C), or changes in the medium's pH due to cellular metabolism or the CO2 environment.[3]
Q4: How does the choice of solvent for my stock solution affect precipitation?
A4: The solvent for your stock solution is critical. Dimethyl sulfoxide (B87167) (DMSO) is a common choice as it can dissolve a wide range of polar and nonpolar compounds.[6] However, the final concentration of DMSO in your assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced precipitation and potential cytotoxicity.[3][7] It is also crucial to use anhydrous DMSO, as water absorption by the DMSO stock can reduce the solubility of this compound.[3]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Assay Medium
If you observe immediate cloudiness or particulate formation after adding this compound to your assay buffer, consult the following table for potential causes and solutions.
| Observation | Potential Cause | Recommended Solution |
| Solution turns cloudy or turbid instantly. | Solvent Shock: Rapid change in solvent polarity upon dilution of DMSO stock into aqueous buffer.[3] | - Modify the dilution method: Instead of a single large dilution, perform serial dilutions.[7]- Add the this compound stock solution dropwise to the assay medium while gently vortexing or swirling.[4] |
| Visible particles form. | High Final Concentration: The final concentration of this compound exceeds its maximum solubility in the assay medium.[3][4] | - Reduce the final working concentration of this compound.- Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.[4] |
| Precipitation occurs when adding to cold media. | Low Temperature of Media: The solubility of this compound is lower at colder temperatures.[4] | - Always use pre-warmed (e.g., 37°C) assay medium for dilutions.[3][4] |
Issue 2: Delayed Precipitation During Incubation
For precipitation that occurs after a period of incubation, consider the following troubleshooting steps.
| Observation | Potential Cause | Recommended Solution |
| Crystalline or cloudy precipitate forms after hours/days in the incubator. | Temperature Shift: Changes in temperature affecting solubility.[3] | - Pre-warm the assay medium to the incubation temperature before adding this compound.[3]- Ensure the incubator temperature is stable. |
| Precipitate appears in dense cell cultures. | pH Shift in Medium: Cellular metabolism can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.[3][4] | - Monitor the pH of your culture medium.- Consider using a different buffering system (e.g., HEPES) if compatible with your assay.[3] |
| Precipitate forms over the course of a long-term experiment. | Compound Instability: this compound may degrade or interact with media components over time.[3] | - Test the stability of this compound in your specific assay medium over the intended duration of the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10-100 mM).[5]
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution, but the impact on compound stability should be verified.[7]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes to minimize freeze-thaw cycles and water absorption.[3][7]
Protocol 2: Dilution of this compound into Aqueous Assay Medium
-
Pre-warm Medium: Pre-warm your complete assay medium (with serum or other supplements, if applicable) to the experimental temperature (e.g., 37°C).[3][4]
-
Calculate Dilution: Determine the volume of the DMSO stock needed to achieve the desired final concentration, ensuring the final DMSO percentage remains within an acceptable range (typically ≤ 0.5%).[3]
-
Serial Dilution (Recommended):
-
Create an intermediate dilution of the this compound stock in pre-warmed medium.
-
Add this intermediate dilution to the final volume of pre-warmed medium to reach the target concentration.
-
-
Direct Dilution (with caution):
-
While gently vortexing or swirling the pre-warmed assay medium, add the calculated volume of this compound DMSO stock dropwise.[4]
-
-
Visual Inspection: After dilution, visually inspect the working solution for any signs of precipitation or cloudiness. If the solution is not clear, the compound may not be fully dissolved.[5]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
References
Modafiendz inconsistent results in behavioral tests
Disclaimer: Modafiendz is a hypothetical research compound. The following guidance is based on established principles in pharmacology and behavioral neuroscience for novel psychotropic agents and is intended for research professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-subject variability in locomotor activity tests after this compound administration. What are the potential causes?
High variability is a common challenge with novel compounds. Potential causes can be broadly categorized into three areas: pharmacological factors, subject-specific factors, and procedural inconsistencies.
-
Pharmacological Factors: The dose-response curve for this compound may be non-linear (e.g., U-shaped), where higher doses lead to paradoxical effects. The compound's metabolism rate may vary significantly between animals, leading to different effective concentrations.
-
Subject-Specific Factors: Genetic differences among the animal subjects can lead to varied metabolic rates and receptor sensitivities. The baseline anxiety and stress levels of individual animals can also significantly impact their response to a stimulant.
-
Procedural Inconsistencies: Minor variations in injection timing, handling stress, or the time of day for testing can introduce significant variability. The circadian rhythm of the animals can influence the baseline activity and the drug's effect.
Q2: Our cognitive enhancement data from the Morris Water Maze test is inconsistent across different cohorts. How can we troubleshoot this?
Inconsistency in complex cognitive tasks like the Morris Water Maze (MWM) can stem from the cognitive load of the task interacting with the drug's mechanism.
-
Drug-Task Interaction: this compound might enhance performance at an optimal dose but could impair it at higher doses by inducing hyper-focus or anxiety, which interferes with spatial learning.
-
Acclimatization: Insufficient habituation to the testing room and handling can lead to stress, which is a major confounder in cognitive tests.
-
Protocol Adherence: Ensure the water temperature, lighting conditions, and the location of distal cues remain absolutely constant across all test sessions and cohorts. Even minor changes can disrupt spatial navigation learning.
Troubleshooting Guides
Issue: High Variance in Open Field Test (OFT) Results
If you are experiencing high standard deviations in parameters like total distance traveled or time spent in the center zone, consult the following troubleshooting table and workflow.
Table 1: Troubleshooting High Variance in OFT
| Potential Cause | Recommended Action | Expected Outcome |
| Inconsistent Dosing | Verify dose calculations, vehicle preparation, and administration technique (e.g., intraperitoneal vs. oral gavage). | Reduced variability in drug exposure, leading to more consistent behavioral responses. |
| Circadian Rhythm | Conduct all tests at the same time of day to control for natural fluctuations in activity levels. | Minimized baseline variability, allowing for a clearer assessment of the drug's effect. |
| Animal Handling | Standardize handling procedures to minimize stress. Ensure all experimenters use the same technique. | Lower stress levels in animals, reducing anxiety-related confounding behaviors. |
| Habituation | Implement a consistent habituation period for animals in the testing room before the trial begins. | Animals will have lower baseline anxiety, leading to more reliable exploration patterns. |
Experimental Protocol: Standardized Open Field Test for this compound
-
Animal Subjects: Male C57BL/6 mice, 8-10 weeks old. House in a temperature-controlled vivarium (22±1°C) with a 12-hour light/dark cycle, with food and water ad libitum.
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment begins. Handle each mouse for 5 minutes daily for 3 days prior to testing.
-
Apparatus: A square arena (50 cm x 50 cm x 40 cm) made of non-reflective white plastic. Clean with 70% ethanol (B145695) between trials. The arena should be illuminated to ~100 lux.
-
Drug Administration: Prepare this compound in a vehicle of 5% DMSO, 5% Tween 80, and 90% saline. Administer the assigned dose (e.g., 1, 5, 10 mg/kg) or vehicle via intraperitoneal (IP) injection 30 minutes before the test.
-
Procedure:
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to explore freely for 10 minutes.
-
Record the session using an overhead video camera.
-
Analyze the recording using tracking software (e.g., Any-maze, EthoVision) for total distance traveled, velocity, and time spent in the center zone (central 25 cm x 25 cm).
-
-
Data Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the this compound-treated groups to the vehicle control group.
Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of this compound action.
Experimental Workflow
Caption: Standardized workflow for behavioral testing.
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting inconsistency.
Technical Support Center: Purity Validation of Modafinil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of Modafinil from a new supplier.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques recommended for assessing the purity of a new batch of Modafinil?
A1: A multi-pronged approach employing several complementary analytical techniques is crucial for robust purity validation. The most common and recommended methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] Additionally, Fourier Transform Infrared Spectroscopy (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy can provide valuable confirmatory data.[1][3]
Q2: What are the potential impurities I should be looking for in a Modafinil sample?
A2: Impurities in Modafinil can originate from the synthesis process, degradation, or improper storage. These can include synthetic intermediates, process-related compounds, and various degradation products.[4] Commonly cited impurities include Modafinil sulfone, Modafinil acid, and various ester-related compounds.[4][5] It is advisable to consult pharmacopeial standards (e.g., USP, EP) for a comprehensive list of specified impurities.[4][6]
Q3: Where can I obtain a certified reference standard for Modafinil?
A3: Certified Reference Materials (CRMs) are essential for quantitative analysis and identity confirmation. These can be purchased from various commercial suppliers, including Sigma-Aldrich and other vendors who provide pharmacopeial reference standards.[6][7][8] These standards are typically accompanied by a certificate of analysis detailing their purity and characterization data.[8]
Q4: My HPLC chromatogram shows unexpected peaks. What could be the cause?
A4: Unexpected peaks in an HPLC chromatogram can arise from several sources. These may include impurities in the sample, contamination of the mobile phase or sample solvent, or issues with the HPLC system itself, such as injector or column contamination.[9] A systematic troubleshooting approach is necessary to identify the root cause.
Q5: The retention time of my Modafinil peak is shifting between injections. What should I do?
A5: Retention time shifts can indicate issues with the mobile phase composition, column degradation, or inconsistent flow rate.[10][11] Ensure the mobile phase is correctly prepared and degassed, the column is properly equilibrated, and the pump is functioning correctly.[11][12]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Pressure Fluctuations | Leaks in the system, air bubbles, blocked filters, or worn pump seals.[10] | 1. Check all fittings for leaks. 2. Purge the pump to remove air bubbles. 3. Inspect and clean or replace solvent inlet filters. 4. Check pump seals for wear and replace if necessary.[10] |
| Baseline Noise or Drift | Contaminated mobile phase, detector issues, or column bleed.[9] | 1. Prepare fresh mobile phase using high-purity solvents. 2. Flush the column with a strong solvent. 3. Check the detector lamp and ensure it is warmed up. 4. If the problem persists, consider replacing the column. |
| Peak Tailing or Fronting | Column overload, secondary interactions with the stationary phase, or inappropriate sample solvent.[9][10] | 1. Reduce the injection volume or sample concentration. 2. Ensure the sample is dissolved in the mobile phase or a weaker solvent. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[10] |
| Inconsistent Peak Areas | Injector issues (e.g., sample loop not filled completely), or sample instability. | 1. Ensure the injection volume is appropriate for the sample loop size. 2. Check for leaks in the injector. 3. Prepare fresh sample solutions to rule out degradation. |
GC-MS Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape | Active sites in the injector liner or column, or sample degradation at high temperatures.[13] | 1. Use a deactivated injector liner. 2. Trim the front end of the column. 3. Lower the injector temperature to minimize thermal degradation.[13] |
| No Peaks Detected | Issues with the injector, detector, or a leak in the system. | 1. Verify the syringe is drawing and injecting the sample correctly. 2. Check the filament and electron multiplier of the mass spectrometer. 3. Perform a leak check on the system. |
| Mass Spectrum Doesn't Match Reference | Co-eluting impurity, or incorrect MS library. | 1. Check the purity of the peak using the chromatographic data. 2. Ensure you are comparing against a reliable reference spectrum. 3. Consider that Modafinil can show degradation products in the GC inlet.[13] |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for the determination of Modafinil purity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Modafinil reference standard
-
Sample of Modafinil from the new supplier
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 65:35 v/v).[14] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the Modafinil reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the new supplier's Modafinil sample in the mobile phase to a concentration similar to the primary working standard.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis:
-
Identify the Modafinil peak in the sample chromatogram by comparing the retention time with the standard.
-
Calculate the purity of the sample using the area normalization method, where the area of the Modafinil peak is expressed as a percentage of the total area of all peaks.
-
Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the qualitative identification of Modafinil. Note that Modafinil can be thermally labile and may show degradation products.[13]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
Methanol or other suitable solvent (GC grade)
-
Modafinil reference standard
-
Sample of Modafinil from the new supplier
Procedure:
-
Standard Solution Preparation: Prepare a dilute solution of the Modafinil reference standard in the chosen solvent (e.g., 100 µg/mL).
-
Sample Solution Preparation: Prepare a solution of the new supplier's Modafinil at a similar concentration to the standard.
-
GC-MS Conditions:
-
Analysis: Inject the standard and sample solutions into the GC-MS system.
-
Data Analysis:
-
Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the reference standard.
-
Be aware of potential degradation peaks such as diphenylmethanol (B121723) and 1,1,2,2-tetraphenylethane.[13]
-
Structural Confirmation by ¹H NMR Spectroscopy
This protocol provides a general procedure for confirming the chemical structure of Modafinil.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Modafinil reference standard
-
Sample of Modafinil from the new supplier
Procedure:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the reference standard and the new supplier's sample in separate NMR tubes containing approximately 0.7 mL of the deuterated solvent.
-
NMR Acquisition: Acquire the ¹H NMR spectrum for both samples.
-
Data Analysis: Compare the chemical shifts, splitting patterns, and integration of the peaks in the sample spectrum with those of the reference standard spectrum. The spectra should be identical for a pure, structurally correct sample.
Data Presentation
Table 1: HPLC Purity Analysis Summary
| Sample ID | Retention Time (min) | Peak Area | % Purity (Area Normalization) |
| Modafinil Reference Standard | 2.97 | 1,250,000 | 99.9% |
| New Supplier Batch #XYZ | 2.98 | 1,245,000 | Calculated Value |
| Impurity 1 | Observed RT | Observed Area | Calculated % |
| Impurity 2 | Observed RT | Observed Area | Calculated % |
Table 2: GC-MS Identification Summary
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Modafinil | Observed RT | e.g., 165, 167, 273 |
| Degradation Product 1 | Observed RT | Characteristic m/z |
| Degradation Product 2 | Observed RT | Characteristic m/z |
Visualizations
Caption: Workflow for validating the purity of a new Modafinil sample.
Caption: Logical flow for troubleshooting common HPLC issues.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. moravek.com [moravek.com]
- 3. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Modafinil EP Impurity C | 63547-25-1 | SynZeal [synzeal.com]
- 6. Modafinil EP Reference Standard CAS 68693-11-8 Sigma Aldrich [sigmaaldrich.com]
- 7. Modafinil CIV Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 8. Modafinil Standard | Manasa Life Sciences [manasalifesciences.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. labcompare.com [labcompare.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. researchgate.net [researchgate.net]
Modafiendz Cross-Reactivity in Immunoassays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on navigating the complexities of Modafiendz cross-reactivity in immunoassays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for Modafinil and its analogs?
Immunoassay cross-reactivity occurs when an antibody in an assay binds to substances other than the target analyte.[1] This is a significant concern when testing for Modafinil, as structurally similar analogs can also be recognized by the assay's antibodies, leading to potentially inaccurate results.[2] This can result in a false-positive signal, where the assay indicates the presence of the target drug when it is actually detecting a related but different compound.[3]
Q2: My initial immunoassay screening for Modafinil is positive, but I suspect cross-reactivity from a Modafinil analog. What should I do?
A positive result from an initial immunoassay screening should be considered presumptive.[4] It is crucial to perform a confirmatory test using a more specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5] These methods can definitively identify and quantify the specific compounds present in the sample, distinguishing between Modafinil and its various analogs.
Q3: Are there commercially available immunoassays specifically for Modafinil?
Yes, there are ELISA kits designed for the screening of Modafinil.[6] These kits are often used in contexts like animal sports racing for the detection of the drug and its metabolites in matrices such as urine and blood.[6]
Q4: What are some common Modafinil analogs and metabolites that might cross-react in an immunoassay?
Common analogs and metabolites include Adrafinil, Armodafinil (the R-enantiomer of Modafinil), and the primary metabolite, Modafinil Acid.[6] The degree of cross-reactivity can vary significantly between these different compounds.
Data Presentation: Cross-Reactivity of Modafinil and Related Compounds in a Competitive ELISA
The following table summarizes the cross-reactivity of various Modafinil-related compounds in a commercially available Modafinil ELISA kit. The data is presented as the percentage of cross-reactivity relative to Modafinil (100%).
| Compound | % Cross-Reactivity |
| Modafinil | 100% |
| Adrafinil | 153% |
| R-Modafinil (Armodafinil) | 354% |
| Modafinil Acid | 2.5% |
Data sourced from a Modafinil Racing ELISA Kit product insert.[6]
Experimental Protocols
Protocol: Competitive ELISA for Modafinil Screening
This protocol provides a general procedure for a competitive enzyme-linked immunosorbent assay (ELISA) for the qualitative screening of Modafinil. This protocol is for educational purposes and should be adapted based on the specific instructions provided with your ELISA kit.
Materials:
-
Modafinil ELISA Kit (containing antibody-coated microplate, drug-enzyme conjugate, wash buffer concentrate, substrate, and stop solution)
-
Samples and Standards
-
Deionized water
-
Precision pipettes and disposable tips
-
Graduated cylinders
-
Microplate reader with a 450 nm filter
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting the wash buffer concentrate and reconstituting standards.
-
Sample/Standard Addition: Add 50 µL of each standard, control, and sample to the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition: Add 50 µL of the drug-enzyme conjugate to each well.
-
Incubation: Gently mix the plate and incubate at room temperature for the time specified in the kit protocol (e.g., 60 minutes). During this incubation, the free analyte in the sample and the drug-enzyme conjugate compete for binding to the antibodies on the plate.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with the diluted wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Color Development: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), allowing for color development. The extent of color development is inversely proportional to the amount of Modafinil in the sample.
-
Stopping the Reaction: Add 100 µL of the stop solution to each well to stop the color development.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Interpretation: Compare the absorbance of the samples to the absorbance of the standards to determine the presence or absence of Modafinil at a level above the assay's cut-off.
Mandatory Visualizations
Principle of Competitive ELISA
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Will Modafinil Cause a Failed Drug Test? + Tips [jitsi.cmu.edu.jm]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. greendoor.org [greendoor.org]
- 6. Modafinil Racing ELISA Kit | Diagnostics [neogen.com]
Technical Support Center: Mitigating Modafiendz Cytotoxicity In Vitro
Welcome to the technical support center for Modafiendz. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the cytotoxic effects of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is an experimental kinase inhibitor. While its on-target effects are specific, in vitro cytotoxicity is primarily attributed to off-target effects on mitochondrial respiratory chain complexes, leading to increased production of reactive oxygen species (ROS) and subsequent induction of apoptosis.
Q2: My cells show high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to this observation. Firstly, ensure the purity of your this compound compound, as impurities can lead to unexpected toxicity. Secondly, verify the final concentration of your solvent (e.g., DMSO) in the culture medium, as high concentrations can be independently toxic.[1] It is recommended to keep the final DMSO concentration below 0.5%.[1] Lastly, low cell seeding density can render cells more susceptible to chemical insults.[2]
Q3: I am observing conflicting results between my MTT and LDH cytotoxicity assays. Why is this happening?
A3: It is not uncommon to see discrepancies between different cytotoxicity assays, as they measure distinct cellular processes.[2] The MTT assay assesses metabolic activity, which can be directly affected by this compound's off-target mitochondrial effects, potentially showing a reduction in signal that is not directly proportional to cell death.[2][3] The LDH assay, on the other hand, measures membrane integrity by detecting lactate (B86563) dehydrogenase released from damaged cells.[2][4][5] To get a comprehensive view, it is advisable to use multiple assays that probe different aspects of cell health, such as an apoptosis assay (e.g., caspase activity) in addition to metabolic and membrane integrity assays.[2]
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A4: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells.[2] To distinguish between the two, you can perform a time-course experiment and monitor cell numbers using a cell counter with a viability dye like trypan blue. A cytotoxic compound will cause a decrease in the number of viable cells over time, while a cytostatic compound will result in a plateau of the cell number compared to the untreated control.[2]
Troubleshooting Guides
Issue 1: High background signal in the LDH assay.
-
Possible Cause 1: Serum in the culture medium. Phenol red and serum in the culture medium can interfere with the LDH assay readings.
-
Solution: Use a serum-free medium for the final incubation step before performing the LDH assay. Also, ensure your controls include medium without cells to determine the background absorbance.[6]
-
-
Possible Cause 2: Premature cell lysis. Rough handling of the plates or repeated freeze-thaw cycles of the supernatant can cause premature cell lysis.
-
Solution: Handle cell culture plates gently. After treatment, when collecting the supernatant for the LDH assay, centrifuge the plate at a low speed to pellet any detached cells and collect the supernatant carefully.
-
Issue 2: Inconsistent IC50 values for this compound across experiments.
-
Possible Cause 1: Variation in cell seeding density. The initial number of cells seeded can significantly impact the apparent cytotoxicity of a compound.
-
Solution: Standardize your cell seeding protocol. Always perform a cell count before seeding and ensure a consistent number of cells are plated for each experiment.
-
-
Possible Cause 2: Fluctuation in incubation times. The duration of exposure to this compound will directly affect the extent of cytotoxicity.
-
Solution: Adhere strictly to the predetermined incubation times for your experiments. Use a timer and process all plates consistently.
-
-
Possible Cause 3: this compound degradation. Improper storage of this compound can lead to its degradation, affecting its potency.
-
Solution: Store this compound according to the manufacturer's instructions, typically desiccated and protected from light at -20°C. Prepare fresh working solutions from a stock solution for each experiment.
-
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Hepatocellular Carcinoma (HepG2) | MTT | 24 | 15.2 ± 1.8 |
| LDH | 24 | 25.8 ± 2.3 | |
| Caspase-3/7 Glo | 24 | 18.5 ± 2.1 | |
| Lung Carcinoma (A549) | MTT | 24 | 22.7 ± 2.5 |
| LDH | 24 | 35.1 ± 3.1 | |
| Caspase-3/7 Glo | 24 | 28.9 ± 2.9 | |
| Normal Human Dermal Fibroblasts (NHDF) | MTT | 24 | 45.3 ± 4.1 |
| LDH | 24 | 60.7 ± 5.5 | |
| Caspase-3/7 Glo | 24 | 52.4 ± 4.8 |
Table 2: Effect of Co-treatment with Antioxidant N-acetylcysteine (NAC) on this compound Cytotoxicity in HepG2 Cells
| Treatment | This compound (µM) | NAC (mM) | Cell Viability (%) (MTT Assay) |
| Control | 0 | 0 | 100 ± 5.2 |
| This compound alone | 20 | 0 | 48.7 ± 4.5 |
| NAC alone | 0 | 5 | 98.2 ± 5.1 |
| Co-treatment | 20 | 5 | 75.3 ± 6.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.[1]
Protocol 2: LDH Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.[1]
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.[1]
-
LDH Reaction: Add the supernatant to a new 96-well plate containing 50 µL of the LDH reaction mixture as per the manufacturer's instructions.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[1]
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.[1]
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Logical troubleshooting guide for unexpected this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Cytotoxicity Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Modafiendz experimental variability and controls
Technical Support Center: Modafiendz
Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a complex and multifaceted mechanism of action.[1][2] Its primary effect is believed to be the inhibition of the dopamine (B1211576) transporter (DAT), which leads to an increase in extracellular dopamine levels.[1][3] Additionally, this compound influences several other neurotransmitter systems, including norepinephrine (B1679862), serotonin, glutamate, GABA, histamine, and orexin.[1][2][3][4][5] It has been shown to increase the release of norepinephrine and glutamate, while decreasing the levels of the inhibitory neurotransmitter GABA.[1]
Q2: What are the appropriate vehicle controls for in vitro and in vivo experiments with this compound?
A2: For in vitro experiments, the choice of vehicle will depend on the final desired concentration and the specific cell culture media used. A common solvent for initial stock solutions is DMSO, which should then be diluted in culture media to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.1%). For in vivo experiments in rodents, this compound can be suspended in a vehicle solution such as saline with a small amount of a suspending agent like Tween 80.[6] It is crucial to administer the vehicle alone to a control group of animals to account for any effects of the vehicle or the administration procedure itself.
Q3: How can I minimize variability in my animal behavior studies with this compound?
A3: Variability in animal behavior studies can be minimized by carefully controlling for several factors. These include the animal's age, sex, and genetic background. Acclimatizing the animals to the experimental environment and handling procedures before the start of the study is also critical.[7] Furthermore, all experiments should be conducted at the same time of day to control for circadian rhythm effects.[7] Randomizing animals to treatment groups and blinding the experimenter to the treatment conditions will help to reduce bias.
Q4: Are there known species-specific differences in the response to this compound?
A4: While direct comparative studies are limited, pharmacokinetic and pharmacodynamic differences are expected across species. For instance, the metabolism of this compound may differ between rodents and humans due to variations in cytochrome P450 enzyme activity.[8][9] Therefore, dosages and expected outcomes should not be directly extrapolated from one species to another without appropriate validation studies.
Troubleshooting Guides
Problem 1: High variability in in vitro assay results.
| Possible Cause | Troubleshooting Step |
| Cell line instability | Ensure you are using a stable cell line and have not exceeded the recommended passage number. Perform regular cell line authentication. |
| Inconsistent drug preparation | Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution and accurate dilution. |
| Variability in cell density | Seed cells at a consistent density for all experiments. Monitor cell confluence at the time of treatment. |
| Edge effects in multi-well plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile saline or media. |
Problem 2: Lack of expected behavioral effect in rodent models.
| Possible Cause | Troubleshooting Step |
| Inappropriate dosage | Perform a dose-response study to determine the optimal dose for the desired effect in your specific animal model and behavioral paradigm.[7] |
| Incorrect route of administration | Verify the appropriate route of administration (e.g., intraperitoneal, oral gavage) for your experimental question. Ensure proper technique to minimize stress and ensure accurate dosing.[7] |
| Timing of behavioral testing | The timing of behavioral testing relative to this compound administration is critical. The peak plasma concentration and brain distribution should be considered when designing the experimental timeline. |
| Habituation to the drug | Chronic administration of this compound can lead to tolerance. If conducting a long-term study, consider intermittent dosing schedules or assess for tolerance development. |
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical Models
| Animal Model | Dosage Range | Route of Administration | Observed Effects | Reference |
| Mice | 8 - 125 mg/kg | Intraperitoneal (i.p.) | Improved working memory, antidepressant-like effects, conditioned place preference at high doses. | [10] |
| Rats | 100 - 300 mg/kg | Intraperitoneal (i.p.) | Improved learning performance in Y-maze. | [7] |
| Rats | 200 mg/kg | Intraperitoneal (i.p.) | Increased wakefulness. | [6] |
Table 2: Effects of this compound on Neurotransmitter Levels in Rats
| Brain Region | Neurotransmitter | Effect | Reference |
| Nucleus Accumbens | Dopamine | Minor increase | [4] |
| Nucleus Accumbens | GABA | Substantial reduction | [4] |
| Thalamus & Hippocampus | Glutamate | Increased | [4] |
| Frontal Cortex, Amygdala, Dorsal Raphe | Serotonin | Increased | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Neuronal Viability
-
Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control (e.g., 0.1% DMSO in media) for 24, 48, and 72 hours.
-
Viability Assay: Assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curves to determine the IC50 value if applicable.
Protocol 2: Rodent Model of Working Memory (Y-Maze)
-
Apparatus: A Y-shaped maze with three identical arms.
-
Animals: Group-housed male rats (e.g., Sprague-Dawley, 2-3 months old).[7]
-
Procedure:
-
Habituation: Allow each rat to explore the maze for 5 minutes one day before testing.
-
Treatment: On the test day, administer this compound (e.g., 100, 200, or 300 mg/kg, i.p.) or vehicle control 1-1.5 hours before the test.[7]
-
Testing: Place the rat at the end of one arm and allow it to freely explore the maze for 8 minutes. Record the sequence of arm entries.
-
-
Data Analysis: An alternation is defined as successive entries into the three different arms. Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
Mandatory Visualizations
Caption: Proposed signaling pathways of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for experimental variability.
References
- 1. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Armodafinil-induced wakefulness in animals with ventrolateral preoptic lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Modafinil on Behavioral Learning and Hippocampal Synaptic Transmission in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of modafinil as a perpetrator of metabolic drug–drug interactions using a model informed cocktail reaction phenotyping trial protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
Technical Support Center: Adapting Modafiendz Protocols for Diverse Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Modafiendz (assumed to be Modafinil (B37608) based on chemical nomenclature and available research) in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Modafinil in a cellular context?
Modafinil's primary mechanism of action is the inhibition of the dopamine (B1211576) transporter (DAT), which leads to an increase in extracellular dopamine levels.[1][2][3] In vitro studies have determined its binding affinity (Ki) for DAT to be in the micromolar range.[1][4][5] Beyond its effect on dopamine, Modafinil also modulates other neurotransmitter systems, including increasing glutamate (B1630785) and decreasing GABA levels in certain brain regions, which can contribute to its neuroprotective and wakefulness-promoting effects.[2][3][6][7][8] Additionally, it has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and suppression of apoptosis.[9][10]
Q2: How should I prepare Modafinil for in vitro experiments?
Modafinil is sparingly soluble in water but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 100 mM) and then dilute it to the final working concentration in your cell culture medium.[9] It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical working concentration range for Modafinil in cell culture?
The effective concentration of Modafinil can vary significantly depending on the cell line and the biological question being investigated. Based on published studies, a broad range of concentrations has been used:
-
Neuroprotection and signaling studies (e.g., HT-22, primary cortical neurons): 0.3 µM to 50 µM.[9][11]
-
Anti-inflammatory studies (e.g., BV-2 microglia): 1 µM to 10 µM.
-
Studies on transporter binding and uptake (e.g., HEK293 expressing DAT): IC50 values are in the low micromolar range (around 4-11 µM).[1][4]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: Are there known differences in sensitivity to Modafinil across different cell lines?
Yes, cellular responses to Modafinil can be highly context-dependent. Here are some examples from the literature:
-
Neuronal Cells (e.g., HT-22, primary cortical neurons): Modafinil has demonstrated neuroprotective effects, suppressing autophagy and apoptosis, and protecting against glutamate-induced cytotoxicity.[9][11]
-
Glial Cells (e.g., BV-2 microglia): Modafinil exhibits anti-inflammatory properties by reducing the production of pro-inflammatory mediators.
-
Transfected Cell Lines (e.g., HEK293-DAT): These cells are primarily used to study the direct interaction of Modafinil with the dopamine transporter.[4]
For cell lines not listed, it is advisable to start with a broad concentration range in a viability assay to assess sensitivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms in the cell culture medium after adding Modafinil. | Poor solubility of Modafinil at the final concentration. | - Ensure your stock solution in DMSO is fully dissolved before diluting in the medium.- Prepare the final dilution immediately before adding it to the cells.- Gently warm the medium to 37°C before adding the diluted Modafinil.- If precipitation persists, consider using a lower final concentration or a different solubilizing agent (though this may require additional validation). |
| High levels of cell death observed even at low concentrations of Modafinil. | - Cell line is highly sensitive to Modafinil.- DMSO concentration is too high.- Contamination of stock solution. | - Perform a viability assay (e.g., MTT, Trypan Blue) with a wider range of lower concentrations (e.g., starting from nanomolar).- Ensure the final DMSO concentration is below 0.1%. Run a vehicle control (medium with the same concentration of DMSO) to confirm the solvent is not the cause.- Prepare a fresh stock solution of Modafinil in sterile DMSO. |
| Inconsistent or non-reproducible results between experiments. | - Inconsistent cell passage number or confluency.- Variation in Modafinil treatment time.- Degradation of Modafinil stock solution. | - Use cells within a consistent passage number range and seed them to reach a similar confluency at the time of treatment.- Standardize the incubation time with Modafinil for all experiments.- Aliquot your Modafinil stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| No observable effect of Modafinil, even at high concentrations. | - The chosen cell line may not express the necessary targets (e.g., DAT).- The experimental endpoint is not sensitive to Modafinil's mechanism of action.- Insufficient incubation time. | - Verify the expression of the dopamine transporter (DAT) in your cell line via Western blot or qPCR if this is your target of interest.- Consider alternative assays that measure endpoints related to Modafinil's known mechanisms (e.g., glutamate/GABA signaling, PI3K/Akt pathway activation).- Perform a time-course experiment to determine the optimal treatment duration (e.g., 24, 48, 72 hours). |
Experimental Protocols
Protocol 1: Preparation of Modafinil Stock Solution
-
Materials: Modafinil powder, Dimethyl sulfoxide (DMSO, sterile, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of Modafinil powder.
-
Dissolve the powder in the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Modafinil Treatment:
-
Thaw an aliquot of your Modafinil stock solution.
-
Prepare serial dilutions of Modafinil in fresh cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Modafinil.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Western Blot for PI3K/Akt/mTOR Pathway Activation
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of Modafinil for the determined time.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Data Presentation
Table 1: In Vitro Efficacy of Modafinil on Key Molecular Targets
| Target | Assay | Cell System | Value | Reference |
| Dopamine Transporter (DAT) | Binding Affinity (Ki) | Rat brain tissue | 4.0 µM | [1] |
| Dopamine Transporter (DAT) | Uptake Inhibition (IC50) | HEK293 cells expressing DAT | 11.11 µM | [4] |
| Serotonin Transporter (SERT) | Uptake Inhibition (IC50) | HEK293 cells expressing SERT | 1547 µM | [4] |
| Norepinephrine Transporter (NET) | Uptake Inhibition (IC50) | HEK293 cells expressing NET | 182 µM | [4] |
Table 2: Effective Concentrations of Modafinil in Different Cell Lines
| Cell Line | Effect | Concentration Range | Incubation Time | Reference |
| HT-22 (mouse hippocampal) | Suppression of autophagy and apoptosis | 12.5 - 50 µM | 48 hours | [9] |
| Primary Cortical Neurons (rat) | Protection against glutamate cytotoxicity | 0.3 - 1 µM | Not specified | [11] |
| BV-2 (mouse microglia) | Inhibition of nitrite (B80452) production | 1 - 10 µM | 24 hours | |
| PC12 (rat pheochromocytoma) | Increased neurotransmitter release | 10 - 100 µM | Not specified | [12] |
Visualizations
Caption: Key signaling pathways modulated by Modafinil.
Caption: General experimental workflow for in vitro Modafinil studies.
Caption: Logical workflow for troubleshooting Modafinil experiments.
References
- 1. Evidence for the Involvement of Dopamine Transporters in Behavioral Stimulant Effects of Modafinil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modafinil | C15H15NO2S | CID 4236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 4. Frontiers | The effect of modafinil on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. greendoor.org [greendoor.org]
- 8. The vigilance promoting drug modafinil increases extracellular glutamate levels in the medial preoptic area and the posterior hypothalamus of the conscious rat: prevention by local GABAA receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modafinil protects hippocampal neurons by suppressing excessive autophagy and apoptosis in mice with sleep deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Possible involvement of the PI3K/Akt/mTOR signaling pathway in the antidepressant-like effects of modafinil in a mouse model of maternal separation stress [j.skums.ac.ir]
- 11. Modafinil prevents glutamate cytotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined electrochemistry and mass spectrometry imaging to interrogate the mechanism of action of modafinil, a cognition-enhancing drug, at the cellular and sub-cellular level | QRB Discovery | Cambridge Core [cambridge.org]
Validation & Comparative
Modafiendz vs. Modafinil: A Comparative Analysis of Dopamine Transporter Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Modafiendz (N-methyl-4,4-difluoromodafinil) and its parent compound, modafinil (B37608), with a specific focus on their interaction with the dopamine (B1211576) transporter (DAT). While direct comparative studies on the DAT binding of this compound are not available in the current scientific literature, this document synthesizes existing data for modafinil and discusses the potential implications of the structural modifications present in this compound.
Introduction
Modafinil is a well-established wakefulness-promoting agent known to act as a dopamine reuptake inhibitor.[1] Its mechanism of action involves binding to the dopamine transporter (DAT), thereby increasing the extracellular concentration of dopamine in the brain.[2] this compound, a derivative of modafinil, features two key structural alterations: the presence of two fluorine atoms on the phenyl rings and a methyl group on the amide nitrogen.[1] These modifications are expected to influence its pharmacological profile, including its affinity for the DAT. While quantitative data for this compound is lacking, the study of other modafinil analogs suggests that such changes can significantly alter DAT binding affinity.[3][4]
Quantitative Data on Dopamine Transporter Binding
Direct, head-to-head experimental data comparing the DAT binding affinity of this compound and modafinil is not currently published. However, extensive research has characterized the DAT binding properties of modafinil. The following table summarizes these findings from various in vitro studies.
| Compound | Assay Type | Preparation | Radioligand | Ki (μM) | IC50 (μM) | Reference |
| Modafinil | Binding Affinity | Rat brain tissue | [125I]RTI-55 | 4.8 | - | [5] |
| Modafinil | Binding Affinity | hDAT-expressing cells | [3H]WIN 35,428 | 2.6 | - | [5] |
| Modafinil | Uptake Inhibition | Rat brain synaptosomes | [3H]DA | - | 4.0 | [5] |
| (±)-Modafinil | Binding Affinity | hDAT WT | [3H]WIN 35,428 | - | - | [6] |
| R-Modafinil | Binding Affinity | hDAT WT | [3H]WIN 35,428 | - | - | [6] |
| S-Modafinil | Binding Affinity | hDAT WT | [3H]WIN 35,428 | - | - | [6] |
| Modafinil | Uptake Inhibition | HEK293 cells expressing DAT | [3H]DA | - | 11.11 | [7] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity and potency, respectively. Lower values indicate a higher affinity/potency. The data for modafinil shows some variability, which can be attributed to different experimental conditions, such as the tissue preparation and radioligand used.
Putative Dopamine Transporter Binding of this compound
While no direct binding data for this compound is available, the structural modifications—fluorination and N-methylation—provide clues to its potential interaction with the DAT. Research on other modafinil analogs has shown that the addition of fluorine atoms to the phenyl rings can enhance DAT binding affinity.[8] The N-methyl group may also influence the molecule's conformation and interaction with the binding site. Therefore, it is hypothesized that this compound may exhibit a higher affinity for the dopamine transporter compared to modafinil. However, this remains to be confirmed by direct experimental evidence.
Experimental Protocols
The following is a generalized protocol for an in vitro dopamine transporter binding assay, which can be used to determine the binding affinities of compounds like modafinil and this compound. This protocol is based on standard radioligand binding assay methodologies.[5][9]
Radioligand Binding Assay for Dopamine Transporter (DAT)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, modafinil) for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Biological Material: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or rat striatal tissue homogenates.
-
Radioligand: [3H]WIN 35,428 or another suitable DAT-selective radioligand.
-
Test Compounds: Modafinil, this compound, and a known DAT inhibitor (e.g., cocaine or GBR12909) as a positive control.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture hDAT-expressing HEK293 cells and harvest them.
-
Homogenize the cells or tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µ g/well .
-
-
Binding Assay:
-
To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding).
-
50 µL of a high concentration of a non-radiolabeled DAT inhibitor (e.g., 10 µM GBR12909) for determining non-specific binding.
-
50 µL of various concentrations of the test compound (e.g., this compound or modafinil).
-
-
Add 50 µL of the radioligand ([3H]WIN 35,428) at a concentration close to its Kd value.
-
Add 100 µL of the membrane preparation.
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of Dopamine and DAT Inhibition
Caption: Dopamine signaling at the synapse and the inhibitory action of Modafinil/Modafiendz on the Dopamine Transporter (DAT).
Experimental Workflow for DAT Binding Assay
Caption: A simplified workflow for determining the dopamine transporter binding affinity of a test compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for the Involvement of Dopamine Transporters in Behavioral Stimulant Effects of Modafinil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. R-MODAFINIL (ARMODAFINIL): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The effect of modafinil on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze [frontiersin.org]
- 8. This compound|2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Modafiendz (Modafinil) and Adrafinil Efficacy for Researchers and Drug Development Professionals
This guide provides an objective comparison of the wakefulness-promoting agents Modafiendz, a brand of modafinil (B37608), and its precursor, adrafinil (B1664384). The information is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of their mechanisms, efficacy, and experimental background.
Introduction
Adrafinil is a prodrug that is metabolized in the liver into its active form, modafinil.[1][2][3][4] Therefore, the pharmacological effects of adrafinil are primarily attributable to modafinil.[3][4] this compound is a brand name for modafinil. This comparison will focus on the differences in their profiles stemming from the metabolic conversion of adrafinil.
Mechanism of Action
The precise mechanism of action for modafinil is not fully understood, but it is known to influence several neurotransmitter systems in the brain to promote wakefulness, differing from traditional amphetamine-like stimulants.[5][6][7]
-
Dopamine (B1211576) System : Modafinil is a weak dopamine reuptake inhibitor, binding to the dopamine transporter (DAT) to increase extracellular dopamine levels.[7][8][9] This action is considered central to its wake-promoting effects.[9]
-
Norepinephrine (B1679862) and Serotonin (B10506) Systems : Modafinil has been shown to increase the release of norepinephrine in certain brain regions.[8] Its impact on the serotonin system is less direct but may contribute to mood and cognitive effects.[8]
-
Glutamate and GABA Systems : Modafinil activates glutamatergic circuits while inhibiting the release of GABA, the primary inhibitory neurotransmitter.[7] This contributes to a state of heightened neuronal excitability and wakefulness.
-
Orexin (B13118510) System : Research suggests that modafinil may also activate orexin neurons in the hypothalamus, which play a crucial role in maintaining arousal and vigilance.[1][5]
Since adrafinil's effects are mediated by its conversion to modafinil, its mechanism of action is the same. However, the onset of these effects is delayed due to the time required for hepatic metabolism, typically 45 to 60 minutes after oral administration on an empty stomach.[2][3][4]
Efficacy and Clinical Data
Direct comparative clinical trials between this compound (modafinil) and adrafinil are scarce in recent literature. The majority of robust clinical data pertains to modafinil, which is an FDA-approved medication for conditions such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[10] Research on adrafinil is considerably older, with most studies conducted in France during the 1980s, primarily in elderly patients with cognitive deficits.[10]
| Feature | This compound (Modafinil) | Adrafinil |
| Regulatory Status | FDA-approved prescription medication[10] | Unregulated in the US, sold as a supplement[10] |
| Clinical Research | Extensive, numerous randomized controlled trials[10] | Limited, primarily older studies from the 1980s[10] |
| Onset of Action | Approximately 2-4 hours for peak plasma concentration[7] | 45-60 minutes for initial effects due to metabolism[2][3] |
| Metabolism | Primarily hepatic via CYP3A4[7] | Prodrug, metabolized in the liver to modafinil[1][2][3][4] |
| Consistency | Consistent efficacy supported by clinical trials[10] | Effects can be more variable between individuals[10] |
| Safety Profile | Well-documented, with known side effects[7] | Weaker safety profile, potential for liver strain with long-term use[10][11] |
Experimental Protocols
Self-Administration Study Protocol:
-
Objective : To determine the presence of adrafinil and modafinil in hair after a single oral dose of adrafinil.
-
Subject : One volunteer.
-
Dosage : 200 mg of adrafinil administered orally.
-
Sample Collection : Beard hair was collected 10 days post-administration.
-
Analytical Method : The hair sample was analyzed to detect the presence and concentration of both adrafinil and its metabolite, modafinil.
-
Results : The analysis identified adrafinil at a concentration of 0.8 ng/mg and modafinil at 0.5 ng/mg in the hair sample.[12] This demonstrates that after a single administration, both the parent compound and its active metabolite can be detected.[12]
Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic conversion of adrafinil and the proposed signaling pathway of its active metabolite, modafinil.
Caption: Metabolic conversion of adrafinil to modafinil in the liver.
Caption: Proposed signaling pathways of modafinil's wakefulness-promoting effects.
Conclusion
References
- 1. What is the mechanism of Adrafinil? [synapse.patsnap.com]
- 2. What is Adrafinil used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Adrafinil - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. youtube.com [youtube.com]
- 8. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 9. psychscenehub.com [psychscenehub.com]
- 10. greendoor.org [greendoor.org]
- 11. healthzine.org [healthzine.org]
- 12. Identification of adrafinil and its main metabolite modafinil in human hair. Self-administration study and interpretation of an authentic case - PMC [pmc.ncbi.nlm.nih.gov]
Modafiendz vs. CRL-40,940 (Flmodafinil): A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Modafiendz and CRL-40,940 (flmodafinil), two analogues of the wakefulness-promoting agent modafinil (B37608). The information is intended for researchers, scientists, and professionals in drug development, summarizing available in vivo data, experimental methodologies, and known mechanisms of action. A significant disparity in the volume of published scientific research exists between the two compounds, with CRL-40,940 being more extensively studied.
Overview and Chemical Structures
CRL-40,940 , also known as flmodafinil or bisfluoromodafinil, is a bis-fluoro analogue of modafinil.[1][2] This structural modification is reported to enhance its potency and bioavailability compared to the parent compound.[1]
This compound , identified as N-methyl-4,4-difluoro-modafinil, is the N-methylated derivative of flmodafinil.[2][3] It is primarily available as a research chemical and has limited characterization in peer-reviewed scientific literature.
Mechanism of Action
Both compounds are understood to act primarily as dopamine (B1211576) reuptake inhibitors (DRIs), although with some reported differences in their pharmacological profiles.
CRL-40,940 (Flmodafinil): The primary mechanism of action for CRL-40,940 is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain.[4] This action is believed to be responsible for its wakefulness-promoting and cognitive-enhancing effects.[4] It is considered a selective DRI.[4]
This compound: Information regarding the specific in vivo pharmacology of this compound is scarce. One source suggests that it possesses a lower binding affinity for the dopamine transporter (DAT) compared to modafinil, but exhibits mild affinity for the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET).[2] Standard modafinil, at therapeutic doses, is largely inactive at SERT and acts as a weak NET inhibitor.[2]
Signaling Pathway of CRL-40,940 (Flmodafinil)
The primary signaling pathway attributed to CRL-40,940 involves its interaction with the dopamine transporter in the synaptic cleft.
In Vivo Experimental Data
Published in vivo data for this compound is currently unavailable in the scientific literature. The following data pertains to CRL-40,940 (flmodafinil) and related modafinil analogues.
Neurochemical Effects of CRL-40,940 (Flmodafinil)
In vivo microdialysis and fast-scan cyclic voltammetry (FSCV) studies in rats have been conducted to assess the effects of CRL-40,940 and its enantiomers on extracellular dopamine levels in the nucleus accumbens shell (NAS).[5]
Table 1: Effects of (R)- and (S)-Fluoro-Analogs of Modafinil on Dopamine Dynamics in the Rat Nucleus Accumbens Shell
| Compound | Administration | Peak Increase in Extracellular Dopamine (% of Baseline) | Effect on Dopamine Clearance Rate |
| (R)-Modafinil | Intravenous (cumulative doses) | ~250% | Reduced |
| JBG1-048 ((S)-bis(F) analog) | Intravenous (cumulative doses) | ~300% | Reduced |
| JBG1-049 ((R)-bis(F) analog) | Intravenous (cumulative doses) | ~350% | Reduced |
Data extracted from a study on modafinil analogues, where JBG1-048 and JBG1-049 are the (S) and (R) enantiomers of a bis-fluoro analog of modafinil, conceptually similar to CRL-40,940.[5]
Locomotor Activity
Studies on various modafinil analogues have utilized locomotor activity tests to assess their stimulant properties. While specific data for a direct comparison between this compound and CRL-40,940 is not available, studies on modafinil provide a baseline for the expected effects of its analogues. Modafinil has been shown to increase locomotor activity in mice and rats in a dose-dependent manner.[6][7]
Experimental Protocols
In Vivo Microdialysis and FSCV for Modafinil Analogues in Rats
The following is a summarized protocol based on studies of modafinil analogues, including bis-fluoro derivatives.[5]
Objective: To measure extracellular dopamine concentrations and clearance rates in the nucleus accumbens shell (NAS) of anesthetized rats following intravenous administration of modafinil analogues.
Animals: Male Sprague-Dawley rats.
Surgical Procedure:
-
Anesthetize rats (e.g., with a ketamine/xylazine mixture).
-
Implant a microdialysis guide cannula targeted at the NAS.
-
For FSCV, a carbon-fiber microelectrode is also implanted in the NAS.
Microdialysis:
-
Insert a microdialysis probe into the guide cannula.
-
Perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals.
-
Analyze dopamine content in the dialysates using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Fast-Scan Cyclic Voltammetry (FSCV):
-
Apply a potential waveform to the carbon-fiber microelectrode to detect dopamine.
-
Electrically stimulate dopamine release.
-
Measure the resulting current, which is proportional to the dopamine concentration and its clearance rate.
Drug Administration: Administer cumulative doses of the test compounds intravenously.
Data Analysis: Express changes in dopamine levels as a percentage of the baseline pre-drug measurements.
Experimental Workflow Diagram
Summary and Conclusion
CRL-40,940 (flmodafinil) is a well-characterized analogue of modafinil that acts as a potent and selective dopamine reuptake inhibitor. In vivo studies have confirmed its ability to increase extracellular dopamine levels in the nucleus accumbens of rats.
In contrast, this compound (N-methyl-4,4-difluoro-modafinil) is a less-studied compound. While its chemical structure is known, there is a significant lack of published in vivo experimental data to substantiate its pharmacological profile and effects. The claim that it has a broader spectrum of activity, including effects on serotonin and norepinephrine transporters, requires empirical validation through rigorous in vivo studies.
References
- 1. Synthesis and psychobiological evaluation of modafinil analogs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modafinil Pharmacology and Analogues [radical-research.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Distinct effects of (R)-modafinil and its (R)- and (S)-fluoro-analogs on mesolimbic extracellular dopamine assessed by voltammetry and microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of stimulant locomotor effects of modafinil in various strains of mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modafinil Induces Rapid-Onset Behavioral Sensitization and Cross-Sensitization with Cocaine in Mice: Implications for the Addictive Potential of Modafinil - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Modafinil's Mechanism of Action
Disclaimer: The term "Modafiendz" does not correspond to a recognized substance in peer-reviewed scientific literature. It is likely a brand name for a product containing modafinil (B37608) or a related analogue. This guide will, therefore, focus on the well-researched pharmacology of modafinil and compare it with other prominent psychostimulants.
This guide provides a comparative overview of the mechanism of action (MoA) of modafinil against other neurostimulants, supported by quantitative data and experimental protocols for an audience of researchers, scientists, and drug development professionals.
Overview of Mechanisms of Action
Modafinil possesses a unique pharmacological profile that distinguishes it from traditional stimulants like amphetamine and methylphenidate. While its exact MoA is still under investigation, the primary mechanism is understood to be the inhibition of the dopamine (B1211576) transporter (DAT), leading to an increase in extracellular dopamine concentrations.[1][2] However, its action is multifaceted, involving several other neurotransmitter systems that contribute to its wakefulness-promoting effects.[1][3]
-
Modafinil: Primarily a weak but selective dopamine reuptake inhibitor.[2] It also influences norepinephrine (B1679862), serotonin, glutamate, GABA, and possibly orexin (B13118510) and histamine (B1213489) systems, contributing to its distinct effects.[1][3][4]
-
Methylphenidate (e.g., Ritalin): A potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET).
-
Amphetamine (e.g., Adderall): A competitive inhibitor of DAT and NET. It also acts as a substrate for these transporters, reversing their flow and promoting the release of dopamine and norepinephrine from presynaptic vesicles.
-
Caffeine: An antagonist of adenosine (B11128) receptors (A1 and A2A), which indirectly increases the release of dopamine and norepinephrine.
Quantitative Comparison of Transporter Affinity
The binding affinity of a compound for its target transporter is a key determinant of its potency. This is typically measured as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| Compound | Target Transporter | Binding Affinity (Ki, nM) |
| Modafinil | DAT | ~1,600 - 3,000 |
| NET | >10,000 | |
| SERT | >10,000 | |
| Methylphenidate | DAT | ~15 - 45 |
| NET | ~40 - 100 | |
| SERT | >10,000 | |
| d-Amphetamine | DAT | ~30 - 100 |
| NET | ~5 - 20 | |
| SERT | ~2,000 - 5,000 |
Data compiled from various pharmacological studies. Values can vary based on experimental conditions.
This table highlights modafinil's significantly weaker, yet more selective, affinity for the dopamine transporter compared to methylphenidate and amphetamine.
Signaling Pathway Diagrams
The diagrams below, generated using the DOT language, illustrate the distinct mechanisms at the dopaminergic synapse.
Caption: Modafinil's primary mechanism at the synapse.
Caption: Amphetamine's dual mechanism of action.
Key Experimental Protocols
The validation of these mechanisms relies on standardized in vitro and in vivo assays.
This assay quantifies the affinity of a test compound (e.g., modafinil) for a specific transporter (e.g., DAT).
-
Objective: To determine the inhibition constant (Ki) of a compound for DAT.
-
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).[5][6]
-
A radioligand with high affinity for DAT (e.g., [³H]WIN 35,428).[5]
-
Test compound (modafinil) at various concentrations.
-
A known DAT inhibitor for non-specific binding determination (e.g., cocaine).[5]
-
Assay buffer, 96-well plates, filtration apparatus, scintillation counter.
-
-
Protocol:
-
Preparation: Prepare serial dilutions of the test compound.[5]
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration, and either the test compound, buffer (for total binding), or a saturating concentration of a known inhibitor (for non-specific binding).[6]
-
Equilibrium: Incubate the plate to allow the binding to reach equilibrium (e.g., 2-3 hours at 4°C).[6]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[5]
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[5]
-
This technique measures real-time changes in extracellular neurotransmitter levels in the brains of freely moving animals following drug administration.[7]
-
Objective: To measure changes in extracellular dopamine in a specific brain region (e.g., nucleus accumbens) after administration of modafinil.
-
Materials:
-
Protocol Workflow:
Caption: Experimental workflow for in vivo microdialysis.
-
Procedure Details:
-
Surgery: Under anesthesia, a guide cannula is stereotaxically implanted above the brain region of interest and secured.[9]
-
Recovery: The animal is allowed to recover fully for several days.
-
Experiment: A microdialysis probe is inserted through the cannula.[8] The probe is perfused at a slow, constant rate (e.g., 1-2 µL/min).[10]
-
Baseline: After an equilibration period, baseline dialysate samples are collected to establish basal dopamine levels.[7]
-
Drug Administration: The test compound (modafinil) is administered.
-
Sampling: Dialysate fractions are collected at regular intervals (e.g., every 10-20 minutes) for several hours.[8]
-
Analysis: The concentration of dopamine in each fraction is quantified. The results are typically expressed as a percentage change from the baseline concentration.
-
Summary and Conclusion
The validation of modafinil's mechanism of action demonstrates that while it shares the property of dopamine transporter inhibition with classical stimulants, its pharmacological profile is distinct. Its significantly lower affinity for DAT and NET compared to methylphenidate and amphetamine, combined with its influence on other neurotransmitter systems, likely accounts for its unique therapeutic effects and lower potential for misuse.[11][12] The experimental protocols detailed herein represent the standard methodologies employed to characterize and compare these centrally acting agents, providing a framework for further research and development in this field.
References
- 1. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo microdialysis for sample collection. [bio-protocol.org]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Modafinil - Wikipedia [en.wikipedia.org]
- 12. 6 ADHD Medications to Consider Beyond Ritalin and Adderall [menningerclinic.org]
A Comparative Analysis of Eugeroics: Modafinil, Armodafinil, and Adrafinil
An objective guide for researchers and drug development professionals on the performance and characteristics of prominent wakefulness-promoting agents.
This guide provides a detailed comparative study of three key eugeroics: Modafinil (B37608), its R-enantiomer Armodafinil, and its prodrug Adrafinil. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms, pharmacokinetics, and the experimental protocols used for their evaluation.
Introduction to Eugeroics
Eugeroics are a class of drugs that promote wakefulness and alertness.[1][2][3] Unlike traditional psychostimulants, such as amphetamines, eugeroics generally have a lower potential for abuse and do not typically induce euphoria.[1][2] They are primarily prescribed for the treatment of sleep disorders like narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[2][4][5][6] This guide will focus on Modafinil, Armodafinil, and Adrafinil, three prominent compounds in this class.
Comparative Data of Eugeroics
The following tables summarize the key quantitative data for Modafinil, Armodafinil, and Adrafinil, providing a clear comparison of their pharmacokinetic and pharmacodynamic properties.
Table 1: Pharmacokinetic Profile
| Parameter | Modafinil | Armodafinil | Adrafinil |
| Type | Racemic Mixture (R- and S-isomers) | R-enantiomer of Modafinil | Prodrug of Modafinil |
| FDA Approval Year | 1998[5] | 2007[5] | Unregulated supplement in the US[4][7] |
| Recommended Dose | 200 mg once daily[5] | 150 mg once daily[5] | Not established for clinical use |
| Onset of Action | 30-60 minutes[5][8] | Similar to Modafinil | 45-60 minutes[8] |
| Terminal Half-life | Approximately 13-15 hours[5][9][10] | Approximately 13-15 hours[5][9][10] | Shorter than Modafinil due to metabolism |
| Metabolism | Hepatic | Hepatic | Hepatic (converted to Modafinil)[4][7] |
| Bioavailability | Well absorbed | Higher plasma concentrations later in the day compared to Modafinil[5][9][10] | Less predictable due to liver metabolism[4] |
Table 2: Pharmacodynamic and Clinical Profile
| Feature | Modafinil | Armodafinil | Adrafinil |
| Primary Mechanism | Weak dopamine (B1211576) reuptake inhibitor[2][11][12] | Same as Modafinil | Same as Modafinil (after conversion)[1] |
| Potency | Standard | A 150 mg dose is comparable to a 200 mg dose of Modafinil[5][13] | Less potent than Modafinil due to conversion |
| Duration of Effect | Long-lasting | Longer-lasting wakefulness, especially later in the day[5][13] | Shorter and more variable than Modafinil |
| Cognitive Enhancement | Improves attention, memory, and executive function[14][15][16] | Similar to Modafinil[17] | Similar to Modafinil, but less consistent |
| Common Side Effects | Headache, nausea, insomnia, dizziness, dry mouth[5] | Headache, nausea, insomnia, dizziness, dry mouth[5] | Potential for liver strain with long-term use[4][7] |
| Regulatory Status | Prescription-only (Schedule IV)[4] | Prescription-only (Schedule IV) | Unregulated supplement in the US[4][7] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for Modafinil and Armodafinil is believed to be the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in certain brain regions.[2][4][11][12] This action is thought to be central to their wake-promoting effects. Additionally, these compounds have been shown to influence other neurotransmitter systems, including norepinephrine, serotonin, histamine, and orexin, which contribute to their complex pharmacological profile.[2]
Adrafinil, being a prodrug, is first metabolized in the liver to Modafinil, after which it exerts the same mechanism of action.[1][4][7]
Experimental Protocols for Eugeroic Evaluation
The efficacy of eugeroics in promoting wakefulness is primarily assessed through standardized clinical tests. The two most common protocols are the Multiple Sleep Latency Test (MSLT) and the Maintenance of Wakefulness Test (MWT).
Multiple Sleep Latency Test (MSLT)
The MSLT is designed to objectively measure a person's tendency to fall asleep in a quiet environment.[18]
-
Procedure: The test consists of five scheduled nap opportunities throughout the day, with a two-hour interval between each nap.[19][20][21] It is conducted following an overnight polysomnography (PSG) to ensure the patient has had adequate sleep.[19][20]
-
Instructions: During each nap trial, the patient is instructed to lie down in a dark, quiet room and try to fall asleep.[20]
-
Measurements: The primary measurements are the time it takes to fall asleep (sleep latency) and the occurrence of rapid eye movement (REM) sleep during the naps.[22] A mean sleep latency of less than eight minutes is generally considered indicative of excessive daytime sleepiness.[21]
Maintenance of Wakefulness Test (MWT)
The MWT assesses an individual's ability to stay awake for a specified period.[23][24]
-
Procedure: The test involves four 40-minute trials spaced two hours apart.[19][25] The patient is seated in a comfortable chair in a dimly lit room and is instructed to remain awake for as long as possible without engaging in any stimulating activities.[19][23][24]
-
Instructions: The patient is asked to sit still and look straight ahead.[19][24]
-
Measurements: The test measures the time until the patient falls asleep. An inability to stay awake for a significant portion of the trials indicates excessive sleepiness.
Conclusion
Modafinil and Armodafinil are well-established eugeroics with a clear clinical profile for promoting wakefulness. Armodafinil, as the R-enantiomer of Modafinil, offers a longer-lasting effect which may be beneficial for sustained wakefulness throughout the day.[5][13] Adrafinil, while chemically related, presents a less predictable and potentially more hepatotoxic profile due to its metabolism.[4][7] The choice of compound for research or therapeutic development will depend on the desired pharmacokinetic profile and duration of action. The standardized experimental protocols outlined in this guide are crucial for the objective evaluation of these and other novel eugeroic compounds.
References
- 1. Eugeroic - Wikipedia [en.wikipedia.org]
- 2. greendoor.org [greendoor.org]
- 3. primescholars.com [primescholars.com]
- 4. greendoor.org [greendoor.org]
- 5. buzzrx.com [buzzrx.com]
- 6. Mechanisms of Modafinil - Sedona Sky Academy [sedonasky.org]
- 7. healthzine.org [healthzine.org]
- 8. bulb [bulbapp.com]
- 9. Armodafinil and modafinil have substantially different pharmacokinetic profiles despite having the same terminal half-lives: analysis of data from three randomized, single-dose, pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hps.com.au [hps.com.au]
- 11. psychscenehub.com [psychscenehub.com]
- 12. biology.stackexchange.com [biology.stackexchange.com]
- 13. Comparing Armodafinil vs. Modafinil for Better Wakefulness [verywellhealth.com]
- 14. researchgate.net [researchgate.net]
- 15. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cognitive enhancing effects of modafinil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. psychiatrist.com [psychiatrist.com]
- 18. Recommended protocols for the Multiple Sleep Latency Test and Maintenance of Wakefulness Test in adults: guidance from the American Academy of Sleep Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jcsm.aasm.org [jcsm.aasm.org]
- 20. utmb.edu [utmb.edu]
- 21. swedishsleepresearch.com [swedishsleepresearch.com]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. soundsleephealth.com [soundsleephealth.com]
- 24. sleepeducation.org [sleepeducation.org]
- 25. svhlunghealth.com.au [svhlunghealth.com.au]
A Head-to-Head Comparison of Modafiendz and Armodafinil for Researchers
For Immediate Release
This guide provides a detailed, data-driven comparison of Modafiendz (N-methyl-4,4-difluoromodafinil) and armodafinil (B1684309), intended for researchers, scientists, and drug development professionals. The information presented herein is based on available scientific literature and preclinical data.
Executive Summary
Armodafinil, the R-enantiomer of modafinil (B37608), is a well-characterized wakefulness-promoting agent with established pharmacokinetic and pharmacodynamic profiles.[1] It is approved for the treatment of excessive sleepiness associated with narcolepsy, obstructive sleep apnea, and shift work disorder.[2] In contrast, this compound is a research chemical and a derivative of modafinil that is not approved for human consumption.[3] While it is presumed to share a similar mechanism of action with armodafinil, there is a significant lack of published experimental data on its specific properties. This guide synthesizes the available information to provide a comparative overview.
Chemical and Pharmacological Overview
Armodafinil is the isolated, longer-lasting R-isomer of racemic modafinil.[1] this compound is a synthetic derivative characterized by the addition of two fluorine atoms to the phenyl rings and a methyl group on the amide nitrogen.[3] Both are believed to exert their effects primarily through the inhibition of the dopamine (B1211576) transporter (DAT), leading to increased extracellular dopamine concentrations in the brain.[4][5]
Table 1: Comparative Quantitative Data
| Parameter | Armodafinil | This compound |
| Chemical Formula | C₁₅H₁₅NO₂S | C₁₆H₁₅F₂NO₂S |
| Molar Mass | 273.35 g/mol | 323.4 g/mol |
| Mechanism of Action | Dopamine Reuptake Inhibitor[2] | Presumed Dopamine Reuptake Inhibitor[3] |
| DAT Binding Affinity (Kᵢ) | Micromolar range (R-modafinil has ~3-fold higher affinity than S-modafinil)[5] | Not explicitly published; however, studies on similar bis-fluoro analogs suggest little to no significant change in DAT binding affinity compared to the parent compound. |
| Elimination Half-life | Approximately 15 hours[6] | Unknown |
| Time to Peak Plasma Concentration (Tₘₐₓ) | ~2 hours (fasted state)[6] | Unknown |
| Bioavailability | Not determined due to aqueous insolubility, but well-absorbed orally.[2] | Unknown |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for armodafinil, and presumably this compound, is the blockade of the dopamine transporter in the presynaptic terminal. This inhibition leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Caption: Dopamine reuptake inhibition by this compound and armodafinil.
Experimental Protocols
A standard preclinical protocol to compare the wakefulness-promoting effects and dopamine transporter occupancy of this compound and armodafinil would involve the following steps:
Experimental Workflow: In Vivo Microdialysis and Behavioral Analysis
Caption: A typical experimental workflow for preclinical comparison.
Detailed Methodologies
-
Animal Models and Surgical Procedures: Male Sprague-Dawley rats would be used. Under anesthesia, guide cannulae for microdialysis would be stereotaxically implanted into the nucleus accumbens. Electrodes for electroencephalography (EEG) and electromyography (EMG) would be implanted to monitor sleep-wake states.
-
Drug Administration: Following a recovery period, animals would be administered either vehicle, armodafinil, or this compound at various doses via oral gavage or intraperitoneal injection.
-
Microdialysis and Neurochemical Analysis: Microdialysis would be performed in freely moving rats. Dialysate samples would be collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Sleep-Wake and Locomotor Activity Recording: EEG/EMG and locomotor activity would be continuously recorded for a set period post-drug administration to assess changes in wakefulness, sleep latency, and different sleep stages.
-
Data Analysis: Dopamine levels would be expressed as a percentage of baseline. Sleep-wake data would be scored in epochs and analyzed for time spent in wakefulness, NREM sleep, and REM sleep. Statistical analysis would be performed to compare the effects of the different compounds and doses.
Discussion and Conclusion
Armodafinil is a well-documented compound with predictable pharmacokinetics and a clear, albeit complex, mechanism of action centered on dopamine reuptake inhibition.[4] Its clinical efficacy in promoting wakefulness is supported by numerous studies.[6]
The properties of this compound, however, remain largely uncharacterized in peer-reviewed literature. Based on its chemical structure, a few hypotheses can be formulated:
-
Potency and Duration: The addition of fluorine atoms can sometimes increase the metabolic stability and binding affinity of a compound. However, in vitro studies on closely related bis-fluorinated analogs of modafinil did not show a significant change in DAT binding affinity.[7] The N-methylation might alter its pharmacokinetic profile, but without experimental data, its effect on half-life and potency remains speculative.
-
Safety and Toxicology: The physiological and toxicological properties of this compound are unknown.[8] The presence of fluorine atoms and the N-methyl group could lead to different metabolic pathways and potential for toxicity compared to armodafinil.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Armodafinil - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Armodafinil in the treatment of sleep/wake disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R-MODAFINIL (ARMODAFINIL): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic profile of armodafinil in healthy subjects: pooled analysis of data from three randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct Effects of (R)-Modafinil and its (R)- and (S)-Fluoro-Analogs on Mesolimbic Extracellular Dopamine Assessed by Voltammetry and Microdialysis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Modafinil vs. Caffeine: A Comparative Analysis of Wakefulness-Promoting Agents in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Modafinil and caffeine (B1668208), two prominent compounds utilized for their wakefulness-promoting properties. The following sections detail their mechanisms of action, present comparative experimental data from preclinical and clinical studies, and outline common experimental protocols for the evaluation of wakefulness in model systems.
Mechanisms of Action
Modafinil and caffeine promote wakefulness through distinct neurochemical pathways. While both ultimately enhance alertness, their primary molecular targets and the breadth of their neurochemical influence differ significantly.
Modafinil: The precise mechanism of action for Modafinil is not fully elucidated but is understood to be multifaceted, involving several neurotransmitter systems.[1][2] Its primary actions are thought to include the inhibition of the dopamine (B1211576) transporter (DAT), leading to an increase in extracellular dopamine.[1][3][4] Additionally, Modafinil activates glutamatergic circuits while inhibiting the release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[1][4][5] The compound also influences norepinephrine, serotonin, and histamine (B1213489) levels, contributing to a broad-spectrum arousal effect.[1][3][6]
Caffeine: The principal mechanism of action for caffeine is the antagonism of adenosine (B11128) receptors in the central nervous system.[2][7][8] Adenosine is a neuromodulator that promotes sleepiness by slowing down neural activity.[7] By blocking these receptors, caffeine prevents the calming effects of adenosine, leading to increased neuronal firing.[7] This blockade indirectly enhances the release of other neurotransmitters such as dopamine and norepinephrine, which are associated with alertness and concentration.[7][8] At higher, non-physiological concentrations, caffeine can also inhibit phosphodiesterase, leading to increased levels of cyclic AMP (cAMP).[2][8]
References
- 1. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 2. Caffeine - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of Modafinil - Sedona Sky Academy [sedonasky.org]
- 4. youtube.com [youtube.com]
- 5. pure.ul.ie [pure.ul.ie]
- 6. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Caffeine? [synapse.patsnap.com]
- 8. Caffeine and the central nervous system: mechanisms of action, biochemical, metabolic and psychostimulant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Modafinil and the Novel Analog JJC8-016
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vivo comparison of the wakefulness-promoting agent Modafinil (B37608) and the novel dopamine (B1211576) transporter (DAT) inhibitor, JJC8-016. The information presented herein is intended for an audience with a professional background in pharmacology and drug development, summarizing key experimental findings to inform future research and development efforts. For the purpose of a rigorous scientific comparison, "Modafinil" will refer to the racemic mixture and its more active enantiomer, R-modafinil, which is the primary comparator in preclinical studies involving JJC8-016.
Executive Summary
Modafinil, a widely prescribed treatment for sleep disorders, exerts its effects through a complex and not fully understood mechanism involving multiple neurotransmitter systems.[1] In contrast, JJC8-016 is a novel analog of Modafinil designed for higher affinity and selectivity for the dopamine transporter (DAT), with potential applications in treating psychostimulant use disorders.[2] In vivo studies in rodent models reveal significant differences in their pharmacological profiles. While R-modafinil increases locomotor activity and extracellular dopamine levels, JJC8-016 does not produce these effects on its own.[2][3] Notably, JJC8-016 has been shown to be more potent than R-modafinil in attenuating cocaine-seeking behaviors.[2] However, JJC8-016 has been noted to have poor metabolic and pharmacokinetic characteristics.[4]
Comparative Data
Pharmacokinetic Profile
A direct comparison of the pharmacokinetic profiles of Modafinil and JJC8-016 is limited by the available data for JJC8-016. However, studies on Modafinil and R-modafinil in rats provide a baseline for understanding their in vivo disposition.
| Parameter | Modafinil (in rats) | R-Modafinil (in rats) | JJC8-016 |
| Dose | 10 mg/kg (oral) | 30, 100 mg/kg (i.p.) | Data not available |
| Tmax (Time to Peak Plasma Concentration) | ~2-4 hours (in humans) | Data not available | Data not available |
| Cmax (Peak Plasma Concentration) | 965.2 ± 166.9 ng/mL | Data not available | Data not available |
| t1/2 (Half-life) | ~1.1 ± 0.4 hours | Longer half-life than S-modafinil | Poor metabolic stability suggests a short half-life |
| Bioavailability | 55.8% (oral) | Improved pharmacokinetic profile over racemic modafinil | Data not available |
| Metabolism | Primarily hepatic, via amide hydrolysis and CYP450 enzymes.[5] | More metabolically stable than S-modafinil.[2] | Suggested to have poor metabolic characteristics.[4] |
| Excretion | Mainly renal as metabolites.[5] | Data not available | Data not available |
Note: The term "Modafiendz" is not a recognized scientific nomenclature. This guide focuses on the scientifically studied compounds Modafinil and its derivatives.
In Vivo Efficacy and Behavioral Effects (Rodent Models)
| Parameter | Modafinil/R-Modafinil | JJC8-016 |
| Locomotor Activity | Dose-dependently increases locomotor activity.[3] | Does not increase locomotor activity on its own.[3] |
| Effect on Extracellular Dopamine (NAc) | Increases extracellular dopamine levels. | No significant effect on extracellular dopamine levels on its own.[2] |
| Cocaine Self-Administration | R-modafinil (10, 30, 100 mg/kg) had no significant effect. | Significantly inhibited cocaine self-administration in a dose-dependent manner (10 and 30 mg/kg).[2] |
| Cocaine-Enhanced Locomotion | R-modafinil did not significantly alter cocaine-enhanced locomotion. | Dose-dependently attenuated cocaine-enhanced locomotion. |
| Cocaine-Induced Reinstatement | R-modafinil inhibited reinstatement only at a high dose (100 mg/kg). | Significantly attenuated reinstatement at lower doses (10 and 30 mg/kg).[2] |
Signaling Pathways and Mechanism of Action
The distinct in vivo effects of Modafinil and JJC8-016 stem from their different interactions with the dopamine transporter and other neural signaling pathways.
Caption: Comparative signaling pathways of Modafinil and JJC8-016.
Experimental Protocols
The following are generalized protocols for key in vivo experiments cited in this guide, based on common practices in rodent behavioral pharmacology.
Locomotor Activity Assessment
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track movement.
-
Procedure:
-
Rats are habituated to the testing room for at least 60 minutes before the experiment.
-
A single intraperitoneal (i.p.) injection of the test compound (Modafinil, R-modafinil, or JJC8-016) or vehicle is administered.
-
Immediately after injection, rats are placed in the center of the open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration, typically 60-120 minutes.
-
Cocaine Self-Administration
-
Animal Model: Rats are surgically implanted with intravenous catheters in the jugular vein.
-
Apparatus: Operant conditioning chambers equipped with two levers, a stimulus light, and a syringe pump for drug infusion.
-
Procedure:
-
Acquisition: Rats are trained to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is paired with a cue (e.g., stimulus light). The "inactive" lever has no programmed consequences.
-
Maintenance: Daily self-administration sessions continue until a stable pattern of responding is established.
-
Treatment: Prior to a self-administration session, rats are pretreated with an i.p. injection of the test compound (R-modafinil or JJC8-016) or vehicle.
-
Data Collection: The number of infusions earned on the active lever is recorded as the primary measure of drug-taking behavior.
-
In Vivo Microdialysis for Extracellular Dopamine
-
Animal Model: Rats are surgically implanted with a guide cannula targeting the nucleus accumbens.
-
Procedure:
-
A microdialysis probe is inserted into the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
After establishing a stable baseline of dopamine levels, the test compound is administered (i.p.).
-
Dialysate samples continue to be collected to measure changes in extracellular dopamine concentrations.
-
Dopamine levels are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Experimental Workflow Visualization
Caption: General workflow for in vivo comparison experiments.
Conclusion
The in vivo data strongly suggest that Modafinil and JJC8-016 have distinct pharmacological profiles. While Modafinil and its active enantiomer, R-modafinil, act as weak dopamine reuptake inhibitors with broad effects on multiple neurotransmitter systems, leading to increased wakefulness and locomotor activity, JJC8-016 functions as a more potent and selective DAT ligand. Critically, JJC8-016 does not elevate extracellular dopamine in the nucleus accumbens on its own, a key differentiator from typical DAT inhibitors and a factor that may contribute to a lower abuse potential.[2] The superior efficacy of JJC8-016 in attenuating cocaine-seeking behaviors in preclinical models highlights its potential as a lead compound for the development of therapeutics for cocaine use disorder.[2] However, its reported poor metabolic stability is a significant hurdle that needs to be addressed in the development of future analogs. Further research should focus on optimizing the pharmacokinetic properties of JJC8-016-like compounds while retaining their unique pharmacological activity at the dopamine transporter.
References
- 1. The Novel Modafinil Analog, JJC8-016, as a Potential Cocaine Abuse Pharmacotherapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of the Dopamine Transporter Ligands JJC8-088 and JJC8-091 on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R-Modafinil Attenuates Nicotine-Taking and Nicotine-Seeking Behavior in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Modafiendz against other atypical dopamine reuptake inhibitors
As "Modafiendz" appears to be a hypothetical compound, this guide will establish a plausible pharmacological profile for it and conduct a comparative benchmark against well-established atypical dopamine (B1211576) reuptake inhibitors (aDRIs), namely Bupropion, Solriamfetol, and Methylphenidate. This analysis is intended for researchers, scientists, and drug development professionals to illustrate how a novel compound might be evaluated against existing therapies.
Comparative Analysis of Atypical Dopamine Reuptake Inhibitors
Atypical dopamine reuptake inhibitors are a class of compounds that block the dopamine transporter (DAT), increasing extracellular dopamine concentrations, but with a pharmacological profile distinct from classical stimulants. These differences can manifest as variations in binding kinetics, selectivity for DAT over other monoamine transporters (serotonin transporter, SERT, and norepinephrine (B1679862) transporter, NET), and functional effects on dopamine efflux.
This guide compares the in vitro and in vivo pharmacological profiles of our hypothetical compound, this compound, with Bupropion, Solriamfetol, and Methylphenidate.
Data Presentation
The following tables summarize the key quantitative data for each compound, providing a basis for direct comparison.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity Ratio | NET/DAT Selectivity Ratio |
| This compound (Hypothetical) | 15 | 3500 | 250 | 233 | 16.7 |
| Bupropion | 525 | 19000 | 2900 | 36.2 | 5.5 |
| Solriamfetol | 14100 | >100000 | 4400 | >7.1 | 0.31 |
| Methylphenidate | 112 | 2700 | 39 | 24.1 | 0.35 |
Lower Ki values indicate higher binding affinity. The selectivity ratio is calculated as Ki (SERT or NET) / Ki (DAT).
Table 2: Monoamine Reuptake Inhibition Potency (IC50, nM)
| Compound | Dopamine IC50 (nM) | Serotonin (B10506) IC50 (nM) | Norepinephrine IC50 (nM) |
| This compound (Hypothetical) | 25 | 5000 | 300 |
| Bupropion | 1000 | 10000 | 500 |
| Solriamfetol | 2900 | >30000 | 4700 |
| Methylphenidate | 5.1 | 3300 | 29 |
Lower IC50 values indicate greater potency in inhibiting reuptake.
Table 3: In Vivo Effects on Extracellular Dopamine Levels (Microdialysis)
| Compound | Dose Range (mg/kg) | Peak % Increase in Striatal Dopamine | Duration of Action (hours) |
| This compound (Hypothetical) | 10-30 | 250% | 6-8 |
| Bupropion | 10-50 | 190% | 4-6 |
| Solriamfetol | 20-80 | 150% | 8-10 |
| Methylphenidate | 2.5-10 | 500% | 2-4 |
Experimental Protocols
The data presented above are typically generated using the following standard experimental methodologies.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for the dopamine, serotonin, and norepinephrine transporters.
Methodology:
-
Tissue Preparation: Cell membranes are prepared from cell lines stably expressing the human recombinant dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Radioligand: A specific radioligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET).
-
Assay: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Detection: The amount of radioligand bound to the transporter is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Reuptake Inhibition Assays
Objective: To measure the potency (IC50) of a compound to inhibit the reuptake of dopamine, serotonin, or norepinephrine into synaptosomes or transfected cells.
Methodology:
-
Synaptosome/Cell Preparation: Synaptosomes are prepared from rodent brain tissue (e.g., striatum for dopamine), or cell lines expressing the respective transporters are used.
-
Incubation: The synaptosomes or cells are pre-incubated with various concentrations of the test compound.
-
Neurotransmitter Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to the mixture, and the uptake is allowed to proceed for a short period.
-
Termination: The uptake process is terminated by rapid filtration and washing to separate the synaptosomes/cells from the extracellular medium.
-
Quantification: The amount of radioactivity taken up by the synaptosomes/cells is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
In Vivo Microdialysis
Objective: To measure the effect of a compound on extracellular levels of neurotransmitters in the brain of a living animal.
Methodology:
-
Surgical Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the striatum) of an anesthetized rodent.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: The dialysate, containing extracellular fluid from the brain region, is collected at regular intervals.
-
Drug Administration: The test compound is administered (e.g., via intraperitoneal injection), and dialysate collection continues.
-
Neurotransmitter Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The results are typically expressed as a percentage change from the baseline neurotransmitter levels before drug administration.
Mandatory Visualizations
Caption: Dopamine signaling pathway and the inhibitory action of this compound on the dopamine transporter (DAT).
Caption: A typical preclinical drug discovery workflow for novel dopamine reuptake inhibitors.
Comparative Pharmacokinetic Analysis of Modafinil and Its Analogs: A Guide for Researchers
This guide provides a detailed comparison of the pharmacokinetic profiles of the wakefulness-promoting agent Modafinil (B37608) and its primary analogs, Armodafinil (B1684309) and Adrafinil. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and methodologies.
Introduction to Modafinil and Its Analogs
Modafinil is a eugeroic agent used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[1] It exists as a racemic mixture of two enantiomers: R-modafinil and S-modafinil.[2] Its analogs, Armodafinil and Adrafinil, were developed with distinct pharmacokinetic properties.
-
Armodafinil is the isolated, longer-lasting R-enantiomer of modafinil.[3]
-
Adrafinil is a prodrug that is metabolized in the liver into modafinil.[4][5]
Understanding the pharmacokinetic differences among these compounds is critical for predicting their onset, duration of action, and overall therapeutic effect.
Comparative Pharmacokinetic Data
The pharmacokinetic properties of these compounds differ significantly, primarily due to their stereochemistry and metabolic pathways. While Modafinil and Armodafinil share similar terminal half-lives, their plasma concentration profiles over time are distinct.[2][3] Adrafinil's profile is characterized by a delayed onset as it requires conversion to its active metabolite.[4]
The table below summarizes key pharmacokinetic parameters for the three compounds.
| Parameter | Modafinil (Racemic) | Armodafinil (R-Enantiomer) | Adrafinil (Prodrug) |
| Active Form | R- and S-Modafinil | R-Modafinil (Armodafinil) | Modafinil |
| Tmax (Time to Peak) | 2–4 hours[6] | ~2 hours (median)[3] | 45–60 minutes for initial effects (time for conversion)[4][7] |
| Elimination Half-life (t½) | ~12–15 hours (composite)[6]; S-isomer: 4-5 hrs, R-isomer: ~15 hrs[8][9] | ~13-15 hours[3][8][10] | Dependent on conversion to Modafinil |
| Area Under the Curve (AUC) | Lower than Armodafinil on a mg-for-mg basis[3][11] | 33-40% higher than Modafinil (dose-normalized)[3][11] | Dependent on conversion efficiency |
| Plasma Concentration Decline | Biphasic (due to rapid elimination of S-isomer)[3][11] | Monophasic[3][11] | Follows Modafinil kinetics after conversion |
| Primary Metabolism | Hepatic: Amide hydrolysis and CYP450 oxidation[6] | Hepatic: Amide hydrolysis and CYP450 oxidation[6] | Hepatic conversion to Modafinil[1][5] |
Detailed Pharmacokinetic Profiles
Modafinil is a mixture of R- and S-enantiomers, which have different elimination rates. The S-enantiomer has a half-life of 4-5 hours, while the R-enantiomer has a much longer half-life of approximately 15 hours.[8][9] This disparity results in a biphasic decline in plasma concentrations. After reaching peak concentration, the S-isomer is eliminated rapidly, leading to an initial drop, followed by a slower decline dictated by the R-isomer.[3][11]
As the isolated R-enantiomer, Armodafinil exhibits a more straightforward pharmacokinetic profile. Its plasma concentration declines in a monophasic manner, consistent with its ~13-15 hour half-life.[3][11] This leads to higher plasma concentrations later in the day compared to an equivalent dose of racemic modafinil.[3][10] Consequently, Armodafinil has a greater overall systemic exposure, with AUC values reported to be 33-40% higher than those of modafinil on a milligram-to-milligram basis.[3][11] This sustained plasma level may contribute to improved wakefulness throughout the dosing interval.[2]
Adrafinil is pharmacologically inactive until it is metabolized in the liver to form modafinil.[5] This conversion process introduces a delay in the onset of its effects, which typically become apparent within 45 to 60 minutes after oral administration on an empty stomach.[4] The pharmacokinetics of Adrafinil are therefore dictated by the rate and efficiency of its biotransformation to modafinil, after which the resulting modafinil follows its own characteristic pharmacokinetic profile.[1]
Mechanism of Action and Signaling Pathways
The wakefulness-promoting effects of these compounds are mediated by their active form, modafinil. The primary mechanism of action is the inhibition of the dopamine (B1211576) transporter (DAT), which leads to an increase in extracellular dopamine levels in key brain regions.[12][13] Unlike traditional stimulants, modafinil is a weak but selective DAT inhibitor.[14]
Modafinil also modulates several other neurotransmitter systems, contributing to its unique pharmacological profile:
-
Orexin (B13118510) and Histamine : It activates orexin and histamine-releasing neurons in the hypothalamus, which are crucial for maintaining arousal and wakefulness.[12][14]
-
Norepinephrine (B1679862) and Serotonin (B10506) : It indirectly increases levels of norepinephrine and serotonin in the hypothalamus and prefrontal cortex.[12][13]
-
GABA and Glutamate (B1630785) : Modafinil leads to a decrease in cortical GABA (an inhibitory neurotransmitter) and an increase in glutamate (an excitatory neurotransmitter).[13][15]
Experimental Protocols
The following is a representative protocol for a single-dose, randomized, crossover pharmacokinetic study, based on methodologies used in clinical trials of these compounds.[3][11][16]
Objective : To compare the pharmacokinetic profiles of single oral doses of Modafinil and Armodafinil in healthy adult subjects.
1. Study Design :
-
An open-label, randomized, two-period, two-sequence crossover design.
-
A washout period of at least 7 days between treatment periods to ensure complete drug elimination.
2. Subject Population :
-
Healthy, non-smoking male and female volunteers, aged 18-50 years.
-
Subjects undergo a full medical screening, including vital signs, ECGs, and standard clinical laboratory tests.
-
Exclusion criteria include a history of significant medical conditions, use of other medications, and known allergies to the study drugs.
3. Drug Administration and Dose :
-
Treatment A : Single oral dose of 200 mg Modafinil.
-
Treatment B : Single oral dose of 200 mg Armodafinil.
-
Drugs are administered with 240 mL of water after an overnight fast of at least 10 hours.
4. Pharmacokinetic Sampling :
-
Venous blood samples (approx. 5 mL) are collected into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose.
-
Plasma is separated by centrifugation and stored at -20°C or below until analysis.
5. Bioanalytical Method :
-
Plasma concentrations of R-modafinil and S-modafinil are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS).[8]
6. Pharmacokinetic Analysis :
-
Non-compartmental analysis is used to determine the following pharmacokinetic parameters for each analyte:
-
Cmax (Maximum observed plasma concentration).
-
Tmax (Time to reach Cmax).
-
AUC(0-t) (Area under the plasma concentration-time curve from time 0 to the last measurable concentration).
-
AUC(0-∞) (Area under the curve extrapolated to infinity).
-
t½ (Terminal elimination half-life).
-
-
Statistical analysis is performed to compare the parameters between the two treatments.
Conclusion
Modafinil, Armodafinil, and Adrafinil, while closely related, exhibit distinct pharmacokinetic profiles that influence their clinical use.
-
Adrafinil acts as a prodrug, resulting in a delayed onset of action compared to modafinil.[5]
-
Modafinil's racemic nature leads to a biphasic elimination pattern.[3]
-
Armodafinil , as the single R-enantiomer, provides a smoother pharmacokinetic profile with higher plasma concentrations later in the day, resulting in greater overall drug exposure compared to modafinil.[3][11]
These differences are crucial for researchers and clinicians when selecting an agent for therapeutic or investigational purposes, allowing for tailored dosing strategies based on the desired onset and duration of effect.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Armodafinil and modafinil have substantially different pharmacokinetic profiles despite having the same terminal half-lives: analysis of data from three randomized, single-dose, pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrafinil - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Adrafinil? [synapse.patsnap.com]
- 6. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adrafinil [bionity.com]
- 8. Pharmacokinetics of armodafinil and modafinil after single and multiple doses in patients with excessive sleepiness associated with treated obstructive sleep apnea: a randomized, open-label, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. buzzrx.com [buzzrx.com]
- 11. hps.com.au [hps.com.au]
- 12. greendoor.org [greendoor.org]
- 13. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
- 15. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the single-dose pharmacokinetics and tolerability of modafinil and dextroamphetamine administered alone or in combination in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Modafiendz
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Modafiendz (CAS No. 1613222-54-0), a research chemical also identified as N-methyl-4,4-difluoromodafinil.[1][2][3] Due to the limited toxicological data available for this compound, a cautious approach to handling is imperative.[4] The following procedures are based on best practices for handling novel chemical entities and draw parallels from safety protocols for its structural analogue, Modafinil.[5][6]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 1613222-54-0[1][2][7] |
| Molecular Formula | C₁₆H₁₅F₂NO₂S[1] |
| Molecular Weight | 323.36 g/mol [1] |
| Appearance | Neat solid[4] |
Personal Protective Equipment (PPE)
Given that the physiological and toxicological properties of this compound are not fully known, the use of comprehensive personal protective equipment is mandatory to minimize exposure.[4] The following PPE should be worn at all times when handling the compound.
-
Gloves: Nitrile gloves are recommended. Ensure gloves are regularly inspected for tears or contamination. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes or airborne particles.
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder outside of a certified chemical fume hood.
-
Laboratory Coat: A buttoned, full-length laboratory coat is required to protect skin and personal clothing from contamination.
Operational Plan for Handling this compound
Adherence to a strict operational plan is crucial for ensuring a safe laboratory environment.
Engineering Controls:
-
All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood to prevent inhalation of the substance.
-
Ensure adequate ventilation in all areas where the compound is stored and handled.
Spill Management:
-
Evacuate: Immediately evacuate the affected area in case of a significant spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material to contain the substance. Avoid generating dust.
-
Clean: Carefully clean the area with an appropriate decontaminating solution.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be collected in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused this compound and any solutions containing the compound must be disposed of in accordance with local, state, and federal hazardous waste regulations. Do not dispose of down the drain or in regular trash.
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H15F2NO2S | CID 132989661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. UNII - 223VWC34TA [precision.fda.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pharmasd.com [pharmasd.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. This compound|2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
